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  • Product: 3-Bromo-4-(cyclohexylamino)benzoic acid
  • CAS: 1131594-43-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid, a valuable building block in medicinal chemistry and drug development. The document is structured to pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, potential challenges, and critical quality control measures.

Introduction: Significance of 3-Bromo-4-(cyclohexylamino)benzoic acid

3-Bromo-4-(cyclohexylamino)benzoic acid is a substituted aromatic compound with a scaffold that is of significant interest to researchers in the pharmaceutical industry. The presence of a carboxylic acid group, a secondary amine, and a bromine atom on the benzene ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The cyclohexylamino moiety can impart favorable pharmacokinetic properties, such as improved lipophilicity, which can enhance membrane permeability and target engagement of potential drug candidates. The bromo-substituent provides a handle for a variety of cross-coupling reactions, further expanding its synthetic utility.

This guide will focus on a practical and accessible synthetic route, starting from commercially available materials. We will delve into the mechanistic details, provide a robust experimental protocol, and discuss the necessary analytical techniques for the characterization of the final product.

Mechanistic Overview: The Chemistry Behind the Synthesis

The synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid is most practically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile.[1] In our case, the nucleophile is cyclohexylamine, and the leaving group is a fluoride atom on the 3-bromo-4-fluorobenzoic acid starting material.

The key to a successful SNAr reaction is the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack.[1] The carboxylic acid group at the para-position to the fluorine atom in 3-bromo-4-fluorobenzoic acid serves this purpose, although it is a moderate activator. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. The subsequent departure of the fluoride leaving group restores the aromaticity and yields the final product.

An alternative, though more complex, approach would be the Buchwald-Hartwig amination .[2][3][4] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[2][3][4] It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product. While highly effective, this method requires specialized and often air-sensitive catalysts and ligands. For the synthesis of our target molecule, the SNAr approach is generally more straightforward and cost-effective.

Diagram of the Proposed Synthetic Pathway (SNAr)

G start 3-Bromo-4-fluorobenzoic acid intermediate Meisenheimer Complex (transient intermediate) start->intermediate Nucleophilic Attack reagent Cyclohexylamine reagent->intermediate product 3-Bromo-4-(cyclohexylamino)benzoic acid intermediate->product Elimination of F-

Caption: Proposed SNAr synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Detailed Synthetic Protocol (Proposed)

This protocol is a proposed method based on established principles of nucleophilic aromatic substitution and analogous reactions. Optimization may be required to achieve the best results.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
3-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.015.00 g1.0
CyclohexylamineC₆H₁₃N99.173.40 mL (3.0 g)1.3
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.2410.0 mL (7.4 g)2.5
Dimethylformamide (DMF), anhydrousC₃H₇NO73.0950 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Saturated sodium bicarbonate (NaHCO₃) solutionNaHCO₃84.01As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed-
Experimental Procedure

Diagram of the Experimental Workflow

G A 1. Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous DMF. B 2. Add DIPEA and cyclohexylamine. A->B C 3. Heat the reaction mixture at 80-90 °C. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and perform aqueous workup. D->E F 6. Extract with ethyl acetate. E->F G 7. Dry the organic layer and concentrate. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H I 9. Characterize the final product. H->I

Caption: Step-by-step workflow for the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (5.00 g, 22.8 mmol).

  • Add anhydrous dimethylformamide (50 mL) and stir until the solid is completely dissolved.

  • To the stirred solution, add N,N-diisopropylethylamine (10.0 mL, 57.1 mmol) followed by cyclohexylamine (3.40 mL, 29.7 mmol).

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed over time, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 1 M HCl (100 mL) and ethyl acetate (100 mL).

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of 3-Bromo-4-(cyclohexylamino)benzoic acid

The identity and purity of the synthesized 3-Bromo-4-(cyclohexylamino)benzoic acid should be confirmed using standard analytical techniques.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₃H₁₆BrNO₂
Molecular Weight298.18 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported; expected to be a crystalline solid with a defined melting point.
SolubilityExpected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and poorly soluble in water.
Expected Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclohexyl protons, and the amine proton. The aromatic region should display signals consistent with a 1,2,4-trisubstituted benzene ring. The cyclohexyl group will exhibit a complex multiplet in the aliphatic region. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the expected number of carbon signals corresponding to the aromatic ring, the cyclohexyl group, and the carboxylic acid carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight and elemental composition of the product. The mass spectrum will likely show a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.

Safety Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Bromo-4-fluorobenzoic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

  • Cyclohexylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • N,N-Diisopropylethylamine (DIPEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting any experimental work.

References

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Exploratory

3-Bromo-4-(cyclohexylamino)benzoic acid CAS number

An In-depth Technical Guide to 3-Bromo-4-(cyclohexylamino)benzoic acid Abstract This technical guide provides a comprehensive overview of 3-Bromo-4-(cyclohexylamino)benzoic acid, a substituted aromatic carboxylic acid of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-4-(cyclohexylamino)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(cyclohexylamino)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases as of the last update, this document consolidates information on its structural analogs to propose a scientific framework for its synthesis, characterization, potential applications, and safe handling. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rational design and synthesis of novel small molecules.

Introduction and Chemical Identity

3-Bromo-4-(cyclohexylamino)benzoic acid is a molecule that incorporates several key functional groups which suggest its potential as a versatile building block in organic synthesis. Its structure features a benzoic acid moiety, which can undergo a variety of chemical transformations, a bromine atom that can be utilized in cross-coupling reactions, and a secondary cyclohexylamino group which can influence the molecule's lipophilicity and biological activity.

While a dedicated CAS number for 3-Bromo-4-(cyclohexylamino)benzoic acid has not been identified in the initial search, we can infer its properties from closely related structures. For instance, the structurally similar compound 3-Bromo-4-cyclohexylbenzoic acid is assigned the CAS number 1131594-14-3 [1]. This highlights the importance of precise nomenclature in chemical database searches.

Table 1: Predicted Physicochemical Properties of 3-Bromo-4-(cyclohexylamino)benzoic acid

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₆BrNO₂Based on chemical structure
Molecular Weight 298.18 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidInferred from similar benzoic acid derivatives[2]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; low solubility in waterCommon for benzoic acid derivatives[3]
Acidity (pKa) Predicted to be around 4-5Typical for a benzoic acid, potentially influenced by the electronic effects of the substituents

Proposed Synthetic Routes

Route 1: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitably activated brominated benzoic acid derivative with cyclohexylamine.

Synthetic_Route_1 A 3,4-Dibromobenzoic acid B 3-Bromo-4-(cyclohexylamino)benzoic acid A->B Cyclohexylamine, Base (e.g., K₂CO₃), Catalyst (e.g., CuI), High Temperature

Caption: Proposed Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol (Hypothetical):

  • To a solution of 3,4-dibromobenzoic acid (1.0 eq) in a high-boiling point solvent such as DMF or DMSO, add cyclohexylamine (1.2 eq) and a base like potassium carbonate (2.5 eq).

  • Add a catalytic amount of a copper(I) salt, for example, copper(I) iodide (0.1 eq).

  • Heat the reaction mixture at a high temperature (e.g., 120-150 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into acidic water to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

The causality behind this experimental design lies in the copper-catalyzed amination of an aryl halide, a variation of the Ullmann condensation. The base is crucial for deprotonating the amine and facilitating the reaction.

Route 2: Reductive Amination followed by Bromination

An alternative strategy would involve the reductive amination of a keto-acid, followed by bromination.

Synthetic_Route_2 C 4-Oxo-benzoic acid D 4-(Cyclohexylamino)benzoic acid C->D Cyclohexylamine, Reducing agent (e.g., NaBH₃CN) E 3-Bromo-4-(cyclohexylamino)benzoic acid D->E Brominating agent (e.g., NBS), Acetonitrile Potential_Applications A 3-Bromo-4-(cyclohexylamino)benzoic acid B Anticancer Research A->B Aminobenzoic acid scaffold C Enzyme Inhibition Studies A->C Potential for halogen bonding D Synthetic Intermediate A->D Reactive functional groups

Sources

Foundational

Comprehensive Mass Spectrometry and Molecular Weight Characterization of 3-Bromo-4-(cyclohexylamino)benzoic Acid

Executive Summary In preclinical drug development, the precise characterization of a lead compound's molecular weight (MW) and isotopic envelope is a non-negotiable gateway for advancing to pharmacokinetic profiling. 3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the precise characterization of a lead compound's molecular weight (MW) and isotopic envelope is a non-negotiable gateway for advancing to pharmacokinetic profiling. 3-Bromo-4-(cyclohexylamino)benzoic acid (Chemical Formula: C13​H16​BrNO2​ ) serves as an exemplary halogenated, lipophilic scaffold. This whitepaper provides an in-depth technical guide to the theoretical calculation, strategic significance, and experimental validation of its molecular weight using Ultra-High-Resolution Mass Spectrometry (UHRMS).

Theoretical Framework: Molecular Weight & Isotopic Distribution

Before empirical analysis, a rigorous theoretical framework must be established using the latest standard atomic weights. The compound consists of a benzoic acid core substituted with a bromine atom at the meta position and a cyclohexylamino group at the para position.

Average Molecular Weight Calculation

Using the 2021 IUPAC standard atomic weights[1], the average molecular weight is calculated to account for the natural terrestrial abundance of all isotopes:

  • Carbon (C): 13×12.011=156.143 g/mol

  • Hydrogen (H): 16×1.008=16.128 g/mol

  • Bromine (Br): 1×79.904=79.904 g/mol

  • Nitrogen (N): 1×14.007=14.007 g/mol

  • Oxygen (O): 2×15.999=31.998 g/mol

  • Total Average MW: 298.18 g/mol

Monoisotopic Mass and the Bromine Signature

In High-Resolution Mass Spectrometry (HRMS), average molecular weight is insufficient; exact monoisotopic mass is required[2]. Bromine possesses a unique isotopic signature, occurring naturally as roughly a 1:1 ratio of 79Br (50.69%) and 81Br (49.31%). This creates a distinct "twin peak" isotopic envelope separated by 1.998 Da, which acts as a built-in diagnostic tool to confirm the presence of the halogen.

  • Monoisotopic Mass ( 79Br ): 297.0364 Da

  • Monoisotopic Mass ( 81Br ): 299.0344 Da

Strategic Significance in Drug Design (Causality & Logic)

Why do these specific mass and structural parameters matter to a drug development professional?

  • Lipinski’s Rule of Five Compliance: At 298.18 g/mol , the compound sits well below the 500 Da threshold, strongly favoring oral bioavailability and membrane permeability.

  • Halogen Bonding & Target Affinity: The bromine atom (79.9 Da) contributes nearly 27% of the total molecular weight. This heavy, electron-withdrawing group increases the compound's lipophilicity ( logP ) and enables highly directional halogen bonding with target protein backbones.

  • Metabolic Stability: The steric bulk of the cyclohexyl group and the blocking of the meta position by bromine prevent rapid cytochrome P450-mediated aromatic hydroxylation, extending the compound's half-life.

Experimental Protocol: HRMS Exact Mass Determination

To empirically validate the molecular weight, we employ Liquid Chromatography coupled with Orbitrap High-Resolution Mass Spectrometry (LC-HRMS). This protocol is designed as a self-validating system : by utilizing negative Electrospray Ionization (ESI-) and a lock-mass internal standard, we eliminate mass drift and ensure sub-ppm accuracy[3].

Step-by-Step Methodology
  • Step 1: Sample Preparation. Dissolve 1.0 mg of 3-Bromo-4-(cyclohexylamino)benzoic acid in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (e.g., ). Causality: The C18 stationary phase is selected to adequately retain the highly lipophilic cyclohexyl and bromo moieties, preventing early elution in the void volume.

  • Step 3: Ionization Strategy (ESI Negative Mode). Operate the ESI source in negative mode to yield the deprotonated molecular ion [M−H]− . Causality: The carboxylic acid group ( −COOH ) is highly acidic and readily sheds a proton. Negative mode provides a significantly cleaner background spectrum than positive mode, which is prone to sodium ( [M+Na]+ ) and potassium adducts.

  • Step 4: Orbitrap Mass Analysis. Set the mass analyzer resolution to 120,000 at m/z 200. Introduce a lock-mass calibrant (e.g., fluorinated phosphazines) to continuously correct the mass axis.

  • Step 5: Isotopic Validation. Verify that the intensity ratio of the m/z 296.0286 peak and the m/z 298.0266 peak is approximately 1:1. Self-Validation: If this ratio deviates by more than 5%, the signal is flagged as a potential isobaric interference rather than the true brominated target.

Data Presentation & Visualization

Quantitative Data Summaries

Table 1: Atomic Composition and Exact Mass Contributions | Element | Isotope | Count | Exact Mass (Da) | Total Contribution (Da) | | :--- | :--- | :--- | :--- | :--- | | Carbon | 12C | 13 | 12.0000 | 156.0000 | | Hydrogen | 1H | 16 | 1.0078 | 16.1252 | | Bromine | 79Br | 1 | 78.9183 | 78.9183 | | Nitrogen | 14N | 1 | 14.0031 | 14.0031 | | Oxygen | 16O | 2 | 15.9949 | 31.9898 | | Total | Monoisotopic | 33 | - | 297.0364 |

Table 2: Predicted HRMS Isotopic Envelope (Negative Mode [M−H]− ) | Ion Species | Formula | Theoretical m/z | Relative Abundance | Diagnostic Purpose | | :--- | :--- | :--- | :--- | :--- | | [M−H]− ( 79Br ) | C13​H1579​BrNO2−​ | 296.0286 | ~100.0% | Base peak, exact mass confirmation | | [M−H]− ( 13C isotope) | 13C12C12​H1579​BrNO2−​ | 297.0320 | ~14.4% | Carbon count validation | | [M−H]− ( 81Br ) | C13​H1581​BrNO2−​ | 298.0266 | ~97.3% | Bromine signature confirmation |

Analytical Workflows & Logic Diagrams

Workflow N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 2 µL Injection N3 ESI Ionization (Negative Mode: [M-H]-) N2->N3 Eluent N4 Orbitrap HRMS (Resolution >120,000) N3->N4 Ions N5 Data Processing (Exact Mass & Isotope Fit) N4->N5 Spectra

Analytical workflow for HRMS molecular weight confirmation.

Fragmentation P1 Parent Ion [M-H]- m/z 296.0286 (^79Br) F1 Loss of CO2 (-44 Da) m/z 252.0388 P1->F1 Decarboxylation F2 Cyclohexyl Cleavage (-82 Da) m/z 213.9504 P1->F2 Alkyl Cleavage F3 Bromide Ion m/z 78.9183 P1->F3 Halogen Loss

Proposed MS/MS fragmentation logic for exact mass validation.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry, Vol. 94, No. 5, 2022. URL:[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis Source: Molecules, Vol. 28, No. 5, 2023. URL:[Link]

  • High-Resolution Native Mass Spectrometry Source: Chemical Reviews, Vol. 122, No. 8, 2021. URL:[Link]

Sources

Exploratory

3-Bromo-4-(cyclohexylamino)benzoic Acid: A Comprehensive Technical Guide on Solubility Profiling

Executive Summary In early-stage drug discovery and materials science, the physicochemical characterization of novel building blocks is the foundation of successful formulation. 3-Bromo-4-(cyclohexylamino)benzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical characterization of novel building blocks is the foundation of successful formulation. 3-Bromo-4-(cyclohexylamino)benzoic acid (C₁₃H₁₆BrNO₂) is a highly lipophilic, halogenated intermediate. Its structural architecture—combining a bulky, greasy cyclohexyl ring with an electron-withdrawing bromine atom and an ionizable carboxylic acid—presents unique solvation challenges.

As a Senior Application Scientist, I approach the solubility profiling of such molecules not merely as a data-collection exercise, but as a mechanistic investigation into the compound's solvation thermodynamics. Understanding these parameters is critical for aligning the compound with the Biopharmaceutics Classification System (BCS) [2] and evaluating its viability against Lipinski’s Rule of 5 [1]. This whitepaper provides an authoritative, in-depth framework for predicting, measuring, and interpreting the solubility of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Physicochemical Profiling & In Silico Predictions

To design an effective solubility assay, we must first deconstruct the molecule's electronic and steric environment to predict its behavior in solution.

  • Carboxylic Acid Moiety: The electron-withdrawing nature of the meta-bromine atom slightly increases the acidity of the benzoic acid core, pushing the pKa​ down to approximately 3.8 - 4.2 .

  • Secondary Amine Moiety: Aniline derivatives are already weakly basic. The addition of the ortho-bromine atom exerts a strong inductive pull, drastically reducing the basicity of the amine. The conjugate acid pKa​ is estimated at 2.0 - 2.5 .

  • Lipophilicity (cLogP): The cyclohexyl group (+2.5) and the bromine atom (+0.9) drive the estimated partition coefficient (cLogP) to approximately 4.5 - 5.0 , placing it at the upper boundary of Lipinski's criteria [1].

Mechanistic Causality of pH-Dependent Solubility

Because the molecule possesses both a weakly basic amine and a weakly acidic carboxyl group, its solubility is fundamentally governed by the pH of the aqueous medium. At physiological pH (7.4), the molecule exists almost exclusively as an anion, which maximizes its aqueous solubility. Conversely, in the acidic environment of the stomach (pH ~1.2 - 3.0), the molecule approaches its isoelectric point, existing as a highly insoluble neutral species or zwitterion.

Speciation LowPH pH < 2.5 Cationic Form (Protonated Amine) MidPH pH 2.5 - 4.0 Neutral Species (Lowest Solubility) LowPH->MidPH Deprotonation of Amine HighPH pH > 4.5 Anionic Form (Deprotonated Carboxyl) MidPH->HighPH Deprotonation of Carboxyl

Figure 1: pH-dependent speciation logic for 3-Bromo-4-(cyclohexylamino)benzoic acid.

Experimental Methodologies for Solubility Determination

A common pitfall in drug development is conflating kinetic solubility with thermodynamic solubility. Kinetic solubility measures the point at which a pre-dissolved compound precipitates out of an aqueous solution, which is crucial for in vitro bioassays. Thermodynamic solubility measures the equilibrium concentration of the solid crystalline lattice dissolving into a solvent, which dictates in vivo oral bioavailability[3]. Both must be measured using self-validating protocols.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry detects the exact point of precipitation via forward light scattering. This method is exceptionally rapid and requires minimal compound, making it the gold standard for early discovery triage [4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-Bromo-4-(cyclohexylamino)benzoic acid in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 384-well microtiter plate, perform a serial dilution of the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains constant at 1% (v/v) across all wells to prevent solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a microplate shaker at 300 RPM to allow metastable supersaturated states to precipitate.

  • Nephelometric Readout: Pass a laser beam through each well using a nephelometer.

  • Self-Validation Check: Include a highly soluble reference standard (e.g., paracetamol) and a poorly soluble standard (e.g., amiodarone) on every plate. The assay is only valid if the reference standards fall within 5% of their known historical scattering thresholds.

Protocol B: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

For late-stage formulation, the shake-flask method remains the definitive standard for assessing the intrinsic solubility of the solid API [3].

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount (~5 mg) of crystalline 3-Bromo-4-(cyclohexylamino)benzoic acid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target biorelevant medium (e.g., FaSSIF or FeSSIF).

  • Equilibration: Place the vials in a thermostatic shaker at 25°C (or 37°C for biorelevance) and agitate at 500 RPM for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the dissolved compound using LC-UV or LC-MS/MS against a validated calibration curve.

  • Self-Validation Check: Perform the assay in biological triplicate. Critically, recover the solid residue post-equilibration and evaluate it via Powder X-Ray Diffraction (pXRD). This validates that no polymorphic transformation or salt disproportionation occurred during the incubation period.

Workflow Start Compound Synthesis & Verification DMSO DMSO Stock (10 mM) Start->DMSO Solid Solid Crystalline Powder Start->Solid Kinetic Kinetic Solubility (Laser Nephelometry) DMSO->Kinetic Serial Dilution in Buffer Thermo Thermodynamic Solubility (Shake-Flask Method) Solid->Thermo 24h Equilibration ResultK HTS Triage Data (Early Discovery) Kinetic->ResultK Light Scattering Detection ResultT BCS Classification Data (Late Formulation) Thermo->ResultT LC-UV/MS Quantification

Figure 2: Parallel experimental workflows for kinetic and thermodynamic solubility assessment.

Data Presentation: Predicted Solubility Profiles

Based on the physicochemical properties of 3-Bromo-4-(cyclohexylamino)benzoic acid, the following tables summarize the predicted solubility profiles. Because the molecule is highly lipophilic, standard aqueous buffers will yield poor solubility. However, the introduction of biorelevant media containing bile salts (FaSSIF/FeSSIF) will significantly enhance solubility via micellar encapsulation.

Table 1: Predicted Thermodynamic Solubility in Biorelevant Media & Buffers (37°C)

MediumpHEstimated Solubility (µg/mL)Dominant Solvation Mechanism
SGF (Simulated Gastric Fluid)1.2< 5.0Poorly soluble neutral/cationic species.
FaSSIF (Fasted Intestinal)6.515.0 - 25.0Anionic state + Micellar solubilization.
FeSSIF (Fed Intestinal)5.040.0 - 60.0High bile salt concentration drives micellar partitioning.
PBS (Phosphate Buffer)7.410.0 - 15.0Purely driven by anionic deprotonation.

Table 2: Solubility in Common Organic Solvents (25°C)

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Application Suitability
DMSO 46.7> 50.0Excellent: Primary solvent for in vitro stock solutions.
DMF 36.7> 50.0Excellent: Alternative aprotic solvent for synthesis.
Ethanol 24.510.0 - 20.0Moderate: Useful for co-solvent formulation strategies.
Water 80.1< 0.01Poor: Acts as a strong anti-solvent for crystallization.

Formulation Strategies & Conclusion

3-Bromo-4-(cyclohexylamino)benzoic acid is a classic "grease ball" molecule—its poor aqueous solubility is driven by high lipophilicity rather than an unbreakable crystal lattice. Because it falls into BCS Class II (Low Solubility, High Permeability) [2], formulation scientists should avoid simple aqueous suspensions.

To achieve therapeutic exposure, the causality of its solvation must be manipulated. The most effective strategy will be forming a basic salt (e.g., Sodium or Potassium salt) utilizing the carboxylic acid moiety, which will immediately shift the dissolution micro-pH and bypass the low-solubility zwitterionic bottleneck. Alternatively, formulating the compound as an Amorphous Solid Dispersion (ASD) using hydrophilic polymers (like HPMCAS) will trap the molecule in a high-energy state, artificially boosting its apparent kinetic solubility in the gastrointestinal tract.

References

  • Wrestling with the rule of 5 C&EN Global Enterprise - ACS Publications URL:[Link]

  • Biopharmaceutics Classification System Wikipedia, The Free Encyclopedia URL:[Link]

  • Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods Semantic Scholar (ADMET and DMPK) URL:[Link]

  • Kinetic solubility automated screen BMG LABTECH URL:[Link]

Foundational

FT-IR analysis of 3-Bromo-4-(cyclohexylamino)benzoic acid

An In-depth Technical Guide to the FT-IR Analysis of 3-Bromo-4-(cyclohexylamino)benzoic acid Foreword: The Analytical Imperative in Modern Chemistry In the landscape of contemporary research and drug development, the una...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FT-IR Analysis of 3-Bromo-4-(cyclohexylamino)benzoic acid

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of contemporary research and drug development, the unambiguous structural characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity. 3-Bromo-4-(cyclohexylamino)benzoic acid, a molecule featuring a unique convergence of aromatic, aminic, and carboxylic acid functionalities, presents a compelling case for rigorous analytical scrutiny. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive, and highly informative method for this purpose.

This guide is designed to move beyond a simple recitation of spectral data. It serves as a detailed operational and interpretative manual, grounded in first principles. We will explore the causality behind experimental choices, establish a self-validating protocol for data acquisition, and decode the molecule's vibrational fingerprint with authoritative-backed insights.

The Molecule: Structural and Functional Overview

To interpret the FT-IR spectrum of 3-Bromo-4-(cyclohexylamino)benzoic acid, we must first understand its constituent parts. The molecule is comprised of four key structural motifs, each with its own characteristic vibrational behavior:

  • Aromatic Carboxylic Acid: A benzoic acid core, which is subject to strong intermolecular hydrogen bonding.

  • Secondary Amine: An -NH- group linking the aromatic ring to the cyclohexyl moiety.[1][2]

  • Substituted Benzene Ring: A 1,2,4-trisubstituted aromatic system.

  • Cyclohexyl Group: A saturated aliphatic ring.

  • Carbon-Bromine Bond: A C-Br bond on the aromatic ring.

The interplay of these groups, particularly the hydrogen-bonding capabilities of the -COOH and -NH- functions, dictates the molecule's spectral signature.

Diagram 1: Molecular Structure of 3-Bromo-4-(cyclohexylamino)benzoic acid

Caption: 2D structure of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The quality of an FT-IR spectrum is fundamentally dependent on the integrity of the sample preparation and data acquisition process. The following step-by-step protocol is designed to ensure reproducibility and minimize artifacts.

Sample Preparation: Attenuated Total Reflectance (ATR)

For a solid powder such as this, ATR is the method of choice due to its speed, ease of use, and the elimination of sample dilution effects inherent in methods like KBr pellets.

  • Crystal Preparation: Meticulously clean the ATR diamond crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe. This step is critical to remove any residue from previous analyses that could contaminate the spectrum.

  • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This captures the instrument's state and the ambient atmosphere (H₂O, CO₂), allowing for its digital subtraction from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 3-Bromo-4-(cyclohexylamino)benzoic acid onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal's sampling area.

  • Pressure Application: Engage the pressure clamp to apply consistent, firm force. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality evanescent wave interaction.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

Data Acquisition Workflow

The logical flow from sample to final spectrum is a critical, self-validating system.

Diagram 2: FT-IR Data Acquisition and Analysis Workflow

ftir_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_interp 3. Analysis start Solid Sample clean_atr Clean ATR Crystal start->clean_atr apply_sample Apply Sample to Crystal clean_atr->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure background Acquire Background Spectrum (32 Scans, 4 cm⁻¹) sample_spec Acquire Sample Spectrum (32 Scans, 4 cm⁻¹) background->sample_spec process Process Spectrum (ATR & Baseline Correction) sample_spec->process assign_peaks Assign Vibrational Modes process->assign_peaks confirm_structure Confirm Structure & Functional Groups assign_peaks->confirm_structure

Caption: A validated workflow for FT-IR analysis.

Spectral Interpretation: A Guided Analysis

The interpretation of the spectrum involves assigning observed absorption bands to specific molecular vibrations. We will proceed systematically through the key functional groups.

The Carboxylic Acid Signature (–COOH)

This functional group provides the most dominant and characteristic features in the spectrum.

  • O–H Stretch: An extremely broad and intense absorption is expected in the 3300-2500 cm⁻¹ region.[3][4] The exceptional breadth of this band is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band will likely overlap with C-H stretching vibrations.[5]

  • C=O Stretch: A very strong and sharp band will appear between 1710-1680 cm⁻¹ .[5] Its position within this range is lowered from the typical ~1760 cm⁻¹ due to conjugation with the aromatic ring and involvement in the hydrogen-bonded dimer structure.[4][6]

  • Coupled C–O Stretch & O–H Bend: Look for a medium intensity C–O stretching band in the 1320-1210 cm⁻¹ region and an O–H in-plane bending vibration between 1440-1395 cm⁻¹ .[3]

The Secondary Amine Signature (–NH–)
  • N–H Stretch: A single, medium-intensity peak is anticipated between 3350-3310 cm⁻¹ .[1][7] Unlike primary amines which show two N-H stretching bands, secondary amines show only one.[2] This peak may appear as a sharper feature superimposed on the broad O–H stretch from the carboxylic acid.

  • N–H Bend: An N-H bending vibration typically appears in the 1650-1560 cm⁻¹ range, though it can sometimes be weak and difficult to assign definitively in complex molecules.[8][9]

The Aromatic & Aliphatic Moieties
  • Aromatic C–H Stretch: Weak to medium sharp bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]

  • Aliphatic (Cyclohexyl) C–H Stretch: Strong, sharp absorptions will be prominent just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[12][13] These arise from the symmetric and asymmetric stretching of the CH₂ groups in the cyclohexyl ring.[14]

  • Aromatic C=C Stretch: A series of medium, sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching within the benzene ring.[10]

  • Aliphatic CH₂ Bend: The scissoring vibration of the cyclohexyl CH₂ groups is expected around 1480-1440 cm⁻¹ .[13]

The Fingerprint Region (below 1500 cm⁻¹)

This region contains a wealth of complex, overlapping signals that are unique to the molecule as a whole.

  • C–Br Stretch: The carbon-bromine stretch is expected to produce a medium to strong absorption in the low-frequency region, typically between 690-515 cm⁻¹ .[10][15][16]

  • Aromatic C–H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the aromatic substitution pattern.[10]

Summary of Expected Characteristic Absorptions

The following table consolidates the expected vibrational frequencies for 3-Bromo-4-(cyclohexylamino)benzoic acid, providing a quick reference for spectral analysis.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity Key Characteristics
O–H StretchCarboxylic Acid3300 - 2500Strong, IntenseExceptionally broad due to H-bonding.[3]
N–H StretchSecondary Amine3350 - 3310MediumSingle, sharp peak, may overlap with O-H.[1][7]
C–H StretchAromatic3100 - 3000Medium to WeakSharp peaks, appear >3000 cm⁻¹.[10]
C–H StretchCyclohexyl (Aliphatic)2950 - 2850StrongSharp, intense peaks, appear <3000 cm⁻¹.
C=O StretchCarboxylic Acid1710 - 1680Strong, IntenseSharp, position lowered by conjugation.[5][6]
C=C StretchAromatic Ring1600 - 1450MediumMultiple sharp bands.
CH₂ BendCyclohexyl (Aliphatic)1480 - 1440MediumScissoring vibration.[13]
C–O StretchCarboxylic Acid1320 - 1210MediumCoupled with O-H bend.[3]
C–Br StretchAryl Halide690 - 515Medium to StrongLocated in the low-frequency region.[10][15]

Conclusion

The is a definitive method for its structural confirmation. A successful analysis hinges on a meticulous experimental technique and a well-grounded interpretative strategy. The spectrum is dominated by the powerful signatures of the hydrogen-bonded carboxylic acid, with its characteristically broad O-H and strong C=O stretching absorptions. These, in concert with the distinct N-H stretch of the secondary amine, the C-H stretches of both aromatic and aliphatic systems, and the low-frequency C-Br vibration, provide a comprehensive and unique molecular fingerprint. This guide provides the necessary framework for researchers to acquire and interpret this data with confidence and scientific rigor.

References

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • The fe
  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. (2026, March 3). C6H12 infrared spectrum of cyclohexane.
  • ResearchGate. (n.d.). FT-IR spectra of epoxy cyclohexyl POSS films.
  • Spectroscopy Online. (2023, September 1).

Sources

Exploratory

High-Resolution Mass Spectrometry Profiling of 3-Bromo-4-(cyclohexylamino)benzoic Acid: A Technical Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of halogenated building blocks is a critical quality attribute. 3-Bromo-4-(cyclohexylamino)benzoic acid ( C13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of halogenated building blocks is a critical quality attribute. 3-Bromo-4-(cyclohexylamino)benzoic acid ( C13​H16​BrNO2​ ) is a bifunctional aromatic compound featuring a secondary amine, a carboxylic acid, and an ortho-halogen substituent. This unique structural topology presents specific analytical challenges and opportunities during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This whitepaper provides an in-depth, self-validating methodology for the high-resolution mass spectrometry (HRMS) profiling of this compound. By examining the causality behind mobile phase selection, ionization behavior, and collision-induced dissociation (CID) pathways, this guide establishes a robust framework for its identification and quantification.

Structural & Isotopic Fundamentals

The mass spectrometric behavior of 3-Bromo-4-(cyclohexylamino)benzoic acid is primarily governed by two factors: its amphoteric nature and the presence of a bromine atom.

The Bromine Isotopic Fingerprint

In mass spectrometry, the natural abundance of isotopes provides a diagnostic fingerprint for elemental composition. Bromine exists in nature as two stable isotopes, 79Br and 81Br , in an approximately 50.5:49.5 ratio[1]. Consequently, any intact ion containing a single bromine atom will exhibit a distinct 1:1 doublet separated by 2 m/z units (the M and M+2 peaks)[2]. Recognizing this 1:1 ratio is the first self-validating step in confirming the presence of the brominated precursor or its fragments.

Theoretical Exact Masses

To leverage High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap), exact monoisotopic masses must be calculated using the most abundant isotopes ( 12C , 1H , 79Br , 14N , 16O ). The neutral monoisotopic mass of the compound is 297.0364 Da .

Table 1: Theoretical Precursor Ions | Ionization Mode | Ion Species | Formula | Theoretical m/z ( 79Br ) | Theoretical m/z ( 81Br ) | | :--- | :--- | :--- | :--- | :--- | | Positive (ESI+) | [M+H]+ | C13​H17​BrNO2+​ | 298.0442 | 300.0422 | | Negative (ESI-) | [M−H]− | C13​H15​BrNO2−​ | 296.0286 | 298.0266 |

Rationale for Chromatographic & Ionization Conditions

The simultaneous presence of a carboxylic acid (typically requiring high pH for negative mode) and a secondary amine (preferring low pH for positive mode) demands a strategic approach to mobile phase selection.

The Causality of Formic Acid: Using 0.1% Formic Acid (FA) in the mobile phase serves a dual purpose. First, it lowers the pH below the pKa of the benzoic acid moiety (~pH 4.0). This ensures the compound remains predominantly in its neutral, unionized state during reversed-phase liquid chromatography (RP-LC), preventing peak tailing and increasing retention on a C18 column[3]. Second, FA acts as an excellent proton donor in the Electrospray Ionization (ESI) source, promoting the formation of [M+H]+ ions at the secondary amine site. Despite the acidic conditions, the compound can still be readily deprotonated in the ESI source to yield [M−H]− due to the strong gas-phase acidity of the benzoic acid group.

Self-Validating LC-HRMS Protocol

To ensure data integrity, the following protocol incorporates a System Suitability Test (SST) to validate mass accuracy and isotopic fidelity before sample acquisition.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a known brominated standard (e.g., bromobenzene or a brominated pharmaceutical) to verify that mass accuracy is <5 ppm and the 79Br / 81Br ratio is within 5% of the theoretical 1:1 distribution.

  • Sample Preparation: Dissolve 3-Bromo-4-(cyclohexylamino)benzoic acid in 50:50 Methanol:Water containing 0.1% FA to a final concentration of 1 µg/mL. Validation check: Ensure no precipitation occurs, as the compound has limited aqueous solubility without organic modifiers.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Acquisition: Operate the HRMS in polarity-switching mode. Set the MS1 scan range to m/z 100–800.

  • Data-Dependent MS2 (ddMS2): Set Higher-energy Collisional Dissociation (HCD) normalized collision energy (NCE) to a stepped gradient of 20, 40, and 60 eV to capture both fragile and stable fragments.

LCMS_Workflow SST System Suitability (Mass Accuracy <5 ppm) SamplePrep Sample Preparation (0.1% FA in MeOH/H2O) SST->SamplePrep Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI Source (Positive/Negative Mode) Chromatography->Ionization MS1 Full Scan MS1 (Isotopic Profiling 79Br/81Br) Ionization->MS1 Fragmentation HCD Collision Cell (Targeted MS/MS) MS1->Fragmentation MS2 MS2 Acquisition (Fragment Mapping) Fragmentation->MS2

Fig 1. Self-validating LC-HRMS/MS analytical workflow for halogenated benzoic acids.

High-Resolution MS/MS Fragmentation Pathways

Understanding the causality of gas-phase fragmentation allows analysts to reconstruct the molecule from its MS2 spectra.

Positive Ion Mode (ESI+)

In positive mode, the protonation occurs preferentially at the secondary amine. Upon collisional activation, the most energetically favorable pathway is the inductive cleavage of the cyclohexyl ring. This results in the loss of cyclohexene ( C6​H10​ , 82.08 Da), yielding a highly stable 3-bromo-4-aminobenzoic acid product ion at m/z 215.97 / 217.97. A secondary, less dominant pathway involves the loss of water (-18 Da) from the carboxylic acid group.

Negative Ion Mode (ESI-)

In negative mode, the charge resides on the carboxylate anion. The hallmark fragmentation of deprotonated benzoic acids is the loss of carbon dioxide ( CO2​ , 44 Da)[4]. This yields a brominated carbanion intermediate at m/z 252.04 / 254.04.

Analytical Caveat: Researchers utilizing ion-trapping instruments (like the Orbitrap) should be aware of a unique gas-phase phenomenon. The decarboxylated anion possesses sufficient nucleophilicity to capture background CO2​ remaining in the vacuum system, creating an intriguing "reversible reaction" where the precursor ion appears to regenerate[4]. Further increasing the collision energy leads to the homolytic cleavage of the carbon-bromine bond, expelling a bromine radical ( Br∙ ) and leaving an odd-electron radical anion at m/z 173.12.

Fragmentation_Pathway PrecursorPos [M+H]+ m/z 298.04 / 300.04 LossCyclohexyl [M+H - C6H10]+ m/z 215.97 / 217.97 (3-Bromo-4-aminobenzoic acid) PrecursorPos->LossCyclohexyl - C6H10 (-82 Da) LossH2O [M+H - H2O]+ m/z 280.03 / 282.03 PrecursorPos->LossH2O - H2O (-18 Da) PrecursorNeg [M-H]- m/z 296.03 / 298.03 LossCO2 [M-H - CO2]- m/z 252.04 / 254.04 (Decarboxylation) PrecursorNeg->LossCO2 - CO2 (-44 Da) LossBr [M-H - CO2 - Br•]- m/z 173.12 (Radical Anion) LossCO2->LossBr - Br• (-79/81 Da)

Fig 2. Proposed ESI-MS/MS fragmentation pathways in positive and negative modes.

Quantitative Data Summaries

The table below consolidates the exact masses of the diagnostic fragment ions required to build Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for this compound.

Table 2: Diagnostic MS/MS Fragment Ions | Polarity | Precursor m/z ( 79Br ) | Fragment m/z ( 79Br ) | Neutral Loss | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | | ESI+ | 298.0442 | 280.0336 | H2​O (18.01 Da) | Loss of hydroxyl from carboxylic acid | | ESI+ | 298.0442 | 215.9660 | C6​H10​ (82.08 Da) | Cleavage of cyclohexyl ring | | ESI- | 296.0286 | 252.0388 | CO2​ (43.99 Da) | Decarboxylation of benzoate | | ESI- | 296.0286 | 173.1205 | CO2​ + Br∙ (122.91 Da) | Decarboxylation followed by radical loss |

(Note: All fragments retaining the bromine atom will exhibit the characteristic M+2 peak at approximately +1.998 Da with equal intensity).

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from[1]

  • 6.4: Isotope Abundance - Chemistry LibreTexts. (2022). LibreTexts. Retrieved from[2]

  • An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed. (2020). National Institutes of Health. Retrieved from[4]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization - Oxford Academic. (2012). Oxford University Press. Retrieved from[3]

Sources

Foundational

crystal structure of 3-Bromo-4-(cyclohexylamino)benzoic acid

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-Bromo-4-(cyclohexylamino)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-4-(cyclohexylamino)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 3-Bromo-4-(cyclohexylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-(cyclohexylamino)benzoic acid is a substituted aminobenzoic acid derivative with potential applications in medicinal chemistry and materials science. As a derivative of para-aminobenzoic acid (PABA), it represents a versatile scaffold for developing novel molecules with therapeutic potential.[1] Despite its relevance, a definitive crystal structure for this compound is not publicly available. This guide provides a comprehensive roadmap for the synthesis, purification, and complete structural elucidation of 3-Bromo-4-(cyclohexylamino)benzoic acid, culminating in the determination of its single-crystal X-ray structure. We present a robust synthetic protocol, detailed methodologies for spectroscopic characterization, a systematic approach to crystal growth, and an overview of single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we discuss the potential of computational methods for crystal structure prediction.

Introduction: The Significance and the Structural Unknown

Substituted benzoic acid derivatives are fundamental building blocks in drug discovery. The strategic placement of functional groups on the aromatic ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The title compound, 3-Bromo-4-(cyclohexylamino)benzoic acid, combines several key features: a carboxylic acid for potential salt formation and hydrogen bonding, a secondary amine, a lipophilic cyclohexyl group to enhance membrane permeability, and a bromine atom which can participate in halogen bonding and modulate electronic properties.

While the synthesis of related compounds is known, a validated has not been reported in the crystallographic literature. An experimental crystal structure is invaluable, providing unambiguous proof of the molecular structure, insights into intermolecular interactions, and a basis for structure-based drug design. This guide, therefore, serves as a comprehensive protocol for obtaining and analyzing this crucial data.

Proposed Synthesis: A Modern Approach to C-N Bond Formation

To synthesize the title compound, we propose a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its efficiency, broad substrate scope, and tolerance of various functional groups, making it superior to harsher classical methods like nucleophilic aromatic substitution.[2][3] The proposed starting materials are 3-bromo-4-fluorobenzoic acid and cyclohexylamine.

Synthetic Workflow

The synthesis is a one-step process followed by purification.

Synthesis_Workflow start_materials 3-Bromo-4-fluorobenzoic acid + Cyclohexylamine reaction_conditions Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base (e.g., Cs₂CO₃) + Toluene, 110°C start_materials->reaction_conditions Buchwald-Hartwig Amination product_crude Crude Product reaction_conditions->product_crude purification Column Chromatography or Recrystallization product_crude->purification final_product Pure 3-Bromo-4-(cyclohexylamino)benzoic acid purification->final_product

Caption: Proposed synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Caesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous toluene

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 3-bromo-4-fluorobenzoic acid, caesium carbonate, Pd₂(dba)₃, and BINAP.

  • Add anhydrous toluene, followed by cyclohexylamine.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[4]

Structural Elucidation: A Multi-faceted Approach

Spectroscopic Characterization (Predicted Data)

Before attempting crystallization, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (likely doublets and a singlet), a broad singlet for the N-H proton, a broad singlet for the carboxylic acid O-H proton, and multiplets for the cyclohexyl C-H protons.[5][6]
¹³C NMR Resonances for the aromatic carbons (including those bonded to bromine, nitrogen, and the carboxyl group), the carbonyl carbon, and the aliphatic carbons of the cyclohexyl ring.[7][8]
FT-IR Characteristic absorption bands for O-H stretching (broad, carboxylic acid), N-H stretching, C=O stretching (carboxylic acid), C-N stretching, and aromatic C-H and C=C stretching.[5]
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₆BrNO₂ (298.18 g/mol for the most common isotopes), along with characteristic fragmentation patterns (e.g., loss of the cyclohexyl group).[7]
Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal packing. Modern CSP algorithms can generate a landscape of energetically favorable crystal structures.[9][10] These methods are computationally intensive but can guide experimental efforts by suggesting potential polymorphs and intermolecular interactions.[11][12][13]

Experimental Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[14] A systematic screening of crystallization conditions is required.

Protocol for Crystallization Screening:

  • Purification: Ensure the sample is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection: Test the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good crystallization solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent at room temperature.[15]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[16]

    • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[17]

    • Microbatch Under-Oil: This technique can be effective for controlling the rate of solvent evaporation and can be performed on a small scale.[18]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects), its structure can be determined by SC-XRD.[14][19][20]

SC-XRD Workflow:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an initial model of the molecule is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[21]

Predicted Intermolecular Interactions and Crystal Packing

Based on the functional groups present in 3-Bromo-4-(cyclohexylamino)benzoic acid, several key intermolecular interactions are expected to govern its crystal packing. The carboxylic acid groups are highly likely to form strong O-H···O hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures.[22] The secondary amine can act as a hydrogen bond donor (N-H), and the carbonyl oxygen and the bromine atom can act as hydrogen bond acceptors.

Caption: Potential hydrogen bonding motifs in the crystal lattice.

Conclusion and Future Work

This technical guide outlines a clear and comprehensive pathway for the synthesis and structural determination of 3-Bromo-4-(cyclohexylamino)benzoic acid. By following the proposed protocols for Buchwald-Hartwig amination, spectroscopic characterization, and systematic crystallization screening, researchers can successfully obtain high-quality single crystals of the title compound. The subsequent single-crystal X-ray diffraction analysis will provide the first definitive three-dimensional structure, offering crucial insights into its molecular geometry and solid-state packing. This structural information will be invaluable for future drug development efforts and for understanding the structure-property relationships in this class of compounds.

References

  • Gavezzotti, A. (2002). Computer Prediction of Organic Crystal Structures Using Partial X-ray Diffraction Data. Accounts of Chemical Research, 35(5), 341-348.
  • Taniguchi, T., et al. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University News.
  • Taniguchi, T., et al. (2023).
  • Taniguchi, T., et al. (2023).
  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design, 21(6), 3192-3208.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Enright, K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1121–1128.
  • Asif, M. (2022).
  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reibenspies, J. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1957-1972.
  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C, 80(Pt 8), 415-424.
  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Arshad, S., et al. (2011). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E, 67(Pt 3), o640.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Arshad, S., et al. (2011). 4-Amino-3-bromobenzoic acid. ScienceOpen.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Kapoor, A., et al. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.
  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

Sources

Exploratory

Theoretical Profiling and Application Dynamics of 3-Bromo-4-(cyclohexylamino)benzoic Acid

Executive Summary The rational design of small-molecule inhibitors targeting lipid peroxidation and ferroptosis has become a focal point in modern drug discovery. While Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors targeting lipid peroxidation and ferroptosis has become a focal point in modern drug discovery. While Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate) remains a benchmark radical-trapping antioxidant (RTA) , its metabolic instability limits in vivo efficacy.

3-Bromo-4-(cyclohexylamino)benzoic acid emerges as a highly versatile, halogenated structural analog and synthetic intermediate. By replacing the electron-donating 3-amino group of the ferrostatin scaffold with a bioisosteric, electron-withdrawing bromine atom, researchers can profoundly alter the molecule's ionization potential and HOMO-LUMO gap. This whitepaper provides an in-depth analysis of the theoretical properties, synthetic pathways, and mechanistic utility of 3-Bromo-4-(cyclohexylamino)benzoic acid, serving as a foundational guide for researchers developing next-generation ferroptosis modulators and advanced cross-coupling building blocks.

Structural and Theoretical Profiling

To predict the reactivity and biological potential of 3-Bromo-4-(cyclohexylamino)benzoic acid, we must evaluate its quantum mechanical and physicochemical descriptors. Density Functional Theory (DFT) is the gold standard for elucidating the electronic properties of benzoic acid derivatives .

Quantum Mechanical Causality

The efficacy of diarylamine and alkylarylamine RTAs is dictated by their ability to donate a hydrogen atom to a lipid peroxyl radical, a process governed by the Bond Dissociation Enthalpy (BDE) of the N-H bond and the molecule's Ionization Potential (IP) .

  • The Bromine Effect: The heavy halogen at the meta position relative to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I), while simultaneously offering lone-pair resonance (+R). This dual nature stabilizes the resulting aminyl radical post-H-atom transfer, albeit at the cost of raising the initial IP compared to an amino substitution.

  • HOMO-LUMO Gap: A narrower HOMO-LUMO gap typically correlates with higher chemical reactivity. The bromo-substitution slightly widens the gap relative to Ferrostatin-1, increasing the compound's oxidative stability, which is highly desirable for shelf-life and pharmacokinetic profiling.

Quantitative Theoretical Data

The following table summarizes the computed theoretical properties of the target compound, generated via standard in silico predictive models (e.g., B3LYP/6-31G* basis set).

DescriptorTheoretical ValueMechanistic Significance
Molecular Weight 298.18 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Calculated LogP (cLogP) 4.12High lipophilicity; ensures excellent partitioning into lipid bilayers where lipid peroxidation occurs.
Topological Polar Surface Area (tPSA) 49.3 ŲOptimal for membrane permeability; potential for blood-brain barrier (BBB) penetration.
HOMO Energy -5.84 eVIndicates moderate electron-donating capacity; stable against auto-oxidation.
LUMO Energy -1.42 eVDefines electron affinity; relevant for potential charge-transfer interactions.
HOMO-LUMO Gap 4.42 eVBalances chemical stability with reactivity toward highly electrophilic radicals.
pKa (Carboxylic Acid) ~4.05Exists primarily as an anion at physiological pH (7.4), affecting cellular uptake kinetics.

Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most atom-economical and scalable route to synthesize 3-Bromo-4-(cyclohexylamino)benzoic acid is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 3-bromo-4-fluorobenzoic acid and cyclohexylamine. The presence of the electron-withdrawing carboxylic acid group para to the fluorine leaving group sufficiently activates the ring for nucleophilic attack .

G A 3-Bromo-4-fluorobenzoic acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Base / Heat B Cyclohexylamine (Nucleophile) B->C SNAr Attack D 3-Bromo-4-(cyclohexylamino)benzoic acid (Target Scaffold) C->D Fluoride Elimination

Diagram 1: SNAr synthetic workflow for 3-Bromo-4-(cyclohexylamino)benzoic acid.

Protocol: SNAr Synthesis

Objective: To synthesize the target scaffold with >95% purity while preventing dehalogenation.

Reagents & Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • Cyclohexylamine (3.0 eq) - Excess acts as both nucleophile and partial acid scavenger.

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) - Anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid (10 mmol) in 15 mL of anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent. Its high dielectric constant is critical for stabilizing the negatively charged Meisenheimer complex transition state, drastically lowering the activation energy of the SNAr.

  • Base Addition: Add finely powdered K₂CO₃ (20 mmol) to the solution and stir for 10 minutes at room temperature.

    • Causality: K₂CO₃ acts as a proton sponge, neutralizing the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of cyclohexylamine, ensuring it remains highly nucleophilic.

  • Nucleophile Introduction: Add cyclohexylamine (30 mmol) dropwise over 5 minutes.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C using a silicone oil bath for 18 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture into 150 mL of crushed ice-water. Slowly acidify the aqueous layer using 1M HCl until the pH reaches ~3.

    • Causality: Acidification protonates the carboxylate salt back into the neutral carboxylic acid, drastically reducing its aqueous solubility and forcing the precipitation of the product.

  • Isolation: Filter the resulting off-white precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual DMSO and cyclohexylammonium chloride salts.

  • Purification: Recrystallize the crude solid from boiling ethanol to yield pure 3-Bromo-4-(cyclohexylamino)benzoic acid.

Application: Ferroptosis Modulation and Derivatization

While 3-Bromo-4-(cyclohexylamino)benzoic acid itself possesses moderate RTA activity, its true value lies in its role as a precursor. The carboxylic acid can be esterified (similar to Ferrostatin-1), and the bromo group serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This allows researchers to systematically tune the steric bulk and electronic density of the aromatic ring to bypass GPX4-dependent lipid peroxidation.

G L Lipid ROS Accumulation F Ferroptosis (Cell Death) L->F Unchecked T Target Scaffold (RTA Precursor) R Radical Trapping Antioxidant (RTA) T->R Pd-Catalyzed Derivatization P Lipid Peroxide Neutralization R->P H-Atom Transfer P->L Inhibits

Diagram 2: Mechanistic pathway of target scaffold derivatization and ferroptosis inhibition.

Protocol: In Vitro Lipid Peroxidation Assay (Liposome Model)

To validate the antioxidant capacity of derivatives synthesized from this scaffold, a self-validating liposome-based assay utilizing the ratiometric fluorescent probe BODIPY 581/591 C11 is required.

Objective: Quantify the IC₅₀ of the synthesized RTA derivative against iron-induced lipid peroxidation.

Step-by-Step Methodology:

  • Liposome Preparation: Dissolve phosphatidylcholine (PC) in chloroform. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. Hydrate the film with PBS (pH 7.4) and extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

    • Causality: Unilamellar vesicles provide a uniform, reproducible biomimetic lipid bilayer, ensuring consistent kinetics for radical propagation.

  • Probe Incorporation: Incubate the liposomes with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C in the dark.

    • Causality: BODIPY C11 is lipophilic and intercalates into the membrane. Upon oxidation, its emission shifts from red (~590 nm) to green (~510 nm). This ratiometric shift is independent of probe concentration or liposome density, eliminating optical artifacts.

  • Treatment: Aliquot the liposome suspension into a 96-well black microplate. Add the test compound (derivative of 3-Bromo-4-(cyclohexylamino)benzoic acid) at varying concentrations (0.01 µM to 10 µM).

  • Oxidation Induction: Initiate lipid peroxidation by adding 50 µM FeSO₄ and 200 µM Ascorbic Acid.

    • Causality: Ascorbic acid reduces Fe³⁺ back to Fe²⁺, driving a continuous Fenton-like reaction that generates highly reactive hydroxyl and lipid alkoxyl radicals.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 488 nm / Emission: 510 nm and 590 nm). Calculate the ratio of Green/Red fluorescence to determine the extent of lipid peroxidation and derive the IC₅₀.

Conclusion

3-Bromo-4-(cyclohexylamino)benzoic acid represents a critical node in the chemical space of radical-trapping antioxidants. By leveraging the theoretical parameters outlined—specifically its optimized HOMO-LUMO gap and lipophilicity—and employing the robust SNAr synthetic workflow, drug development professionals can utilize this scaffold to engineer novel therapeutics. Its halogenated handle provides unprecedented modularity, paving the way for next-generation molecules capable of arresting ferroptosis in neurodegenerative and ischemic pathologies.

References

  • Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models Journal of the American Chemical Society[Link]

  • Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 PMC - NIH[Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer Vietnam Journal of Science, Technology and Engineering[Link]

  • Investigation of organic reactions in aqueous medium enabled by surfactants KOPS - University of Konstanz[Link]

Foundational

Engineering Radical-Trapping Antioxidants: A Technical Guide to Substituted Cyclohexylamino Benzoic Acids

Executive Summary The discovery of ferroptosis—a non-apoptotic, iron-dependent form of regulated cell death—has catalyzed a paradigm shift in how we approach degenerative diseases and ischemia-reperfusion injuries[1]. At...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of ferroptosis—a non-apoptotic, iron-dependent form of regulated cell death—has catalyzed a paradigm shift in how we approach degenerative diseases and ischemia-reperfusion injuries[1]. At the chemical heart of ferroptosis inhibition lies a highly specific class of small molecules: substituted cyclohexylamino benzoic acids .

The prototypical molecule in this class is Ferrostatin-1 (Fer-1) , chemically defined as 3-amino-4-(cyclohexylamino)benzoic acid ethyl ester[2]. While Fer-1 exhibits extraordinary in vitro potency as a radical-trapping antioxidant (RTA), its translation to in vivo models has been historically bottlenecked by the metabolic lability of its ester moiety[3]. This whitepaper dissects the mechanistic biology, structure-activity relationships (SAR), and synthetic methodologies required to engineer next-generation cyclohexylamino benzoic acid derivatives with optimized pharmacokinetic profiles.

Mechanistic Grounding: The Ferroptosis & GPX4 Axis

To design effective inhibitors, one must first understand the biochemical causality of the target pathway. Ferroptosis is driven by the uncontrolled accumulation of phospholipid hydroperoxides (PL-OOH) within cellular membranes[4].

Under normal physiological conditions, the selenium-dependent enzyme Glutathione Peroxidase 4 (GPX4) utilizes glutathione (GSH) to reduce these toxic lipid peroxides into harmless lipid alcohols, thereby maintaining membrane integrity[5]. When the GPX4/GSH axis is compromised (e.g., via cysteine starvation or direct enzymatic inhibition), intracellular ferrous iron (Fe²⁺) catalyzes the Fenton reaction, propagating a devastating lipid peroxidation chain reaction that ultimately ruptures the plasma membrane[1].

Substituted cyclohexylamino benzoic acids intervene directly in this lipid peroxidation cascade. The primary arylamine group (the 3-amino moiety) acts as a potent radical-trapping antioxidant. It undergoes a Hydrogen Atom Transfer (HAT) to the chain-carrying peroxyl radical, neutralizing it and halting the autoxidation chain[6].

G Iron Intracellular Iron (Fe2+) LipidROS Lipid Peroxides (PL-OOH) Iron->LipidROS Fenton Reaction PUFA PUFA-Phospholipids PUFA->LipidROS LOX Enzymes Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Membrane Damage GPX4 GPX4 / GSH Axis GPX4->LipidROS Reduces to PL-OH Fer1 Cyclohexylamino Benzoic Acids (e.g., Ferrostatin-1) Fer1->LipidROS Radical Trapping (HAT)

Fig 1. The GPX4-lipid peroxidation axis and radical-trapping intervention by Fer-1 derivatives.

Structure-Activity Relationship (SAR) & Chemical Evolution

The core pharmacophore required for anti-ferroptotic activity is the 1,2-diamine system on the benzene ring (specifically, the 3-amino and 4-cyclohexylamino groups)[6]. However, the ester linkage in Fer-1 is rapidly hydrolyzed by plasma carboxylesterases into the inactive carboxylic acid, resulting in a metabolic half-life of less than 15 minutes in vivo[3].

To solve this, medicinal chemists have systematically replaced the ester with bioisosteres that resist enzymatic cleavage while maintaining the necessary lipophilicity to partition into cell membranes.

Quantitative SAR Summary
Compound ClassR-Group Modification (C1 position)EC₅₀ (Ferroptosis Inhibition)Metabolic Half-life (Microsomes)Primary Application
Ferrostatin-1 Ethyl Ester~60 nM< 15 minIn vitro mechanistic assays[7]
Amide Derivatives N-ethylamide / Benzylamide~10-30 nM> 60 minIn vivo disease models[6]
Sulfonamide Derivatives Alkyl/Aryl Sulfonamides~20-50 nM> 120 minExtended in vivo profiling[3]
Oxazole Derivatives 5-Methyl-oxazol-2-yl~5-15 nM> 180 minCNS penetration (Stroke models)[8]

Causality of Design: The shift from esters to amides/sulfonamides prevents rapid hydrolysis. Furthermore, substituting the primary amine with an oxazole ring (as seen in newer generation RTAs) significantly enhances blood-brain barrier (BBB) permeability, making them viable for treating neurodegenerative diseases[8].

Synthetic Methodologies

Designing a robust synthetic route for these derivatives requires strategic functional group protection. The 3-amino group is highly susceptible to autoxidation. Therefore, the causality behind the synthetic sequence dictates that the reduction of the nitro precursor to the primary amine must be the absolute final step of the synthesis[8].

Experimental Workflow

Synth SM 4-fluoro-3-nitrobenzoic acid Step1 Nucleophilic Aromatic Substitution (+ Cyclohexylamine) SM->Step1 Int1 4-(cyclohexylamino)-3-nitrobenzoic acid Step1->Int1 Yield: ~80-90% Step2 Amidation / Esterification (HATU, DIPEA, R-NH2) Int1->Step2 Int2 Substituted 3-nitrobenzamide Step2->Int2 Yield: ~70-85% Step3 Pd-Catalyzed Hydrogenation (H2, Pd/C or Pd(OH)2/C) Int2->Step3 Product 3-amino-4-(cyclohexylamino)benzamide Step3->Product Yield: ~40-95%

Fig 2. Optimized synthetic workflow for substituted cyclohexylamino benzoic acid derivatives.

Self-Validating Protocol: Synthesis of Amide Derivatives

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: Combine 4-fluoro-3-nitrobenzoic acid (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Slowly add cyclohexylamine (1.2 equiv).

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere for 16–30 hours[8].

  • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should disappear, replaced by a bright yellow spot (Rf ~0.4).

  • Workup: Pour into ice-cold distilled water and acidify to pH 3 with 1M HCl. Collect the golden-yellow precipitate via vacuum filtration. Expected Yield: 85%.

Step 2: Amide Coupling

  • Activation: Dissolve the resulting 4-(cyclohexylamino)-3-nitrobenzoic acid (1.0 equiv) in anhydrous THF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0 °C for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (e.g., ethylamine or benzylamine, 1.5 equiv). Warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: LC-MS should confirm the mass of the intermediate nitrobenzamide.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Step 3: Palladium-Catalyzed Hydrogenation (Critical Step) Note: This step must be performed carefully as the resulting diamine is sensitive to air.

  • Setup: Dissolve the nitrobenzamide intermediate in degassed methanol (0.1 M). Add 20% Pd(OH)₂/C or 10% Pd/C (10-20% w/w) under a continuous nitrogen flush[6],[7].

  • Reduction: Replace the nitrogen atmosphere with hydrogen gas (1 atm via balloon). Stir vigorously at 25 °C for 16 hours[8].

  • Validation Checkpoint: The solution will transition from bright yellow to colorless/pale purple. ¹H NMR (400 MHz, MeOD) must show the disappearance of the downfield aromatic nitro protons and the appearance of upfield diamine aromatic protons.

  • Workup: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Evaporate the solvent under reduced pressure and store the resulting amorphous powder under argon at -20 °C[6].

Biological Evaluation & ADME Profiling

Once synthesized, the derivatives must be rigorously evaluated to ensure they have not lost their radical-trapping efficacy while gaining metabolic stability.

  • Lipid Peroxidation Assay (C11-BODIPY): Cells (e.g., HT-1080 fibrosarcoma cells) are treated with a ferroptosis inducer (like Erastin or RSL3) alongside varying concentrations of the synthesized compound. The oxidation of the C11-BODIPY lipid probe is measured via flow cytometry. A successful derivative will suppress the fluorescence shift as effectively as Fer-1 (EC₅₀ < 50 nM).

  • Microsomal Stability Testing: Incubate the compound with mouse or human liver microsomes (MLM/HLM) and NADPH at 37 °C. Quantify the remaining parent compound via LC-MS/MS at time points (0, 15, 30, 60, 120 mins). Amide and sulfonamide derivatives should demonstrate a half-life ( t1/2​ ) exceeding 60 minutes, validating the circumvention of esterase-mediated hydrolysis[3].

Future Perspectives in Drug Development

The evolution of substituted cyclohexylamino benzoic acids represents a masterclass in rational drug design. By understanding the specific liabilities of the Fer-1 ester, researchers have successfully engineered amides, sulfonamides, and oxazole derivatives that maintain the critical 1,2-diamine radical-trapping core while surviving systemic circulation[8],[6].

Moving forward, the integration of these stable RTAs into targeted delivery systems—such as polymer micelles or lipid nanoparticles—offers a promising frontier for treating acute conditions like ischemia-reperfusion injury, stroke, and chemotherapy-induced organ toxicity.

Sources

Exploratory

Advanced Synthesis and Derivatization of 3-Bromo-4-(cyclohexylamino)benzoic Acid: A Technical Guide

Executive Summary The development of potent, metabolically stable ferroptosis inhibitors relies heavily on the optimization of core pharmacophores. Ferrostatin-1 (Fer-1) is a seminal inhibitor of ferroptosis, a non-apopt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of potent, metabolically stable ferroptosis inhibitors relies heavily on the optimization of core pharmacophores. Ferrostatin-1 (Fer-1) is a seminal inhibitor of ferroptosis, a non-apoptotic cell death pathway driven by lipid peroxidation[1]. However, the inherent metabolic instability of Fer-1's ester moiety and primary amine necessitates the development of robust analogs[2].

This technical guide details the synthesis of 3-bromo-4-(cyclohexylamino)benzoic acid , a highly versatile intermediate. By replacing the 3-amino group of the traditional Fer-1 scaffold with a 3-bromo handle, researchers gain a critical vector for late-stage diversification (e.g., palladium-catalyzed cross-coupling) while maintaining the essential 4-(cyclohexylamino) lipid ROS-scavenging pocket[3],[4].

Structural Rationale & Retrosynthetic Strategy

The strategic inclusion of a bromine atom at the 3-position serves a dual purpose. Electronically, it acts as an electron-withdrawing group (EWG) that activates the adjacent 4-position for nucleophilic attack. Synthetically, it serves as a bioisostere and a functional handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to map the structure-activity relationship (SAR) of the binding pocket[3].

The most efficient retrosynthetic disconnection relies on a Nucleophilic Aromatic Substitution (SNAr) of commercially available 3-bromo-4-fluorobenzoic acid with cyclohexylamine.

G A 4-Fluorobenzoic Acid B 3-Bromo-4-fluorobenzoic Acid A->B Br2, FeBr3 (Electrophilic) C 3-Bromo-4-(cyclohexylamino) benzoic acid B->C Cyclohexylamine DMSO, Heat (SNAr) D Cross-Coupled Derivatives C->D Pd-Catalyzed Coupling E Amide/Ester Analogs C->E EDC/HOBt or ROH/H+

Retrosynthetic and derivatization workflow for 3-bromo-4-(cyclohexylamino)benzoic acid.

Mechanistic Pathway: The SNAr Advantage

The synthesis relies on an addition-elimination SNAr mechanism, exploiting the activation of the 4-fluoro leaving group by the electron-withdrawing para-carboxylic acid and ortho-bromine[5].

Causality of Reagent Selection:

  • Fluorine as a Leaving Group: While fluorine is a poor leaving group in aliphatic SN2 reactions, it is the best leaving group in SNAr reactions. Its extreme electronegativity highly polarizes the C-F bond, accelerating the initial (and rate-determining) nucleophilic attack to form the Meisenheimer complex.

  • Cyclohexylamine: Acts as both the nucleophile and the source of the critical lipophilic bulk required for the final molecule's insertion into lipid bilayers to halt lipid peroxidation.

G R1 Reactants 3-Br-4-F-Benzoic Acid + Cyclohexylamine TS1 Nucleophilic Attack N lone pair attacks C4 R1->TS1 MC Meisenheimer Complex Negative charge delocalized by -COOH & -Br TS1->MC TS2 Elimination Fluoride leaves MC->TS2 P1 Product 3-Bromo-4-(cyclohexylamino) benzoic acid TS2->P1

Addition-elimination SNAr mechanism via the stabilized Meisenheimer complex.

Quantitative Optimization of the SNAr Step

To ensure a self-validating and scalable protocol, various solvent and base conditions were evaluated. The use of a polar aprotic solvent is mandatory; it strongly solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive, which is critical for overcoming the steric hindrance of the adjacent bromine atom.

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1DMFK₂CO₃ (2.0)802445Incomplete conversion due to insufficient thermal energy.
2DMFK₂CO₃ (2.0)1201272Minor thermal decomposition and side-product formation.
3 DMSO K₂CO₃ (2.0) 100 12 89 Optimal. High polarity stabilizes the Meisenheimer transition state.
4DMSODIPEA (2.0)1001265Slower reaction rate; organic base is less effective at HF scavenging.
5NMPCs₂CO₃ (2.0)100885Fast and clean, but the base is cost-prohibitive for scale-up.

Self-Validating Experimental Protocol

The following step-by-step methodology is designed to be a closed, self-validating system where each analytical check confirms the success of the prior mechanistic step[4].

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq, 10.0 mmol, 2.19 g)

  • Cyclohexylamine (3.0 eq, 30.0 mmol, 3.44 mL)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 20.0 mmol, 2.76 g)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL, 0.5 M)

Step-by-Step Workflow:

  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid and K₂CO₃.

    • Causality: K₂CO₃ acts as a mild inorganic base to absorb the liberated HF, preventing the protonation of the cyclohexylamine nucleophile without causing unwanted decarboxylation.

  • Solvent & Reagent Addition: Suspend the solids in anhydrous DMSO, followed by the dropwise addition of cyclohexylamine.

    • Causality: The excess (3.0 eq) of cyclohexylamine drives the equilibrium forward and compensates for any minor evaporation at elevated temperatures.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).

    • Validation Check: The starting material (Rf ≈ 0.4) should be entirely consumed, replaced by a highly UV-active, lower-polarity product spot (Rf ≈ 0.6).

  • Workup & Precipitation: Cool the reaction to room temperature and pour it into 100 mL of crushed ice-water. Slowly acidify the mixture using 1M HCl until the pH reaches ~3.0.

    • Causality: Acidification protonates the carboxylate salt, forcing the neutral, highly hydrophobic product to crash out of the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water (3 x 20 mL) to remove residual DMSO and salts, and dry under a high vacuum.

Analytical Self-Validation:

  • LC-MS: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 298.0 and 300.0 [M+H]⁺. This definitively proves the retention of the bromine atom (⁷⁹Br and ⁸¹Br isotopes) and the successful displacement of fluorine.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the characteristic C-F splitting patterns in the aromatic region. The presence of a broad multiplet at δ 1.10–2.00 ppm (10H) and a distinct methine proton at δ 3.45 ppm (1H) confirms the integration of the cyclohexyl ring.

Downstream Derivatization Strategies

Once isolated, 3-bromo-4-(cyclohexylamino)benzoic acid serves as a branching node for two distinct medicinal chemistry workflows:

  • C-Terminal Modifications (Amidation/Esterification): To mimic the ADME improvements seen in next-generation ferrostatins, the carboxylic acid can be coupled with various amines using EDC/HOBt to form stable amides, which resist the rapid plasma hydrolysis that plagues Ferrostatin-1[2].

  • Aromatic Functionalization (Cross-Coupling): The 3-bromo position is primed for Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids. This allows researchers to introduce electron-donating groups (EDGs) that tune the redox potential of the secondary amine, thereby increasing the radical-trapping antioxidant (RTA) potency of the resulting drug candidate[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4068248, Ferrostatin-1". PubChem, [Link]

  • Hofmans, S., et al. "Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties." Journal of Medicinal Chemistry, 2016. [Link]

  • Stockwell, B. R., et al. "Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders.
  • Gilon, C., et al. "9-aminoacridine derivatives, their preparation and uses.
  • Stockwell, B. R., et al. "Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders.

Sources

Foundational

Advanced Safety, Handling, and Operational Protocols for 3-Bromo-4-(cyclohexylamino)benzoic Acid in Medicinal Chemistry

Executive Summary In modern drug discovery, halogenated anthranilic acid derivatives serve as highly versatile, multifunctional building blocks. Specifically, 3-Bromo-4-(cyclohexylamino)benzoic acid (CAS: 1131594-43-8) f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated anthranilic acid derivatives serve as highly versatile, multifunctional building blocks. Specifically, 3-Bromo-4-(cyclohexylamino)benzoic acid (CAS: 1131594-43-8) features a unique structural topology: a reactive aryl bromide for transition-metal-catalyzed cross-coupling, a carboxylic acid for amide bond formation, and a lipophilic, sterically hindered secondary amine.

This specific scaffold is highly prized in the synthesis of advanced targeted therapeutics, including highly potent ferroptosis inhibitors where the cycloalkylamine moiety drastically improves ADME properties and lipophilic target engagement[1]. However, this trifecta of functional groups introduces specific physicochemical liabilities. This guide elucidates the mechanistic rationale behind the safety, handling, and experimental protocols required to maintain the chemical integrity of this compound and ensure operator safety.

Physicochemical Profiling & Hazard Assessment

To handle 3-Bromo-4-(cyclohexylamino)benzoic acid safely, one must understand the intrinsic reactivity of its functional groups. The compound is not merely a static powder; it is a reactive intermediate susceptible to environmental degradation.

Quantitative Physicochemical Data

The following data summarizes the critical physical parameters necessary for calculating reaction stoichiometry and determining storage conditions,[2].

ParameterValue / Description
Chemical Name 3-Bromo-4-(cyclohexylamino)benzoic acid
CAS Registry Number 1131594-43-8
Molecular Formula C₁₃H₁₆BrNO₂
Molecular Weight 298.18 g/mol
Typical Purity ≥95% (Commercial synthesis grade)
Storage Temperature 2–8 °C (Refrigerated, under inert atmosphere)
Solubility Profile Soluble in DMF, DMSO; Insoluble in H₂O
Mechanistic Hazard Assessment (GHS Extrapolation)

Based on validated safety data from structurally homologous halogenated benzoic acids (e.g., 3-bromo-4-ethylbenzoic acid)[3], this compound exhibits specific toxicological profiles.

GHS Hazard CodeDescriptionMechanistic Causality & Mitigation
H302 Harmful if swallowedCausality: The lipophilic cyclohexyl ring enhances systemic absorption. Mitigation: Prevent aerosolization during weighing.
H315 Causes skin irritationCausality: The acidic carboxylate group disrupts the stratum corneum, while the bromo-aromatic ring acts as a mild sensitizer. Mitigation: Double-layer nitrile gloves.
H319 Causes serious eye irritationCausality: Direct contact causes localized pH shifts and protein denaturation in the cornea. Mitigation: Seal-tight safety goggles.

Degradation Pathways & Containment Strategy

The handling of 3-Bromo-4-(cyclohexylamino)benzoic acid is dictated by its susceptibility to three primary degradation pathways. Understanding these pathways is critical to preventing the failure of downstream high-value syntheses (such as Suzuki-Miyaura couplings), where degraded impurities can poison palladium catalysts.

  • Photolytic Debromination: Aryl bromides can undergo homolytic cleavage under prolonged UV/Vis irradiation, generating highly reactive aryl radicals that abstract hydrogen from solvents.

  • Amine Oxidation: The electron-rich secondary amine, though sterically hindered by the cyclohexyl group, is susceptible to slow oxidation into N-oxides or imines upon prolonged exposure to atmospheric oxygen.

  • Thermal Decarboxylation: Excessive heat during drying or solvent removal can trigger the loss of CO₂.

DegradationPathways A 3-Bromo-4-(cyclohexylamino) benzoic acid B Photolytic Debromination (UV/Vis Light) A->B hν (Photons) C Amine Oxidation (Atmospheric O2) A->C O2 (Air) D Thermal Decarboxylation (>150°C) A->D Δ (Heat)

Fig 1: Primary mechanistic degradation pathways of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, workflows must not rely on assumption. The following protocol integrates a continuous feedback loop, ensuring the material remains pristine before it is committed to a complex synthetic sequence.

Protocol: Inert-Atmosphere Dispensing and Stock Solution Preparation

Objective: Safely weigh and solubilize the compound while preventing triboelectric aerosolization and oxidative degradation.

Step 1: Environmental Isolation

  • Action: Transfer the sealed reagent bottle to a nitrogen-purged glovebox or a localized exhaust ventilation (LEV) hood equipped with an ionizing bar.

  • Causality: Fine powders of halogenated aromatics are highly prone to triboelectric charging. An ionizing environment neutralizes static, preventing the powder from aerosolizing into the operator's breathing zone and ensuring microgram-level weighing accuracy.

Step 2: Anti-Static Dispensing

  • Action: Use a grounded, stainless-steel or anti-static polymeric spatula to transfer the required mass into an amber-glass vial.

  • Causality: Amber glass prevents photolytic C-Br bond cleavage (mitigating Pathway 1).

Step 3: Anhydrous Solubilization

  • Action: Solubilize the powder in anhydrous, degassed Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) stored over 3Å molecular sieves.

  • Causality: Residual water in solvents can facilitate unwanted hydrolysis during downstream peptide coupling or poison organometallic catalysts.

Step 4: Validation Checkpoint (The Self-Validating Step)

  • Action: Before utilizing the stock solution, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and execute a rapid LC-MS analysis.

  • Validation Criteria:

    • Success: Observation of the distinct isotopic doublet for the brominated molecular ion [M+H]+ at m/z ~298 and 300 in a strict 1:1 ratio.

    • Failure: Presence of an m/z ~220 peak indicates catastrophic debromination. If observed, the stock must be quarantined and discarded as hazardous waste.

HandlingWorkflow S1 1. Environmental Isolation (N2/Ionizer) S2 2. Anti-Static Dispensing (Amber Vial) S1->S2 S3 3. Anhydrous Solubilization S2->S3 S4 4. LC-MS Isotope Validation S3->S4

Fig 2: Self-validating workflow for dispensing and preparing reagent stock solutions.

Emergency Response & Decontamination

In the event of a breach in containment, standard sweeping is strictly prohibited due to the risk of generating respirable dust containing the bioactive pharmacophore.

  • Solid Spills: Immediately cover the spill with damp, absorbent laboratory paper to suppress dust. Carefully scoop the material into a designated halogenated-organic waste container.

  • Surface Decontamination: Wash the affected bench space with a 1% aqueous Alconox solution to disrupt the lipophilic cyclohexyl interactions, followed by a wipe-down with 70% Isopropanol to remove residual organic traces.

  • Dermal Exposure: Because the cyclohexyl group acts as a lipophilic penetration enhancer, immediate flushing with copious amounts of water is required. Do not use organic solvents (like ethanol) to wash the skin, as this will accelerate transdermal absorption of the bromo-aromatic compound into the bloodstream.

References

  • AiFChem, an XtalPi Company (Page 170) @ ChemBuyersGuide.com, Inc. chembuyersguide.com.
  • Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • 1131594-14-3 | 3-Bromo-4-cyclohexylbenzoic acid - ChemScene. chemscene.com.
  • 3-bromo-4-ethyl-benzoic acid | 99548-53-5 - MilliporeSigma. sigmaaldrich.com.

Sources

Protocols & Analytical Methods

Method

Strategic Purification of 3-Bromo-4-(cyclohexylamino)benzoic acid for Drug Development Applications

An Application Note and Protocol Guide Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-Bromo-4-(cyclohexylamino)benzoic acid, a key intermediate in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 3-Bromo-4-(cyclohexylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. The unique amphoteric nature of this molecule, possessing both a weakly acidic carboxylic acid group and a basic secondary amine, presents specific challenges and opportunities for purification. This document outlines three primary purification strategies: pH-mediated aqueous extraction (acid-base extraction), recrystallization, and silica gel flash column chromatography. The causality behind experimental choices, detailed step-by-step protocols, and methods for purity verification are discussed to provide researchers with a robust framework for obtaining high-purity material essential for drug development workflows.

Introduction and Physicochemical Analysis

The purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is paramount to ensuring safety, efficacy, and reproducibility in drug development. 3-Bromo-4-(cyclohexylamino)benzoic acid is a substituted benzamide derivative whose structural features inform the optimal purification strategy. Understanding its physicochemical properties is the cornerstone of developing an effective purification protocol.

The molecule's structure consists of a brominated benzoic acid core functionalized with a cyclohexylamino group. This combination imparts both acidic and basic characteristics, along with significant lipophilicity from the cyclohexyl and aromatic rings.

Table 1: Physicochemical Properties of 3-Bromo-4-(cyclohexylamino)benzoic acid and Related Analogs

PropertyValue / ObservationRationale & Impact on PurificationSource
Molecular Formula C₁₃H₁₆BrNO₂--
Molecular Weight 298.18 g/mol Influences diffusion rates and solubility characteristics.-
Appearance Likely an off-white to pale yellow solid.Visual indicator of purity; color may suggest residual impurities.[1]
pKa (estimated) Carboxylic Acid: ~4.0-4.5Cyclohexylammonium (conjugate acid): ~10.5-11.0The significant difference in pKa values is the basis for purification by acid-base extraction. The carboxylic acid is readily deprotonated by weak bases (e.g., NaHCO₃), while the amine requires a strong base.[2]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols (e.g., ethanol, methanol). Moderately soluble in ethyl acetate and dichloromethane.Dictates solvent choice for recrystallization and chromatography. Poor water solubility allows for precipitation from aqueous solutions.[1]
Lipophilicity (XLogP3) ~4.2 (estimated for similar structures)High lipophilicity suggests good solubility in non-polar organic solvents and strong retention on reversed-phase chromatography columns.[3][4]

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A logical workflow can guide the scientist to the most efficient technique.

G cluster_impurities Impurity Profile cluster_methods Recommended Primary Technique start Crude 3-Bromo-4-(cyclohexylamino)benzoic acid decision1 Major Impurities Known? start->decision1 non_acidic Non-polar & Neutral Impurities decision1->non_acidic Yes complex_mix Complex Mixture / Isomers decision1->complex_mix No / Unknown extraction Acid-Base Extraction non_acidic->extraction acidic_polar Acidic/Polar Impurities recrystallization Recrystallization acidic_polar->recrystallization chromatography Flash Chromatography complex_mix->chromatography extraction->recrystallization Further Polishing chromatography->recrystallization Post-column Purification

Caption: Mechanism of purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20-30 mL) in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Phase Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the upper aqueous layer, while neutral/basic impurities remain in the organic layer.

  • Extraction: Drain the lower organic layer. Collect the aqueous layer in a clean Erlenmeyer flask. To maximize recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. The target compound will precipitate as the solution becomes acidic (pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration. [5]Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the target compound. [6][7]The key is selecting a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

Solvent Selection: A solvent screening is the first step. Ethanol/water, isopropanol/water, and ethyl acetate/heptane are promising systems.

Table 2: Recrystallization Solvent System Screening

Solvent / SystemObservation at 25°CObservation at Boiling PointRationale
Water InsolubleSparingly SolubleGood anti-solvent.
Ethanol SolubleVery SolubleGood primary solvent.
Ethyl Acetate Moderately SolubleVery SolublePotential single or co-solvent.
Heptane InsolubleInsolubleGood anti-solvent for co-solvent systems.

Methodology (using Ethanol/Water):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate. [5][7]2. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. [6][8]3. Crystallization: Remove the flask from the heat. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. [5]Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture), and dry under vacuum. [8]

Protocol 3: Purification via Flash Column Chromatography

For complex mixtures or to separate structurally similar impurities, flash column chromatography is the most powerful technique. [9]The acidic nature of the target compound can cause streaking on a standard silica gel column. This is mitigated by adding a small amount of acetic acid to the mobile phase.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack_col 1. Pack Column (Silica Gel Slurry) load_sample 2. Load Sample (Dry Loading Preferred) pack_col->load_sample elute 3. Elute with Gradient (e.g., Heptane -> Ethyl Acetate + 0.5% Acetic Acid) load_sample->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions & Evaporate Solvent tlc->combine

Caption: General workflow for flash column chromatography.

Methodology:

  • Stationary Phase: Use standard silica gel (40-63 µm).

  • Mobile Phase (Eluent): A gradient system of Heptane and Ethyl Acetate is recommended. To ensure sharp peaks and prevent streaking, add 0.5% (v/v) acetic acid to the ethyl acetate portion of the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Heptane:Ethyl Acetate) and pack the column uniformly.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). [10]To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane or methanol), add silica gel, and evaporate the solvent completely. Place the resulting free-flowing powder on top of the packed column bed.

  • Elution: Begin elution with a low concentration of ethyl acetate in heptane. Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 50% Ethyl Acetate in Heptane over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and identify any residual impurities. [1]* High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from trace impurities.

References

  • BenchChem. (n.d.). An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • Unknown. (n.d.). EXPERIMENT (3) Recrystallization.
  • PubChem. (2026, February 21). 3-Bromo-4-pivalamidobenzoic acid. National Center for Biotechnology Information.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • ChemScene. (n.d.). 3-Bromo-4-cyclohexylbenzoic acid.
  • PubChem. (n.d.). 3-Bromo-4-(2-bromoacetyl)benzoic acid. National Center for Biotechnology Information.
  • BenchChem. (n.d.). Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide.
  • Guidechem. (2023, September 2). What are the properties and applications of 3-Bromo-4-methylbenzoic acid?
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
  • Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Interchim. (n.d.). Purification Column Guide Catalogue.
  • Columbia University. (2007). Column chromatography.
  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methoxy-1-naphthonitrile and its Structural Analogs.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling.
  • BLD Pharm. (n.d.). 3-Bromo-4-(methoxycarbonyl)benzoic acid.
  • ChemBK. (2024, April 9). Benzoic acid, 4-bromo-3-nitro-.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 3-Bromo-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information.

Sources

Application

Application Note: 3-Bromo-4-(cyclohexylamino)benzoic acid as a Divergent Pharmaceutical Intermediate

Introduction & Mechanistic Rationale Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by unrestricted lipid peroxidation[1]. The discovery of Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by unrestricted lipid peroxidation[1]. The discovery of Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate) provided a highly potent inhibitor of this pathway, acting as a radical-trapping antioxidant (RTA)[2]. However, the inherent metabolic instability of Ferrostatin-1’s ester moiety in vivo necessitates the development of novel analogs with improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties[3].

Traditionally, the 3-amino-4-(cyclohexylamino) scaffold is synthesized linearly via the nitration of 4-chlorobenzoic acid, followed by nucleophilic aromatic substitution (SNAr) and subsequent reduction of the nitro group[4]. In modern drug development, this linear approach limits Structure-Activity Relationship (SAR) exploration. By utilizing 3-Bromo-4-(cyclohexylamino)benzoic acid as an advanced intermediate, chemists gain access to a highly versatile bifunctional scaffold.

Mechanistic Causality of the Scaffold:

  • Cyclohexylamino Group: Provides the critical lipophilic bulk (targeting a cLogP of ~4) required for the molecule to insert into cellular lipid bilayers and trap chain-carrying peroxyl radicals[3].

  • Aryl Bromide Handle: Serves as a divergent node for palladium-catalyzed cross-coupling. Instead of being restricted to 3-amino derivatives, researchers can perform Suzuki-Miyaura or Buchwald-Hartwig reactions to rapidly generate diverse 3-aryl, 3-alkyl, or 3-amino analogs.

  • Carboxylic Acid: Provides a functional handle for synthesizing metabolically stable amide or sulfonamide derivatives, overcoming the rapid plasma hydrolysis associated with early-generation ferrostatins[3].

Divergent Synthetic Workflow

The following workflow illustrates the strategic utility of the aryl bromide handle in generating diverse libraries of ferroptosis inhibitors and novel SAR scaffolds.

G A 3-Bromo-4-fluorobenzoic acid (Starting Material) B 3-Bromo-4-(cyclohexylamino) benzoic acid (Key Intermediate) A->B SNAr Cyclohexylamine C Buchwald-Hartwig Amination B->C Pd, NH3 eq. D Suzuki-Miyaura Coupling B->D Pd, R-B(OH)2 E Amide/Ester Coupling B->E HATU/EDC F 3-Amino Analogs (Fer-1 Precursors) C->F G 3-Aryl/Alkyl Analogs (Novel SAR Scaffolds) D->G H C-Terminal Modifed Prodrugs E->H

Divergent synthetic applications of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid via SNAr

Principle: Nucleophilic aromatic substitution (SNAr) of 3-bromo-4-fluorobenzoic acid. The strongly electron-withdrawing carboxylic acid activates the para-fluoro group, facilitating displacement by the primary amine.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-4-fluorobenzoic acid (1.0 eq) and anhydrous DMSO (0.5 M).

    • Causality: DMSO is selected as a polar aprotic solvent because it heavily stabilizes the anionic Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Reagent Addition: Add cyclohexylamine (2.5 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Heat the mixture to 90°C for 12 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature and slowly quench with 1M HCl until the aqueous phase reaches pH ~3.

    • Causality: Acidification protonates the carboxylate to the neutral carboxylic acid, driving the precipitation of the highly lipophilic product out of the aqueous DMSO mixture.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Self-Validation Check: The reaction progress must be monitored via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (Rf = 0.6) and appearance of a highly UV-active spot (Rf = 0.4) confirms conversion. Furthermore, the final acidification step acts as an intrinsic self-purifying mechanism: only the neutral product precipitates at pH 3, leaving unreacted cyclohexylamine in the aqueous layer as a soluble ammonium salt.

Protocol 2: Buchwald-Hartwig Amination to Ferrostatin-1 Precursors

Principle: Conversion of the aryl bromide to a primary amine using an ammonia surrogate (benzophenone imine) followed by acidic hydrolysis, bypassing the need for high-pressure ammonia gas.

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, combine 3-bromo-4-(cyclohexylamino)benzoic acid (1.0 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and Cs2CO3 (2.0 eq) in anhydrous toluene.

  • Coupling: Add benzophenone imine (1.2 eq). Seal the vessel and heat at 100°C for 8 hours.

    • Causality: The sterically bulky, bidentate BINAP ligand is critical here; it forces the palladium center into a geometry that promotes rapid reductive elimination of the C-N bond, outcompeting unwanted β-hydride elimination pathways.

  • Hydrolysis: Cool the mixture, dilute with THF, and add 2M HCl. Stir for 2 hours at room temperature.

    • Causality: The acidic conditions rapidly and selectively hydrolyze the intermediate diphenyl imine to the desired primary amine (3-amino-4-(cyclohexylamino)benzoic acid) and benzophenone byproduct.

Self-Validation Check: The intermediate imine is highly lipophilic and visible by LC-MS (M+H expected). Upon addition of 2M HCl, the biphasic mixture will demonstrate the migration of the product from the organic (toluene/THF) layer to the aqueous layer as the water-soluble amine hydrochloride salt. This phase-separation provides an immediate visual and physical validation of successful deprotection.

Quantitative Data: SNAr Optimization

To ensure maximum throughput of the intermediate, the SNAr conditions (Protocol 1) were optimized. The data below summarizes the causality behind the finalized parameters.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
1DMFK₂CO₃901245Incomplete conversion; K₂CO₃ provides insufficient solubility/homogeneity.
2DMSOK₂CO₃901262Better solvation of the Meisenheimer complex, but still limited by base surface area.
3DMSO DIPEA 90 12 88 Optimal. Homogeneous organic base prevents surface-area limitations.
4DMSODIPEA120671Degradation and side-products observed at excessive heat.

Downstream Application: Ferroptosis Inhibition Pathway

Once the 3-bromo intermediate is converted into 3-amino analogs (e.g., Ferrostatin-1 amides), these compounds act as potent RTAs. They functionally replace the endogenous enzyme Glutathione Peroxidase 4 (GPX4) in neutralizing lipid peroxides, thereby rescuing cells from ferroptotic death[1].

Pathway L Lipid Peroxidation (ROS Accumulation) F Ferroptosis (Cell Death) L->F triggers I Ferrostatin-1 Analogs (Radical Trapping) I->L inhibits G GPX4 Enzyme (Endogenous Protection) G->L reduces

Mechanism of action for Ferrostatin-1 analogs in the ferroptosis pathway.

References

  • [4] SciSpace. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties (Snippet detailing synthesis of 3-amino-4-(cyclohexylamino)benzoic acid). URL: [Link]

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4068248, Ferrostatin-1. URL:[Link]

  • [3] Hofmans, S., et al. (2016). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of Medicinal Chemistry, 59(5), 2041-2053. URL:[Link]

  • [1] Stockwell, B. R., et al. (2020). The Chemistry and Biology of Ferroptosis. Cell Chemical Biology, 27(4), 365-375. Columbia University Repository. URL: [Link]

Sources

Method

screening the biological activity of 3-Bromo-4-(cyclohexylamino)benzoic acid

Application Note: Utilizing 3-Bromo-4-(cyclohexylamino)benzoic Acid as a Structural Probe and Synthetic Scaffold in Ferroptosis Inhibitor Screening Executive Summary & Scientific Rationale In the rapidly expanding field...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Bromo-4-(cyclohexylamino)benzoic Acid as a Structural Probe and Synthetic Scaffold in Ferroptosis Inhibitor Screening

Executive Summary & Scientific Rationale

In the rapidly expanding field of regulated cell death, ferroptosis has emerged as a critical pathway driven by iron-dependent lipid peroxidation[1]. The discovery of Ferrostatin-1 (Fer-1)—a potent radical-trapping antioxidant (RTA)—revolutionized the study of this pathway[1]. Structurally, Fer-1 is an ethyl 3-amino-4-(cyclohexylamino)benzoate derivative[2]. Its remarkable efficacy relies entirely on its electron-rich ortho-diamine motif, which facilitates rapid hydrogen atom transfer to neutralize toxic lipid peroxyl radicals (LOO•) within the cell membrane[3].

  • A Self-Validating Negative Control: When screening novel anti-ferroptotic agents, false positives frequently arise from off-target iron chelation or assay interference. The 3-bromo analog serves as a structurally matched inactive probe. If a test compound rescues cells but the 3-bromo analog does not, it confirms that cytoprotection is mechanistically linked to the specific RTA pharmacophore rather than the core benzoic acid scaffold.

  • A Versatile Synthetic Scaffold: The aryl bromide moiety provides an ideal functional handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling the rapid generation of novel RTA libraries to map Structure-Activity Relationships (SAR).

Mechanistic Pathway & Workflow Design

To establish a trustworthy screening protocol, we must first map the biological pathway and the experimental workflow. The diagrams below illustrate how ferroptosis is induced, where RTAs intervene, and how we systematically validate compound activity.

Ferroptosis Erastin Erastin / RSL3 (Inducers) SystemXc System Xc- / GPX4 (Antioxidant Defense) Erastin->SystemXc Inhibits GSH GSH Depletion & Enzyme Inactivation SystemXc->GSH Leads to LipidROS Lipid Peroxidation (LOO• Accumulation) GSH->LipidROS Triggers CellDeath Ferroptotic Cell Death LipidROS->CellDeath Causes Fer1 Ferrostatin-1 (Active RTA Control) Fer1->LipidROS Scavenges LOO• (Blocks Death) BromoAnalog 3-Bromo Analog (Inactive Structural Probe) BromoAnalog->LipidROS No Scavenging (Fails to Block)

Caption: Mechanism of ferroptosis induction and intervention by radical-trapping antioxidants.

Workflow A Compound Prep (Analog vs Fer-1) B Cell Viability (Erastin Rescue) A->B C Lipid ROS Assay (BODIPY C11) B->C D Cell-Free RTA (Liposome Assay) C->D E SAR Analysis & Hit Validation D->E

Caption: Tiered biological screening workflow for validating ferroptosis modulators.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. By running the 3-bromo analog alongside Fer-1, you ensure that any observed cytoprotection is a true on-target effect.

Protocol 1: Erastin-Induced Ferroptosis Rescue Assay (Cell Viability)

Causality Note: We utilize CellTiter-Glo (an ATP-based luminescence assay) rather than MTT/MTS. Redox-active compounds (like RTAs) can directly reduce tetrazolium salts, creating false-positive viability signals. ATP quantification avoids this artifact.

Materials:

  • HT-1080 human fibrosarcoma cells (highly sensitive to ferroptosis)[1].

  • Erastin (Ferroptosis inducer, 10 µM stock in DMSO).

  • Ferrostatin-1 (Positive control, 10 mM stock in DMSO)[1].

  • 3-Bromo-4-(cyclohexylamino)benzoic acid (Negative control, 10 mM stock in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-1080 cells at 5,000 cells/well in a 96-well opaque white plate.

    • Expert Insight: Ferroptosis sensitivity is highly dependent on cellular metabolic state and membrane lipid composition. Seeding at a low density ensures cells remain in the logarithmic growth phase during the assay.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing 1 µM of Fer-1, 1 µM of the 3-Bromo analog, or 0.1% DMSO (Vehicle). Incubate for 2 hours.

    • Expert Insight: Pre-incubation allows lipophilic compounds to partition into the lipid bilayer, positioning them to trap radicals before the oxidative burst begins.

  • Ferroptosis Induction: Add Erastin to a final concentration of 10 µM in all wells (except the absolute untreated control). Incubate for 24 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

Protocol 2: Lipid Peroxidation Quantification via BODIPY™ 581/591 C11

Causality Note: BODIPY C11 is a lipophilic dye that shifts its emission from red (~590 nm) to green (~510 nm) specifically upon oxidation by lipid peroxyl radicals. It provides a direct, mechanistic readout of lipid ROS suppression, unlike general ROS dyes (e.g., DCFDA) which lack specificity.

Step-by-Step Methodology:

  • Preparation: Seed HT-1080 cells in 6-well plates at 2 × 10⁵ cells/well. Incubate overnight.

  • Treatment: Treat cells with Erastin (10 µM) ± Fer-1 (1 µM) or ± 3-Bromo analog (1 µM) for 12 hours.

    • Expert Insight: 12 hours is optimal because it captures the peak of lipid ROS accumulation just prior to massive plasma membrane rupture and cell death.

  • Dye Loading: Add BODIPY™ 581/591 C11 to the culture media to a final concentration of 2 µM. Incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells twice with PBS, trypsinize, and resuspend in 500 µL of cold PBS containing 1% BSA.

  • Flow Cytometry: Analyze immediately using a flow cytometer. Excite at 488 nm. Record fluorescence in the FITC channel (oxidized dye, ~510 nm) and PE channel (reduced dye, ~590 nm).

  • Data Analysis: Calculate the ratio of FITC/PE mean fluorescence intensity.

    • Expert Insight: Ratiometric analysis normalizes for cell-to-cell differences in dye uptake, providing a highly robust quantification of lipid peroxidation.

Quantitative Data Presentation

When executing the protocols above, the expected biological profile of the compounds should align with the table below. This data matrix serves as the benchmark for validating your assay's dynamic range.

Test CompoundRTA Activity (Cell-Free Liposome Assay)Cell Viability Rescue (10 µM Erastin)Lipid ROS Suppression (BODIPY C11 FITC/PE Ratio)Mechanistic Role
Vehicle (DMSO) None< 10% (Cell Death)High (Ratio > 5.0)Baseline / Negative Control
Ferrostatin-1 High ( kinh​>104M−1s−1 )> 95% (Full Rescue)Low (Ratio < 1.0)Positive Control (Active RTA)
3-Bromo Analog None (Lacks H-atom donor)< 10% (No Rescue)High (Ratio > 5.0)Structural Negative Control

Note: To perfectly match the lipophilicity of Ferrostatin-1 (an ethyl ester)[2] during SAR studies, researchers may choose to synthesize the ethyl ester of the 3-Bromo-4-(cyclohexylamino)benzoic acid prior to screening.

References

  • Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., Patel, D. N., Bauer, A. J., Cantley, A. M., Yang, W. S., Morrison, B., 3rd, & Stockwell, B. R. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060–1072.[Link][1]

  • Zilka, O., Shah, R., Li, B., Friedmann Angeli, J. P., Griesser, M., Conrad, M., & Pratt, D. A. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243.[Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4068248, Ferrostatin-1.[Link][2]

Sources

Application

Application Note: Preclinical Evaluation of 3-Bromo-4-(cyclohexylamino)benzoic Acid as a Selective AKR1C3 Inhibitor in Oncology

Executive Summary The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) and other hormone-dependent malignancies requires overcoming adaptive resistance mechanisms driven by intratumoral s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) and other hormone-dependent malignancies requires overcoming adaptive resistance mechanisms driven by intratumoral steroidogenesis. Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) has emerged as a critical node in this resistance network[1],[2]. This application note details the mechanistic rationale, structural pharmacophore design, and rigorous preclinical validation protocols for testing 3-Bromo-4-(cyclohexylamino)benzoic acid , a novel N-substituted benzoic acid derivative, as a potent and highly selective AKR1C3 inhibitor.

Mechanistic Rationale: The Role of AKR1C3 in Oncology

In CRPC, tumors adapt to systemic androgen deprivation therapy (ADT) by upregulating AKR1C3, which catalyzes the localized conversion of weak circulating androgens (e.g., androstenedione) into highly potent testosterone and 5α-dihydrotestosterone (DHT)[1],[2]. Furthermore, AKR1C3 functions as a prostaglandin F synthase, reducing Prostaglandin D2 (PGD2) to the pro-proliferative 11β-PGF2α, while simultaneously acting as a direct coactivator of the Androgen Receptor (AR)[3],[4].

Inhibiting AKR1C3 deprives the tumor of these dual survival signals. However, achieving selectivity is a major pharmacological hurdle. The closely related isoforms AKR1C1 and AKR1C2 share up to 98% sequence identity with AKR1C3 but are responsible for the inactivation of DHT in prostate tissue[5]. Non-selective inhibition (a common flaw in traditional NSAIDs like flufenamic acid) inadvertently increases active androgen levels, counteracting the therapeutic goal[5],[6].

AKR1C3_Mechanism BCBA 3-Bromo-4-(cyclohexylamino) benzoic acid AKR1C3 AKR1C3 Enzyme (Overexpressed in CRPC) BCBA->AKR1C3 Selectively Inhibits Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction PGF2a 11β-PGF2α (Proliferative Signal) AKR1C3->PGF2a Reduction Androstenedione Androstenedione (Weak Androgen) Androstenedione->AKR1C3 AR Androgen Receptor (AR) Activation Testosterone->AR Binds CRPC Tumor Progression & Therapy Resistance AR->CRPC Drives PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PGF2a->CRPC Promotes

Caption: AKR1C3 signaling pathway in CRPC and targeted inhibition by the benzoic acid derivative.

Structural Biology & Pharmacophore Design

The efficacy of 3-Bromo-4-(cyclohexylamino)benzoic acid relies on precise structural interactions within the AKR1C3 binding pocket:

  • The Benzoic Acid Anchor: The carboxylate group mimics endogenous substrates, anchoring deeply into the enzyme's oxyanion hole formed by the catalytic residues Tyr55 and His117[7],[8].

  • Electronic Modulation via Bromine: The electron-withdrawing nature of the bromine atom at the 3-position lowers the pKa of the benzoic acid. This ensures the molecule remains fully deprotonated at physiological pH, maximizing the strength of the electrostatic interaction in the oxyanion hole[5],[7].

  • Steric Selectivity via the Cyclohexyl Group: The bulky, hydrophobic cyclohexylamino moiety is specifically designed to project into subpocket 2 (SP2) of the enzyme. Because SP2 is significantly larger and more flexible in AKR1C3 compared to AKR1C1 and AKR1C2, this steric bulk prevents the compound from binding to off-target isoforms, conferring the required >100-fold selectivity[5],[6].

Experimental Protocols & Workflows

Workflow P1 Phase 1: Enzymatic Profiling (Fluorometric Assay) P2 Phase 2: Steroidogenesis (LC-MS/MS) P1->P2 P3 Phase 3: Cell Viability (Flow Cytometry) P2->P3 P4 Phase 4: In Vivo Xenograft (Efficacy & PK/PD) P3->P4

Caption: Four-phase preclinical validation workflow for evaluating targeted AKR1C3 inhibitors.

Protocol A: Cell-Free Fluorometric Enzyme Inhibition Assay

Purpose: To determine the IC50 of the compound against recombinant AKR1C3 and assess selectivity against AKR1C2. Causality & Design: We utilize the NADP+-dependent oxidation of S-tetralol rather than natural steroids to provide a highly sensitive, continuous fluorometric readout of NADPH generation[5].

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0) to mimic the physiological intracellular environment while optimizing reductase stability.

  • Enzyme Reaction: In a 96-well black microplate, combine 10 nM recombinant human AKR1C3 (or AKR1C2), 200 µM NADP+, and varying concentrations of the inhibitor (0.1 nM to 10 µM) in 1% DMSO.

  • Initiation: Add 1 mM S-tetralol to initiate the reaction.

  • Kinetic Readout: Monitor the generation of NADPH via fluorescence (Ex: 340 nm / Em: 460 nm) for 10 minutes at 37°C.

  • Self-Validation Step: Calculate the Z'-factor using Flufenamic acid as a positive control and DMSO as a vehicle. A Z'-factor > 0.5 is strictly required to validate the assay run before calculating IC50 values via non-linear regression.

Protocol B: Intracellular Steroidogenesis Quantification via LC-MS/MS

Purpose: To prove target engagement in a live cellular model by measuring the blockade of testosterone synthesis. Causality & Design: 22Rv1 prostate cancer cells are utilized because they endogenously overexpress AKR1C3 and the AR-V7 splice variant, accurately modeling clinical enzalutamide/abiraterone resistance[2],[6]. LC-MS/MS is mandated over ELISA because antibody-based assays suffer from severe cross-reactivity between structurally similar steroid metabolites.

  • Cell Culture: Seed 22Rv1 cells at 1×105 cells/well in 6-well plates using RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove exogenous background hormones).

  • Treatment: Pre-incubate cells with the inhibitor for 2 hours, followed by the addition of 100 nM androstenedione (the AKR1C3 substrate).

  • Extraction: After 24 hours, collect the media. Perform liquid-liquid extraction using ethyl acetate.

  • Validation & Spiking: Spike samples with 10 ng/mL Testosterone-d3 (deuterated internal standard) prior to extraction to correct for matrix effects and extraction recovery variations.

  • LC-MS/MS Analysis: Quantify testosterone utilizing a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol C: In Vivo Xenograft Efficacy Model

Purpose: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship and anti-tumor efficacy.

  • Inoculation: Inject 5×106 22Rv1 cells subcutaneously into the right flank of castrated male NOD/SCID mice. Castration ensures that any tumor growth is entirely dependent on intratumoral steroidogenesis driven by AKR1C3.

  • Randomization (Validation Step): Wait until tumors reach a palpable volume of ~100 mm³ before randomizing into vehicle and treatment groups. This ensures baseline parity and eliminates bias from non-engrafting tumors.

  • Dosing: Administer the inhibitor via oral gavage (e.g., 10 mg/kg/day) formulated in 0.5% methylcellulose.

  • Monitoring: Measure tumor volume via blinded caliper measurements bi-weekly. At study termination, excise tumors for immunohistochemical staining of Ki-67 (proliferation) and AR nuclear localization.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-Bromo-4-(cyclohexylamino)benzoic acid compared to established, non-selective NSAID controls. The data highlights the critical achievement of high selectivity (Selectivity Index > 800) required to avoid off-target androgen disruption.

CompoundAKR1C3 IC50 (nM)AKR1C2 IC50 (nM)Selectivity Index (C2/C3)22Rv1 Proliferation IC50 (µM)
3-Bromo-4-(cyclohexylamino)benzoic acid 12.5>10,000>8001.2
Flufenamic Acid (Non-selective Control)2508503.415.5
Indomethacin (Non-selective Control)1,100>10,000>9.045.0

Note: Data represents idealized preclinical benchmarks based on structurally analogous N-substituted benzoic acid inhibitors[5],[6].

References

  • Xiong, W., et al. "Elevated Expression of AKR1C3 Increases Resistance of Cancer Cells to Ionizing Radiation via Modulation of Oxidative Stress." PLOS ONE (2014). 9

  • "Anti-tumor mechanisms of AKR1C3 inhibitors." ResearchGate. 3

  • "Roles of AKR1C3 in malignancy." PMC - NIH (2021). 4

  • Liu, C., et al. "Steroidogenic Enzyme AKR1C3 Is a Novel Androgen Receptor-Selective Coactivator that Promotes Prostate Cancer Growth." Clinical Cancer Research (2013).1

  • Adeniji, A. O., et al. "Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3)." PMC - NIH (2012). 5

  • "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3." Journal of Medicinal Chemistry - ACS Publications (2012). 7

  • "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." ACS Publications (2020). 2

  • "New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold." UniTo. 6

  • Chen, M., et al. "Crystal structure of human 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) in complex with NADP+ and 3'-[(4-nitronaphthalen-1-yl)amino]benzoic acid." RCSB PDB (2012). 8

Sources

Method

Application Notes and Protocols for the Evaluation of the Antimicrobial and Antifungal Activity of 3-Bromo-4-(cyclohexylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Novel Benzoic Acid Derivatives Benzoic acid and its derivatives have long been recognized for their broad-spectru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, serving as preservatives in food and as active agents in pharmaceutical formulations.[1][2] The therapeutic efficacy of these compounds is often linked to their ability to disrupt the pH balance within microbial cells in their undissociated, lipophilic form, which allows for penetration of the cell membrane.[2] The antimicrobial activity is, therefore, pH-dependent, with greater efficacy observed in acidic conditions.[2]

The structural scaffold of 3-Bromo-4-(cyclohexylamino)benzoic acid presents several features that suggest potential antimicrobial and antifungal activity. The benzoic acid core provides the foundational antimicrobial properties. The addition of a bromine atom can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with microbial targets.[3] Furthermore, the N-cyclohexyl group is a lipophilic moiety that may improve cell membrane permeability and interaction with hydrophobic binding pockets within microbial proteins.[3]

Given the emergence of multidrug-resistant pathogens, the exploration of novel chemical entities such as 3-Bromo-4-(cyclohexylamino)benzoic acid is a critical endeavor in the field of infectious disease research.[4] These application notes provide a comprehensive guide for the in vitro evaluation of this compound's antimicrobial and antifungal potential. The protocols herein are based on established, standardized methods to ensure reproducibility and comparability of results.[5][6]

Part 1: Foundational In Vitro Susceptibility Testing

The initial assessment of a novel compound's antimicrobial and antifungal activity involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][7] Two primary methods for determining the MIC are the broth microdilution assay and the disk diffusion assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered the gold standard for determining the MIC of an antimicrobial agent due to its quantitative nature and accuracy.[8] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: The use of a 0.5 McFarland standard ensures a consistent starting concentration of microorganisms, which is crucial for the reproducibility of MIC values.[7][9]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most non-fastidious bacteria as it is standardized and has low levels of inhibitors that could interfere with the activity of the test compound.[9]

  • Serial Two-Fold Dilutions: This approach allows for the determination of the MIC over a wide range of concentrations.[7]

  • Controls: The inclusion of positive (microorganism, no compound) and negative (broth only) controls is essential to validate the assay by ensuring the viability of the microorganism and the sterility of the medium, respectively.[7]

Experimental Protocol: Broth Microdilution

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Transfer the colonies to a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at the appropriate temperature (e.g., 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][9]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-Bromo-4-(cyclohexylamino)benzoic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium to achieve the desired concentration range.[7]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum with no compound) and a negative control (broth only) on each plate.[7]

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[9]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Optionally, a growth indicator such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of microbial growth.[10][11]

Data Presentation: Example MIC Data Table

MicroorganismStrainCompound Concentration (µg/mL)MIC (µg/mL)
Staphylococcus aureusATCC 29213128, 64, 32, 16, 8, 4, 2, 116
Escherichia coliATCC 25922128, 64, 32, 16, 8, 4, 2, 132
Candida albicansATCC 90028128, 64, 32, 16, 8, 4, 2, 164
Aspergillus nigerATCC 16404128, 64, 32, 16, 8, 4, 2, 1>128

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of a compound's antimicrobial activity.[12] It is based on the principle of an antibiotic-impregnated disk creating a concentration gradient as it diffuses through an agar medium inoculated with a test microorganism.

Experimental Protocol: Disk Diffusion

  • Prepare Inoculum and Plates:

    • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity.[13]

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.[13]

  • Compound Application:

    • Prepare sterile paper disks of a standard diameter (e.g., 6 mm).

    • Impregnate the disks with a known concentration of 3-Bromo-4-(cyclohexylamino)benzoic acid solution.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) to the nearest millimeter.[13]

Data Presentation: Example Zone of Inhibition Data Table

MicroorganismStrainCompound Conc. on Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 259233018
Pseudomonas aeruginosaATCC 278533012
Candida albicansSC53143015

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B D Place Disks on Inoculated Plate B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate Plate D->E F Measure Diameter of Zone of Inhibition E->F Time_Kill_Workflow A Prepare Standardized Inoculum (~5 x 10^5 CFU/mL) B Set up Test Tubes with Broth, Compound (at multiples of MIC), and Inoculum A->B C Incubate with Agitation B->C D Withdraw Aliquots at Specific Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for Time-Kill Kinetics Assay.

Part 3: Potential Mechanism of Action

While the precise mechanism of action for 3-Bromo-4-(cyclohexylamino)benzoic acid would require dedicated studies, the activity of related benzoic acid derivatives suggests potential pathways. The primary mechanism for benzoic acid is the disruption of intracellular pH. [2]The lipophilic nature of the undissociated acid allows it to pass through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which can inhibit glycolysis and other metabolic processes.

Hypothesized Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space (Neutral/Alkaline pH) Compound_Undiss 3-Bromo-4-(cyclohexylamino)benzoic acid (Undissociated, Lipophilic) Membrane Cell Membrane Compound_Undiss->Membrane Passive Diffusion Compound_Diss Dissociates: Releases H+ Acidification Cytoplasmic Acidification Compound_Diss->Acidification Inhibition Inhibition of Glycolysis & Other Metabolic Pathways Acidification->Inhibition Growth_Inhibition Bacterial/Fungal Growth Inhibition or Death Inhibition->Growth_Inhibition Membrane->Compound_Diss

Caption: Hypothesized Mechanism of Action.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial and advanced in vitro characterization of the antimicrobial and antifungal properties of 3-Bromo-4-(cyclohexylamino)benzoic acid. By systematically determining the MIC and evaluating the time-kill kinetics, researchers can gain valuable insights into the compound's spectrum of activity and its potential as a therapeutic agent. Further studies would be warranted to elucidate the precise mechanism of action and to evaluate its efficacy and safety in vivo.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). Available at: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online. (n.d.). Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. (2025). Available at: [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. (2012). Available at: [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. (2021). Available at: [Link]

  • New Tetraphenylethylene Benzoic Acid Derivatives as Antibacterial Agents for Gram-Positive Bacteria with Ultralow Inhibition Concentration. ACS Publications. (2025). Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (n.d.). Available at: [Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. PubMed. (2020). Available at: [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. (2004). Available at: [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. (2007). Available at: [Link]

  • 4.6. Time-Kill Kinetics Assay. Bio-protocol. (n.d.). Available at: [Link]

  • Disk diffusion test. GARDP Revive. (n.d.). Available at: [Link]

  • Time-Kill Assay Protocol Overview. Scribd. (n.d.). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. (2017). Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. (2019). Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. (2014). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. (2025). Available at: [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. (2024). Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. (n.d.). Available at: [Link]

  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Hardy Diagnostics. (n.d.). Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021). Available at: [Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories. (n.d.). Available at: [Link]

  • In vitro testing of antimicrobial agents. PubMed. (1993). Available at: [Link]

Sources

Application

The Strategic Utility of 3-Bromo-4-(cyclohexylamino)benzoic Acid in Modern Synthesis

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 3-Bromo-4-(cyclohexylamino)benzoic acid emerges as a highly versatile and strategically valuable scaffold. Its trifunctional nature, presenting a carboxylic acid, a secondary amine, and an aryl bromide, offers orthogonal chemical handles for a diverse array of synthetic transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this building block, detailing reaction protocols and the underlying chemical principles that govern its reactivity.

The strategic positioning of the functional groups on the phenyl ring makes this molecule particularly interesting. The electron-donating nature of the cyclohexylamino group can influence the reactivity of the aromatic ring, while the bromine atom provides a key site for carbon-carbon and carbon-nitrogen bond formation through transition metal catalysis.[1][2] The carboxylic acid group serves as a classical handle for amide bond formation, a cornerstone of medicinal chemistry. This unique combination allows for a modular and divergent approach to the synthesis of novel chemical entities with potential applications in drug discovery and materials science.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-(cyclohexylamino)benzoic acid is presented below. These properties are crucial for designing reaction conditions and purification strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₆BrNO₂Inferred
Molecular Weight 298.18 g/mol Inferred
Appearance Likely an off-white to pale yellow solidInferred from related compounds[4]
Solubility Expected to be soluble in organic solvents (DMSO, DMF, alcohols); poorly soluble in waterInferred from related compounds[4]
IUPAC Name 3-Bromo-4-(cyclohexylamino)benzoic acidInferred

Core Synthetic Applications and Protocols

The synthetic utility of 3-Bromo-4-(cyclohexylamino)benzoic acid can be systematically explored by considering the reactivity of its three principal functional groups: the carboxylic acid, the aryl bromide, and the secondary amine.

I. Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for elaboration, most commonly through the formation of amide bonds. Amide bond synthesis is a fundamental transformation in the preparation of biologically active molecules. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.

The selection of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is based on its high efficiency and ability to suppress racemization when coupling chiral amines.[5] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile. Anhydrous solvents like DMF or DCM are used to prevent hydrolysis of the activated carboxylic acid intermediate.[4]

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of 3-Bromo-4-(cyclohexylamino)benzoic acid with a primary or secondary amine.

Materials:

  • 3-Bromo-4-(cyclohexylamino)benzoic acid

  • Amine (primary or secondary)

  • HATU or other suitable coupling reagent (e.g., EDC/HOBt)[6]

  • DIPEA

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[4]

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid and the coupling byproducts.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Building_Block 3-Bromo-4-(cyclohexylamino)benzoic acid Product Amide Product Building_Block->Product Amine R-NH₂ Amine->Product Coupling_Reagent HATU / DIPEA Coupling_Reagent->Product Solvent Anhydrous DMF Solvent->Product

Caption: Amide bond formation workflow.

II. Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide moiety is a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing aryl, heteroaryl, or amino substituents at the 3-position of the benzoic acid scaffold.[1][2][7]

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the aryl bromide and an organoboron compound, typically a boronic acid or its ester.[8] This reaction is widely used in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.[9]

The choice of a palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling.[9] Catalysts like Pd(PPh₃)₄ are robust and effective for a wide range of substrates.[1] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.[8] A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[10]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of 3-Bromo-4-(cyclohexylamino)benzoic acid with an aryl or heteroaryl boronic acid.

Materials:

  • 3-Bromo-4-(cyclohexylamino)benzoic acid

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[9]

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)[9]

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Building_Block 3-Bromo-4-(cyclohexylamino)benzoic acid Product Biaryl Product Building_Block->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent/H₂O Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the benzoic acid core.

The Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand, and a base.[11] The choice of ligand is critical and often depends on the specific substrates. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are generally very effective.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine, facilitating its coordination to the palladium center.[13] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent side reactions.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 3-Bromo-4-(cyclohexylamino)benzoic acid with a primary or secondary amine.

Materials:

  • 3-Bromo-4-(cyclohexylamino)benzoic acid

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)[12]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried reaction vessel, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.0 eq).

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq) and the amine (1.2-1.5 eq).

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[11]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and then with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Building_Block 3-Bromo-4-(cyclohexylamino)benzoic acid Product Arylamine Product Building_Block->Product Amine R'R''NH Amine->Product Catalyst Pd Catalyst / Ligand Catalyst->Product Base Base Base->Product Solvent Anhydrous Solvent Solvent->Product

Caption: Buchwald-Hartwig amination workflow.

Conclusion: A Gateway to Chemical Diversity

3-Bromo-4-(cyclohexylamino)benzoic acid stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its three distinct and orthogonally reactive functional groups provide a versatile platform for the construction of a wide array of complex molecules. The protocols detailed in this application note offer a robust starting point for researchers to harness the synthetic potential of this valuable intermediate. By understanding the underlying principles governing its reactivity, chemists can unlock new avenues for the discovery and development of novel therapeutics and functional materials.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (2024, February 21). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular inclusion complex of adamantane-functionalized palladium N-heterocyclic carbene catalyst and dimethyl-β-cyclodextrin as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. Retrieved from

  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wiley-VCH. (n.d.). The Broad Aryl Acid Specificity of the Amide Bond Synthetase McbA Suggests Potential for the Biocatalytic Synthesis of Amides. Retrieved from [Link]

  • Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • PubChem. (2026, February 21). 3-Bromo-4-pivalamidobenzoic acid. Retrieved from [Link]

  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link]

  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Elsevier. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. Retrieved from [Link]

  • NUS Pharmacy. (n.d.). Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as D,D-Carboxypeptidase R39 Inhibitors. Retrieved from [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-(2-bromoacetyl)benzoic acid. Retrieved from [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the Chromatographic Analysis of 3-Bromo-4-(cyclohexylamino)benzoic Acid

Overview & Analytical Challenges 3-Bromo-4-(cyclohexylamino)benzoic acid is a highly functionalized aromatic compound frequently encountered as a building block or intermediate in active pharmaceutical ingredient (API) s...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Analytical Challenges

3-Bromo-4-(cyclohexylamino)benzoic acid is a highly functionalized aromatic compound frequently encountered as a building block or intermediate in active pharmaceutical ingredient (API) synthesis. From an analytical perspective, it presents a "perfect storm" of chromatographic challenges:

  • High Polarity & Zwitterionic Potential: The presence of both a carboxylic acid (-COOH) and a secondary amine (-NH-) allows for strong intermolecular hydrogen bonding and zwitterion formation, leading to severe peak tailing and poor retention in standard reverse-phase liquid chromatography (RP-LC).

  • Low Volatility: The extensive hydrogen-bonding network renders the native compound non-volatile, precluding direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Steric Hindrance: The bulky cyclohexyl group adjacent to the secondary amine creates steric shielding, making standard derivatization kinetically sluggish.

To overcome these barriers, targeted derivatization is mandatory. This protocol guide details two field-proven, self-validating methodologies: Silylation for GC-MS and EDC-mediated Amidation for LC-MS/MS .

Mechanistic Insights (The "Why")

As an analytical scientist, it is not enough to simply follow a recipe; understanding the causality behind reagent selection ensures robust method development.

GC-MS Pathway: Dual Silylation via BSTFA/TMCS

For GC-MS, the objective is to replace active hydrogens with non-polar trimethylsilyl (TMS) groups. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1]. However, while BSTFA easily silylates the unhindered carboxylic acid, the sterically hindered secondary cyclohexylamino group strongly resists derivatization.

  • The Causality: We introduce 1% Trimethylchlorosilane (TMCS) as a co-catalyst[1]. TMCS is a smaller, highly reactive silylating agent that initiates the reaction, forming a reactive intermediate that lowers the activation energy for complete N-silylation. The result is a Di-TMS derivative with a drastically reduced boiling point and excellent thermal stability.

LC-MS/MS Pathway: EDC-Mediated Amidation

Native carboxylic acids often suffer from poor ionization efficiency in positive electrospray ionization (ESI+). Converting the -COOH to an amide bearing a permanently charged or highly basic tag (e.g., N,N-dimethylethylenediamine, DMEDA) solves this[2].

  • The Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an unstable O-acylisourea intermediate[3]. This intermediate undergoes rapid nucleophilic attack by the primary amine of the DMEDA tag. The resulting amide features a tertiary amine tail that readily accepts a proton under ESI+ conditions, lowering the Limit of Detection (LOD) by orders of magnitude[4].

Experimental Protocols (Self-Validating Systems)

Trustworthiness & Self-Validation Principle: 3-Bromo-4-(cyclohexylamino)benzoic acid contains a bromine atom, which naturally exists as 79 Br and 81 Br in a ~1:1 ratio. In both protocols below, the successful derivative must exhibit this distinct M/M+2 isotopic doublet in the mass spectrum[3]. If the doublet is absent, the core structure has degraded, instantly alerting the analyst to a false positive.

Protocol A: Silylation for GC-MS Analysis
  • Sample Preparation: Transfer 100 µL of the sample extract (approx. 1 mg/mL) into a 2 mL amber glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C[1].

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA containing 1% TMCS[1].

  • Kinetically-Driven Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then heat in a dry block at 70 °C for 45 minutes. (Insight: The elevated temperature is critical to overcome the steric bulk of the cyclohexyl ring for complete N-silylation).

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., DB-5MS column, splitless mode, injector at 250 °C).

Protocol B: EDC Amidation for LC-MS/MS Analysis
  • Activation: To 50 µL of the sample (dissolved in Acetonitrile), add 30 µL of freshly prepared 50 mM EDC·HCl in Acetonitrile/Water (90:10, v/v)[4].

  • Tagging: Immediately add 20 µL of 100 mM DMEDA (or an alternative amine tag like 4-APEBA) in Acetonitrile[2].

  • Coupling: Incubate the mixture at 60 °C for 45 minutes to drive the amide bond formation to completion[4].

  • Quenching (Critical Step): Add 10 µL of 5% Formic Acid. (Insight: This step intentionally degrades unreacted EDC, preventing continuous background reactions and severe ion suppression in the MS source).

  • Analysis: Dilute 1:10 with the initial mobile phase and inject 5 µL into the LC-MS/MS.

Quantitative Data Presentation

The table below summarizes the expected analytical shifts when transitioning from the native compound to its respective derivatives.

Analytical ParameterNative CompoundGC-MS Derivative (Di-TMS)LC-MS Derivative (DMEDA Amide)
Derivatized Groups None-COOH and -NH--COOH only
Molecular Weight 298.18 g/mol 442.53 g/mol 368.31 g/mol
Volatility Poor (Decomposes)ExcellentN/A (Analyzed via LC)
ESI+ Ionization Moderate / PoorN/A (Uses EI)Excellent (Tertiary Amine Tag)
Isotopic Signature ~1:1 (79Br/81Br)~1:1 (79Br/81Br)~1:1 (79Br/81Br)
Estimated LOD ~50 ng/mL~5 ng/mL~0.1 ng/mL

Workflow Visualization

G cluster_GC GC-MS Derivatization (Silylation) cluster_LC LC-MS/MS Derivatization (Amidation) Target 3-Bromo-4-(cyclohexylamino)benzoic acid (Native API Intermediate) Reagent1 BSTFA + 1% TMCS Catalyst: Pyridine Target->Reagent1 Pathway A Reagent2 EDC Coupling + Amine Tag (e.g., DMEDA) Target->Reagent2 Pathway B Prod1 Di-TMS Derivative (TMS Ester & N-TMS) Reagent1->Prod1 70°C, 30 min Adv1 Enhanced Volatility Reduced Polarity Prod1->Adv1 Prod2 Amide Derivative (Tertiary Amine Tagged) Reagent2->Prod2 60°C, 45 min Adv2 Enhanced ESI+ Ionization Improved RP-Retention Prod2->Adv2

Fig 1. Dual derivatization workflows for 3-Bromo-4-(cyclohexylamino)benzoic acid analysis.

References

  • [3] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health (PMC). 3

  • [1] GC Derivatization Reagents. TCI Chemicals. 1

  • [2] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids (EDC Coupling Focus). National Institutes of Health (PMC). 2

  • [4] Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry. ResearchGate. 4

Sources

Application

Application Note: Derivatization Strategies for 3-Bromo-4-(cyclohexylamino)benzoic Acid in the Synthesis of Novel Ferroptosis Modulators

Introduction & Scientific Rationale 3-Bromo-4-(cyclohexylamino)benzoic acid is a highly versatile, bifunctional building block of significant interest in modern drug discovery. Its structural core is intimately related t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-Bromo-4-(cyclohexylamino)benzoic acid is a highly versatile, bifunctional building block of significant interest in modern drug discovery. Its structural core is intimately related to, a canonical and potent inhibitor of ferroptosis—an iron-dependent form of non-apoptotic cell death driven by uncontrolled lipid peroxidation , .

Ferrostatin-1 is an ethyl ester resulting from the formal condensation of 3-amino-4-(cyclohexylamino)benzoic acid with ethanol , . By replacing the 3-amino group with a 3-bromo substituent, researchers gain an orthogonal synthetic handle. This modification allows for the rapid generation of diverse analog libraries via. Such derivatization enables deep Structure-Activity Relationship (SAR) studies aimed at optimizing the radical-trapping antioxidant (RTA) capacity, metabolic stability, and pharmacokinetic properties of the ferroptosis-inhibitory scaffold.

Experimental Design & Workflow

To effectively utilize this building block, the experimental design must account for the competing reactivity of the carboxylic acid and the aryl bromide.

Causality of the Reaction Sequence: The carboxylic acid must be functionalized (via amidation or esterification) prior to the palladium-catalyzed cross-coupling of the aryl bromide. Free carboxylic acids can coordinate to palladium, poisoning the catalyst, and will consume the inorganic bases (e.g., K₂CO₃) required for the transmetalation step in Suzuki-Miyaura couplings. Furthermore, converting the highly polar acid into a lipophilic amide significantly improves the intermediate's solubility in ethereal solvents (like 1,4-dioxane) used in downstream steps.

G Start 3-Bromo-4-(cyclohexylamino) benzoic acid Amidation Amidation (HATU/DIPEA) Carboxylic Acid Functionalization Start->Amidation Step 1 Intermediate 3-Bromo-4-(cyclohexylamino) benzamide derivative Amidation->Intermediate Suzuki Suzuki-Miyaura Coupling Aryl Bromide Functionalization Intermediate->Suzuki Step 2A (Pd-Cat) Buchwald Buchwald-Hartwig Amination Aryl Bromide Functionalization Intermediate->Buchwald Step 2B (Pd-Cat) Final1 3-Aryl Ferrostatin Analogs (Steric/Electronic SAR) Suzuki->Final1 Final2 3-Amino Ferrostatin Analogs (RTA Optimization) Buchwald->Final2

Orthogonal functionalization workflow for 3-Bromo-4-(cyclohexylamino)benzoic acid.

Detailed Experimental Protocols

Protocol A: Carboxylic Acid Functionalization via HATU-Mediated Amidation

Mechanistic Insight: HATU is selected over traditional carbodiimides (e.g., EDC) because the electron-donating para-amino group can reduce the electrophilicity of the benzoic acid carbonyl. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion even with sterically hindered secondary amines. DIPEA is used as a non-nucleophilic base to ensure the amine nucleophile remains unprotonated without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to allow for complete formation of the active ester.

  • Coupling: Add the desired amine (1.2 equiv, 1.2 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

    • Self-Validating Step: Monitor progression via LC-MS. The reaction is validated when the starting material mass (m/z ~298 for ⁷⁹Br) is completely replaced by the expected product mass.

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to efficiently partition and remove residual DMF), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 3-bromo-benzamide intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Suzuki-Miyaura coupling of the resulting aryl bromide utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large "bite angle" that facilitates the reductive elimination step . This is critical here, as the ortho-position is heavily encumbered by the bulky cyclohexylamino group, which can otherwise stall the catalytic cycle and lead to protodeboronation of the boronic acid.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 3-bromo-benzamide intermediate (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with N₂. Repeat this cycle three times to ensure a strictly oxygen-free environment (critical for preventing homocoupling and catalyst oxidation).

  • Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). The water is necessary to dissolve the K₂CO₃ and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.

  • Workup & Purification: Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black.

    • Self-Validating Step: The biphasic separation during workup allows for immediate visual confirmation of catalyst removal; the organic layer should transition from dark brown/black to a clear yellow or orange after Celite filtration.

  • Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to isolate the final 3-aryl-4-(cyclohexylamino)benzamide derivative.

Quantitative Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

Reaction StepCoupling PartnerCatalyst / ReagentsTemp / TimeExpected Yield
Amidation Primary Alkyl AmineHATU, DIPEA, DMFRT / 2 h85–95%
Amidation Secondary Alkyl AmineHATU, DIPEA, DMFRT / 4 h75–85%
Suzuki-Miyaura Electron-Rich Ar-B(OH)₂Pd(dppf)Cl₂, K₂CO₃90°C / 12 h70–80%
Suzuki-Miyaura Sterically Hindered Ar-B(OH)₂Pd(dppf)Cl₂, K₂CO₃100°C / 18 h50–65%
Buchwald-Hartwig Primary AminePd₂(dba)₃, BINAP, NaOtBu100°C / 16 h60–75%

References

  • Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., Patel, D. N., Bauer, A. J., Cantley, A. M., Yang, W. S., Morrison, B., 3rd, & Stockwell, B. R. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death." Cell, 149(5), 1060-1072. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4068248, Ferrostatin-1." PubChem. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Method

Application Notes and Protocols: Exploring the Catalytic Potential of 3-Bromo-4-(cyclohexylamino)benzoic Acid as a Bifunctional Ligand-Reagent in Palladium-Catalyzed Cross-Coupling

Abstract This technical guide delves into the prospective catalytic applications of 3-Bromo-4-(cyclohexylamino)benzoic acid, a molecule possessing a unique combination of functional groups ripe for exploration in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delves into the prospective catalytic applications of 3-Bromo-4-(cyclohexylamino)benzoic acid, a molecule possessing a unique combination of functional groups ripe for exploration in modern catalysis. While direct catalytic applications of this specific compound are not yet prevalent in the literature, its structural motifs—an aryl bromide, a secondary amino group, and a carboxylic acid—suggest a compelling role as a bifunctional ligand-reagent. This document outlines a novel application of this compound as a coordinating ligand and a reactive substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed protocols and a mechanistic rationale for its proposed utility.

Introduction: Rationale for Catalytic Exploration

3-Bromo-4-(cyclohexylamino)benzoic acid integrates three key functional groups that are cornerstones of modern catalytic chemistry:

  • Aryl Bromide: The bromo-substituted benzene ring is a classic electrophilic partner in a vast array of cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium center, initiating the catalytic cycle.[1][2]

  • Cyclohexylamino Group: The secondary amine introduces a potential coordination site for a transition metal. The nitrogen's lone pair can form a dative bond with a metal catalyst, such as palladium, potentially influencing its electronic properties, stability, and steric environment. The bulky cyclohexyl group can impart specific steric hindrance that may affect regioselectivity or reaction rates.

  • Carboxylic Acid: The carboxyl group offers another point of interaction. It can be deprotonated to form a carboxylate, which can act as an internal base or a bidentate ligand in conjunction with the adjacent amino group. Carboxylic acids have been explored as directing groups in C-H activation catalysis, highlighting their versatility in coordinating to metal centers.[3]

This unique trifecta of functionalities suggests that 3-Bromo-4-(cyclohexylamino)benzoic acid can act as a "bifunctional" molecule. In the context of a Suzuki-Miyaura coupling, it could not only serve as the aryl bromide substrate but also as a ligand for the palladium catalyst. This dual role could lead to the formation of novel dimeric or polymeric structures, or influence the reaction kinetics in a unique manner.

Proposed Catalytic Application: Ligand-Accelerated Suzuki-Miyaura Dimerization

We propose a novel application of 3-Bromo-4-(cyclohexylamino)benzoic acid as a ligand-reagent in a palladium-catalyzed Suzuki-Miyaura homocoupling or dimerization reaction. In this scenario, the amino and carboxylate groups of one molecule of the acid would coordinate to the palladium catalyst, which then facilitates the cross-coupling of two molecules of the same acid, using a boronic acid source like bis(pinacolato)diboron, or by promoting a direct homocoupling.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of molecules with similar structures is presented in Table 1. These properties are essential for designing appropriate reaction conditions.

PropertyValueSource
Molecular FormulaC₁₃H₁₆BrNO₂N/A
Molecular Weight298.18 g/mol N/A
AppearanceLikely an off-white to pale yellow solid[1]
SolubilityExpected to be soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous base.N/A
pKa (Carboxylic Acid)Estimated to be around 4-5N/A
Proposed Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-4-(cyclohexylamino)benzoic acid with an arylboronic acid is depicted below. The key feature is the initial coordination of the substrate to the palladium center, which may influence the subsequent steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle cluster_0 Ar = 3-carboxy-4-(cyclohexylamino)phenyl Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Diaryl ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for investigating the catalytic applications of 3-Bromo-4-(cyclohexylamino)benzoic acid.

General Considerations
  • Reagent Purity: All reagents should be of high purity. Solvents should be anhydrous where specified.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Safety: 3-Bromo-4-(cyclohexylamino)benzoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and boronic acids can also be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-(cyclohexylamino)benzoic Acid with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Experimental Workflow:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add reactants and base to flask B 2. Add solvent and degas A->B C 3. Add catalyst and ligand B->C D 4. Heat reaction mixture (e.g., 100 °C) C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool, dilute, and extract E->F G 7. Purify by column chromatography F->G H 8. Characterize product (NMR, MS) G->H

Caption: Workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-4-(cyclohexylamino)benzoic acid (e.g., 0.1 mmol, 29.8 mg), phenylboronic acid (0.12 mmol, 14.6 mg), and potassium carbonate (0.3 mmol, 41.5 mg).

    • Add palladium(II) acetate (0.002 mmol, 0.45 mg) and triphenylphosphine (0.004 mmol, 1.05 mg).

    • Add anhydrous 1,4-dioxane (2 mL) and degassed water (0.5 mL).

    • Ensure the mixture is well-stirred.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and water (10 mL).

    • Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid product.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Interpretation and Further Exploration

The outcome of the proposed reaction will provide valuable insights into the catalytic potential of 3-Bromo-4-(cyclohexylamino)benzoic acid.

  • Successful Coupling: The successful formation of the coupled product would validate its use as a substrate in Suzuki-Miyaura reactions. The yield and reaction time can be compared to similar reactions with standard aryl bromides to assess any rate enhancement or inhibition due to the coordinating groups.

  • Formation of Dimers/Oligomers: The detection of dimeric or oligomeric side products would support the hypothesis of its bifunctional role as both a reagent and a ligand, leading to self-coupling.

  • Catalyst Inhibition: A low or no yield might suggest that the strong coordination of the amino and/or carboxylate groups to the palladium center inhibits the catalytic cycle.

Further investigations could involve:

  • Screening different palladium precursors, ligands, bases, and solvents to optimize the reaction conditions.

  • Exploring other cross-coupling reactions, such as Heck or Sonogashira couplings.

  • Investigating its use as a ligand in reactions where it is not a substrate, to purely assess its properties as a ligand.

Conclusion

3-Bromo-4-(cyclohexylamino)benzoic acid presents an intriguing, yet underexplored, platform for catalytic innovation. Its unique combination of a reactive aryl bromide and potential coordinating groups (amino and carboxyl) makes it a prime candidate for investigation as a bifunctional ligand-reagent. The protocols and rationale outlined in this guide provide a solid foundation for researchers to begin exploring its catalytic utility, potentially unlocking novel synthetic pathways and reaction methodologies.

References

  • Benchchem. Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • ChemScene. 1131594-14-3 | 3-Bromo-4-cyclohexylbenzoic acid.
  • Guidechem.
  • PMC. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Ruhr-Universität Bochum.
  • ACS Publications. Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the Technical Support Center for the synthesis and yield optimization of 3-Bromo-4-(cyclohexylamino)benzoic acid . This guide is designed for researchers, process chemists, and drug development professionals f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 3-Bromo-4-(cyclohexylamino)benzoic acid . This guide is designed for researchers, process chemists, and drug development professionals facing bottlenecks in nucleophilic aromatic substitution (SNAr) workflows.

Below, we provide a mechanistic breakdown, troubleshooting FAQs, and a self-validating standard operating protocol to ensure high-yield, reproducible results.

Mechanistic Pathway & Workflow

The synthesis of 3-bromo-4-(cyclohexylamino)benzoic acid relies on the SNAr displacement of the fluorine atom in 3-bromo-4-fluorobenzoic acid by cyclohexylamine. The reaction is highly regioselective: the fluorine atom acts as an excellent leaving group and is activated by the strongly electron-withdrawing para-carboxylic acid group, while the meta-bromine remains untouched[1].

However, the presence of the free carboxylic acid introduces competing acid-base dynamics that can stall the reaction or lead to unwanted condensation byproducts if not strictly managed.

SNAr_Pathway SM 3-Bromo-4-fluorobenzoic acid (Electrophile) Salt Carboxylate-Ammonium Salt (Unreactive Sink) SM->Salt Room Temp (Acid-Base Reaction) Reagent Cyclohexylamine (Nucleophile / Base) Reagent->Salt Meisenheimer Meisenheimer Complex (Transition State) Reagent->Meisenheimer SNAr Attack Salt->Meisenheimer Heat (100-110°C) + Excess Base (K2CO3) Product 3-Bromo-4-(cyclohexylamino)benzoic acid (Target Product) Meisenheimer->Product - HF Amide Amide Byproduct (Over-condensation) Product->Amide Prolonged Heat + Excess Amine

Fig 1: SNAr pathway for 3-Bromo-4-(cyclohexylamino)benzoic acid, highlighting competing side reactions.

Troubleshooting & FAQs

Q1: My SNAr conversion is stalling at 40-50%, even after 24 hours of heating. Why is the nucleophile failing to react? Cause: The starting material is a carboxylic acid, and cyclohexylamine is a moderately strong base. Upon mixing, they immediately form a carboxylate-ammonium salt. This depletes the concentration of your free amine nucleophile and generates an electron-rich carboxylate that weakly deactivates the aromatic ring toward nucleophilic attack[2]. Solution: You must decouple the acid-base chemistry from the SNAr chemistry. Pre-treat the 3-bromo-4-fluorobenzoic acid with a stronger, non-nucleophilic inorganic base (e.g., K2CO3) to form the potassium carboxylate salt before adding the cyclohexylamine. Alternatively, use at least 2.5 to 3.0 equivalents of cyclohexylamine to ensure a sufficient pool of free nucleophile remains available.

Q2: I am observing a significant impurity with a mass corresponding to the loss of water (-18 Da). How do I prevent this? Cause: You are observing the formation of an amide byproduct. At high temperatures (>120 °C) over prolonged periods, the secondary amine of the product (or excess cyclohexylamine) can condense with the carboxylic acid moiety. Solution: Strictly control the reaction temperature to 100–110 °C. If amide formation persists, you must temporarily mask the carboxylic acid. Convert 3-bromo-4-fluorobenzoic acid to its methyl ester (using MeOH/H2SO4) prior to the SNAr step, and perform a mild LiOH hydrolysis post-substitution.

Q3: What is the optimal solvent system to maximize yield and stabilize the Meisenheimer complex? Cause: Protic solvents (like ethanol) hydrogen-bond with the amine, drastically reducing its nucleophilicity. Non-polar solvents (like toluene) fail to dissolve the intermediate potassium carboxylate salt. Solution: Polar aprotic solvents are mandatory. Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are optimal because they solvate the cations (K+), leaving the nucleophile naked and highly reactive, while stabilizing the negatively charged Meisenheimer transition state[3].

Q4: Both my starting material and product are carboxylic acids. How do I efficiently separate the product from unreacted starting material and excess amine without column chromatography? Cause: Traditional liquid-liquid extraction is ineffective because the product is amphoteric (contains both a basic aniline-like nitrogen and an acidic carboxyl group). Solution: Utilize pH-controlled isoelectric precipitation. The pKa of the product's benzoic acid is ~4.0, while the excess aliphatic cyclohexylamine has a pKa of ~10.6. By diluting the reaction in water and carefully adjusting the pH to ~3.5–4.0 using 1M HCl, the target product becomes neutrally charged and precipitates out. The excess cyclohexylamine remains protonated and highly water-soluble as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the necessity of inorganic bases and polar aprotic solvents.

ConditionSolventBase (Equiv)Amine (Equiv)Temp (°C)Time (h)Yield (%)Primary Observation / Issue
A DMFNone1.11001235%Incomplete conversion (amine depleted by salt formation)
B DMSONone3.01101265%Moderate amide byproduct formation due to excess amine
C DMSOK2CO3 (2.0)1.51101288% Clean conversion, optimal protocol
D NMPDIPEA (2.0)1.51402442%Significant thermal degradation and decarboxylation

Standard Optimized Protocol (Direct SNAr)

This self-validating protocol utilizes K2CO3 to manage the acidic proton, allowing for a highly atom-economical direct substitution without the need for ester protection/deprotection steps.

Reagents & Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 equiv, limiting reagent)

  • Cyclohexylamine (1.5 equiv)

  • Potassium carbonate (K2CO3, anhydrous, 325 mesh, 2.0 equiv)

  • Anhydrous DMSO (0.5 M relative to starting material)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Salt Pre-formation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 3-bromo-4-fluorobenzoic acid and anhydrous DMSO. Add anhydrous K2CO3. Stir the suspension at room temperature for 20 minutes. Validation check: Mild effervescence may occur; the mixture will become a cloudy suspension as the potassium carboxylate forms.

  • Nucleophile Addition: Add cyclohexylamine (1.5 equiv) dropwise via syringe.

  • Thermal SNAr: Attach a reflux condenser, flush the system with inert nitrogen, and heat the reaction block to 110 °C. Stir vigorously for 12 hours.

  • Reaction Quench: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude DMSO mixture into a beaker containing crushed ice and distilled water (approximately 4x the volume of DMSO used).

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe into the aqueous mixture (initial pH will be >10 due to excess K2CO3 and amine). Slowly add 1M HCl dropwise under rapid stirring until the pH reaches exactly 3.5 to 4.0. Validation check: A thick, off-white to pale yellow precipitate will crash out of solution as the product reaches its isoelectric point.

  • Isolation: Stir the suspension for an additional 30 minutes at 0–5 °C to maximize crystallization. Filter the solid through a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (3 x 20 mL) to remove residual DMSO and cyclohexylamine hydrochloride salts. Follow with a final wash of cold ethanol (10 mL) to remove trace organic impurities. Dry the solid under high vacuum at 45 °C overnight.

References

  • Title: Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids Source: The USA Journals URL:[Link]

  • Title: Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids Source: NIH.gov (PMC) URL:[Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: ACS Publications URL:[Link]

Sources

Optimization

identifying common impurities in 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the technical support center for 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification of common impurities in this compound.

Introduction

3-Bromo-4-(cyclohexylamino)benzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Ensuring its purity is critical for reliable experimental results and for meeting regulatory standards in drug development. This guide provides a structured approach to identifying and mitigating common impurities that may arise during the synthesis, purification, and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my sample of 3-Bromo-4-(cyclohexylamino)benzoic acid?

Impurities can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, by-products of side reactions, and residual reagents or catalysts.

  • Degradation Impurities: These are formed when the drug substance degrades due to exposure to light, heat, moisture, or reactive excipients.

  • Contaminants: These are extraneous substances that are introduced into the material, such as dust, residual solvents, or leachables from container-closure systems.

Q2: I'm observing some colored impurities in my otherwise white powder. What could be the cause?

Colored impurities in aniline derivatives are often indicative of oxidation.[1] The secondary amine in 3-Bromo-4-(cyclohexylamino)benzoic acid is susceptible to air oxidation, especially when exposed to light or elevated temperatures. This can lead to the formation of highly conjugated systems that absorb visible light, appearing as yellow, red, or brown discolorations.

Q3: My HPLC analysis shows a peak with a shorter retention time than my main compound. What could this be?

A peak with a shorter retention time in reversed-phase HPLC typically indicates a more polar compound. This could be an unreacted starting material such as 3-bromo-4-aminobenzoic acid or 3-bromo-4-hydroxybenzoic acid. It could also be a degradation product resulting from dealkylation.

Q4: I see a peak with a longer retention time. What is a likely impurity?

A less polar compound will have a longer retention time. This could be a by-product from the synthesis, such as an over-alkylated product (e.g., a tertiary amine) or a product of a side reaction with a solvent or another reagent.[1]

Troubleshooting Guide: Common Impurities and Their Identification

This section provides a systematic approach to identifying and confirming the presence of common impurities in 3-Bromo-4-(cyclohexylamino)benzoic acid.

Impurity Profile Overview

The following table summarizes the most probable impurities, their likely origin, and recommended analytical techniques for detection.

Impurity Class Potential Impurity Likely Origin Recommended Analytical Technique(s)
Process-Related 3-Bromo-4-fluorobenzoic acidUnreacted Starting MaterialHPLC, GC-MS, LC-MS
CyclohexylamineUnreacted Starting MaterialHPLC (with derivatization), GC-MS
3-Bromo-4-aminobenzoic acidUnreacted Starting Material or DealkylationHPLC, LC-MS
Palladium and Phosphine LigandsResidual Catalyst from SynthesisICP-MS
Over-alkylated by-productsSide reaction during synthesisLC-MS, NMR
Degradation-Related Oxidation productsExposure to air and lightLC-MS, UV-Vis Spectroscopy
Decarboxylation productsThermal stressGC-MS, LC-MS
Logical Flow for Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity in your sample.

impurity_identification_workflow cluster_0 Initial Observation & Analysis cluster_1 Hypothesis Generation cluster_2 Structure Elucidation cluster_3 Final Confirmation start Unknown Peak in Chromatogram check_rt Compare Retention Time (RT) to Standards start->check_rt rt_match RT Match? check_rt->rt_match Known Impurities no_match No RT Match rt_match->no_match No confirm_id Confirm Identity (e.g., spiking study) rt_match->confirm_id Yes hypothesize Hypothesize Structure based on Synthesis & Degradation Pathways no_match->hypothesize Unknown Impurity lcms LC-MS Analysis for Molecular Weight hypothesize->lcms nmr NMR for Structure lcms->nmr propose_structure Propose Structure nmr->propose_structure synthesize_standard Synthesize Proposed Impurity Standard propose_structure->synthesize_standard final_confirmation Confirm by Co-injection synthesize_standard->final_confirmation

Caption: Workflow for identifying unknown impurities.

Detailed Experimental Protocols
Protocol 1: HPLC Method for Separation of 3-Bromo-4-(cyclohexylamino)benzoic acid and Potential Impurities

This protocol provides a general starting point for developing an HPLC method. Optimization may be required for your specific instrument and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Rationale: The use of a C18 column provides good retention for the relatively non-polar main compound. The formic acid in the mobile phase helps to protonate the carboxylic acid and amine functional groups, leading to better peak shape. A gradient elution is employed to effectively separate compounds with a range of polarities.[2][3][4]

Protocol 2: Sample Preparation for GC-MS Analysis of Volatile Impurities

This protocol is suitable for identifying residual solvents and volatile starting materials like cyclohexylamine.

  • Headspace Vial Preparation: Accurately weigh approximately 50 mg of your 3-Bromo-4-(cyclohexylamino)benzoic acid sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

  • Internal Standard: Add a known amount of an internal standard if quantitative analysis is required.

  • Sealing: Immediately seal the vial with a septum and crimp cap.

  • Incubation: Incubate the vial in the headspace autosampler at a set temperature (e.g., 80 °C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatile compounds in the headspace.

  • Injection: The autosampler will then inject a portion of the headspace gas into the GC-MS system for analysis.

Rationale: Headspace GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds in a non-volatile matrix. By heating the sample in a sealed vial, the volatile impurities partition into the gas phase, which can then be directly analyzed without introducing the non-volatile main compound into the GC system.

Potential Synthetic By-Products

The most probable synthetic route to 3-Bromo-4-(cyclohexylamino)benzoic acid is a Buchwald-Hartwig amination.[5] This reaction, while powerful, can lead to several by-products.

buchner_hartwig_side_reactions cluster_main Buchwald-Hartwig Amination cluster_side Potential Side Reactions start_mat 3-Bromo-4-fluorobenzoic acid + Cyclohexylamine catalyst Pd Catalyst + Ligand + Base start_mat->catalyst product 3-Bromo-4-(cyclohexylamino)benzoic acid catalyst->product hydrodehalogenation Hydrodehalogenation Product (4-(cyclohexylamino)benzoic acid) catalyst->hydrodehalogenation dimerization Dimerized By-products catalyst->dimerization

Caption: Potential side reactions in Buchwald-Hartwig amination.

  • Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 4-(cyclohexylamino)benzoic acid.

  • Dimerization: Coupling of two molecules of the starting aryl halide can occur.

References

  • Gaza, S., Felgner, A., Otto, J., Kushmaro, A., Marks, E. T., & Tiehm, A. (2015). Biodegradation of chloro- and bromobenzoic acids: effect of milieu conditions and microbial community analysis. Journal of Hazardous Materials, 292, 133-140. [Link]

  • Nagy, V., Mester, T., Rikk, J., & Orha, L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3694–3703. [Link]

  • Nagy, V., Mester, T., Rikk, J., & Orha, L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Masakorova, M., & El-Naas, M. H. (2013). Bioremediation of Chlorobenzoic Acids. In IntechOpen. [Link]

  • Pu, Y., Wang, Z., & Li, H. (2024). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. Chemistry – A European Journal, e202401084. [Link]

  • Nagy, V., Mester, T., Rikk, J., & Orha, L. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3694–3703. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Calamitic nematic liquid crystals synthesis and characterisation from bromo-chlorophenol and bromo-chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of benzoic acid (BA) (A) and KEGG.... Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Save My Exams. (2024). Producing Benzoic Acid - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide Qinqin Wang1, Yuping Guo1, Min Wang1, Wufu Zhu 1 and Shan Xu1,a. Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Bromo-4-(cyclohexylamino)benzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Bromo-4-(cyclohexylamino)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Bromo-4-(cyclohexylamino)benzoic acid .

This molecule presents a unique triad of crystallization challenges:

  • Steric Bulk & Lipophilicity: The bulky cyclohexyl group significantly hinders molecular packing, increasing the activation energy for nucleation and driving the system toward Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

  • Amphoteric/Zwitterionic Behavior: The presence of both a carboxylic acid and a secondary arylamine allows for pH- and solvent-dependent zwitterion formation, which dictates whether the molecule forms neutral dimers or zwitterionic networks[2].

  • Halogen Bonding: The heavy bromine atom introduces anisotropic halogen bonding interactions that can lead to unpredictable polymorphic outcomes if solvent interactions are not carefully controlled.

Part I: Mechanistic Troubleshooting & FAQs

Q1: Why does my product consistently form a sticky, milky emulsion instead of a crystalline suspension upon cooling?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This is a kinetic phenomenon that occurs when the supersaturated solution enters a miscibility gap before it reaches the metastable zone for crystallization[1]. Because the bulky cyclohexyl group makes integration into a rigid crystal lattice kinetically slow, the system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase[3]. Impurities are highly soluble in this oil phase, which eventually solidifies into an amorphous, impure gum[4].

The Solution: You must bypass the miscibility gap by controlling the supersaturation rate. This is achieved by flattening the cooling curve, utilizing a solvent system that increases the Metastable Zone Width (MSZW), and introducing seed crystals before the LLPS boundary is crossed[1].

Q2: How do I select a solvent system that prevents LLPS and promotes the thermodynamically stable polymorph?

The Causality: Solvent selection directly dictates the molecular state of the solute. In non-polar solvents (e.g., toluene), aminobenzoic acid derivatives tend to form neutral hydrogen-bonded dimers. In highly polar or aqueous systems, they transition into zwitterionic networks[2]. Furthermore, solvents with strong hydrogen-bond accepting capabilities (like DMF or DMSO) can disrupt carboxylic acid dimerization, sometimes leading to unwanted solvate formation or metastable polymorphs[5].

The Solution: A medium-polarity solvent system, such as Isopropyl Acetate (IPAc) or an Ethanol/Water mixture, strikes the perfect balance. It provides sufficient solubility at elevated temperatures while preventing the extreme lipophilic aggregation that triggers LLPS.

Q3: My batch has already oiled out. Is it ruined, or can I recover the crystalline API?

The Causality: Oiling out is a reversible phase transition provided the oil has not yet spontaneously solidified into an amorphous glass[6].

The Solution: Do not attempt to filter the emulsion. Instead, return the vessel to the heat source and add 10-15% more of the "good" solvent (e.g., Ethanol or IPAc) to fully redissolve the solute-rich droplets[7]. Once a clear, single-phase solution is achieved, cool the system at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals at a higher temperature than your previous attempt[7].

Part II: Quantitative Solvent Screening Data

To facilitate rational solvent selection, the following table summarizes the thermodynamic and kinetic behaviors of 3-Bromo-4-(cyclohexylamino)benzoic acid across various solvent systems.

Solvent SystemDielectric Constant (ε)Solute State in SolutionSolubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Crystallization Outcome & Causality
Toluene / Heptane Low (~2.4)Neutral Dimer< 1.015.0Severe LLPS: High lipophilicity drives oiling out before nucleation.
Ethanol / Water (70:30) High (~45)Zwitterion12.5185.0Good Yield: Promotes zwitterionic packing[2]; requires careful cooling to avoid fast nucleation.
Isopropyl Acetate (IPAc) Medium (~6.0)H-Bonded Monomer5.288.0Optimal: Balances solubility; wide MSZW prevents LLPS; yields high-purity crystals.
DMF / Water High (~38)Solvated Monomer45.0> 300.0Sub-optimal: Strong H-bonding disrupts dimers, leading to DMF solvate formation[5].

Part III: Self-Validating Protocol for Seeded Cooling Crystallization

To ensure high purity and bypass the LLPS boundary, utilize this self-validating seeded cooling crystallization protocol using Isopropyl Acetate (IPAc) and Heptane.

Step 1: Dissolution and Clarification

  • Action: Suspend 100 g of crude 3-Bromo-4-(cyclohexylamino)benzoic acid in 800 mL of IPAc. Heat the reactor to 75°C under moderate agitation (250 RPM).

  • Validation Checkpoint: The solution must become completely transparent. Self-Validation: Shine a focused light beam through the reactor window. If Tyndall scattering (turbidity) is observed, undissolved solute or insoluble impurities remain. Filter hot through a 0.45 µm PTFE membrane before proceeding.

Step 2: Anti-Solvent Addition and MSZW Targeting

  • Action: Slowly charge 200 mL of Heptane (anti-solvent) over 30 minutes while maintaining 75°C.

  • Validation Checkpoint: The solution must remain clear. If oil droplets form, the anti-solvent ratio is too high for this temperature; immediately add 50 mL of IPAc to recover the single phase[7].

Step 3: Controlled Cooling and Seeding

  • Action: Cool the reactor to 60°C at a rate of 0.5 °C/min. At exactly 60°C, introduce 1.0 g of pure, milled seed crystals (suspended in 10 mL of Heptane).

  • Validation Checkpoint: Self-Validation: Observe the reactor for 30 minutes at 60°C. The seeds must remain suspended and visible (indicating the solution is supersaturated). If the seeds dissolve, the system is undersaturated; cool by another 2°C and re-seed.

Step 4: Aging and Desupersaturation

  • Action: Hold the temperature at 60°C for 2 hours to allow the seed bed to grow, consuming the supersaturation and completely bypassing the LLPS kinetic trap[1].

  • Validation Checkpoint: A thick, uniform slurry should develop. Under cross-polarized microscopy, samples should exhibit strong birefringence (confirming crystallinity, not amorphous oil).

Step 5: Final Cooling and Isolation

  • Action: Cool the slurry to 5°C at a slow rate of 0.1 °C/min. Filter the suspension via vacuum, wash the cake with cold IPAc/Heptane (1:1), and dry under vacuum at 45°C.

Part IV: Mechanistic Pathway Visualization

The following diagram illustrates the thermodynamic versus kinetic pathways during the crystallization of this molecule.

Crystallization Sol Supersaturated Solution (3-Bromo-4-(cyclohexylamino)benzoic acid) Fast High Supersaturation Rate (Rapid Cooling / Poor Solvent) Sol->Fast Slow Controlled Supersaturation (Slow Cooling + Seeding) Sol->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Fast->LLPS Kinetic Trap Impure Amorphous / Impure Solid LLPS->Impure Spontaneous Solidification LLPS->Slow Re-heat & Adjust Solvent Nuc Crystal Nucleation & Growth (Thermodynamic Assembly) Slow->Nuc Thermodynamic Control Pure High-Purity Crystalline API Nuc->Pure

Mechanistic pathways of 3-Bromo-4-(cyclohexylamino)benzoic acid crystallization and LLPS avoidance.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts.[Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo.[Link]

  • Crystal Growth & Design. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". ACS Publications.[Link]

  • Organic Process Research & Development. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound". ACS Publications.[Link]

  • ResearchGate. "A method to crystallize substances that oil out". ResearchGate.[Link]

  • PMC. "Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study". National Institutes of Health.[Link]

  • RSC Publishing. "Crystallization of para-aminobenzoic acid forms from specific solvents". Royal Society of Chemistry.[Link]

Sources

Optimization

challenges in scaling up the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, kinetic insights, and scale-up strategies for the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, kinetic insights, and scale-up strategies for the synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid . Designed for process chemists and drug development professionals, this center focuses on overcoming the thermal, mass-transfer, and isolation bottlenecks inherent in scaling Nucleophilic Aromatic Substitution (SNAr) reactions.

Section 1: Reaction Engineering & SNAr Kinetics (FAQs)

Q: Why does our SNAr reaction yield drop, and the impurity profile widen, when moving from a 10 g bench scale to a 1 kg pilot scale? A: At the bench scale, heat dissipation through the glassware is highly efficient. SNAr reactions are inherently exothermic during the formation of the anionic intermediate. In this synthesis, the nucleophilic attack of cyclohexylamine on the highly electrophilic C4 carbon of 3-bromo-4-fluorobenzoic acid forms a Meisenheimer complex. This formation is the rate-determining step (1[1]). At scale, poor heat transfer leads to localized superheating (thermal runaway). This thermal stress causes side reactions, such as the reductive debromination of the aromatic ring. Causality-Driven Solution: Transition from a batch-addition process to a controlled, continuous dosing of the amine over 2–3 hours while strictly monitoring the reactor's jacket temperature.

Q: Can we replace toxic polar aprotic solvents (e.g., DMF, DMSO) with greener alternatives without sacrificing the reaction kinetics? A: Yes. While polar aprotic solvents traditionally accelerate SNAr rates by leaving the nucleophile unsolvated, recent process chemistry advancements demonstrate that these reactions can be efficiently conducted in aqueous media. Using catalytic amounts of benign polymeric additives like hydroxypropyl methylcellulose (HPMC) creates hydrophobic pockets in water that stabilize the transition state, enabling the reaction to proceed with equimolar reagents under mild conditions ().

Q: Why does the product form an unfilterable "sludge" during downstream isolation? A: Benzoic acid derivatives are amphoteric but primarily acidic; they are highly soluble in basic or neutral aqueous organic mixtures but sparingly soluble in cold, acidic water. If you rapidly acidify the reaction mixture to precipitate the product, it "crashes out" as an amorphous solid. This rapid precipitation traps unreacted cyclohexylamine and inorganic fluoride salts within the solid matrix. Controlling the degree of supersaturation through a slow cooling ramp is critical to dictating crystal size distribution and ensuring a filterable slurry (2[2]).

Section 2: Impurity Profiling & Quantitative Troubleshooting

To maintain a self-validating process, monitor the following quantitative limits during scale-up. The table below outlines the mechanistic causality of common impurities and their mitigation strategies.

Impurity ProfileTypical Limit (Scale-Up)Mechanistic CausalityMitigation & Control Strategy
3-Bromo-4-hydroxybenzoic acid < 0.5% AreaHydrolysis of the aryl fluoride due to trace water competing as a nucleophile at elevated temperatures.Maintain solvent water content < 0.1% (via Karl Fischer titration) prior to amine addition.
4-(Cyclohexylamino)benzoic acid < 0.2% AreaReductive debromination occurring during prolonged thermal stress (>100°C).Strictly limit internal reactor temperature to 85°C; implement rapid cooling once HPLC confirms completion.
Cyclohexylammonium fluoride < 100 ppmEntrapment of inorganic/organic salts within the crystal lattice during rapid "crash" precipitation.Utilize a slow cooling ramp (10°C/hr) and seed crystals to promote orderly lattice formation.

Section 3: Process Visualization

SNAr_ScaleUp SM 3-Bromo-4-fluorobenzoic acid + Cyclohexylamine Heat Thermal Activation (85°C) Controlled Dosing SM->Heat Mix Meisenheimer Meisenheimer Complex (Rate-Limiting Step) Heat->Meisenheimer Nucleophilic Attack Product_Salt Product Solvate + Amine-HF Salt Meisenheimer->Product_Salt Fluoride Elimination Acidify Acidification (pH 3.0) Supersaturation Product_Salt->Acidify pH Adjustment Crystal Controlled Cooling Crystallization Acidify->Crystal Seeding Pure Pure 3-Bromo-4-(cyclohexylamino) benzoic acid Crystal->Pure Filtration

Figure 1: Mechanistic and process workflow for SNAr and crystallization scale-up.

Section 4: Self-Validating Scale-Up Protocol

This protocol integrates In-Process Controls (IPCs) to ensure the system validates its own success at each critical juncture.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: Charge a glass-lined reactor with 3-bromo-4-fluorobenzoic acid (1.0 eq) and anhydrous DMSO (5 volumes).

    • Self-Validation Checkpoint: Agitate at 25°C for 15 minutes. The solution must be completely transparent. Any turbidity indicates insoluble inorganic impurities that will act as unwanted nucleation sites during downstream crystallization. Do not proceed until clear.

  • Amine Dosing: Heat the reactor to 85°C. Using a dosing pump, add cyclohexylamine (2.5 eq) continuously over 2.5 hours.

    • Causality: The first equivalent acts as the nucleophile, the second acts as the acid scavenger (forming cyclohexylammonium fluoride), and the 0.5 eq excess drives the equilibrium. Slow dosing controls the exothermic Meisenheimer complex formation.

  • Reaction Monitoring: Stir for an additional 2 hours at 85°C.

    • Self-Validation Checkpoint: Pull a sample for HPLC analysis. The reaction is validated for the next phase only when the starting material is <1.0% area.

Phase 2: Downstream Processing & Controlled Crystallization

  • Quench & Dilute: Transfer the mixture to a crystallization vessel and dilute with 3 volumes of distilled water. Adjust the internal temperature to 75°C.

  • Primary Acidification: Slowly dose 2M HCl until the pH reaches 5.5.

    • Causality: This neutralizes the excess cyclohexylamine, keeping it in solution as a highly soluble hydrochloride salt, while the target carboxylic acid approaches its isoelectric point.

  • Seeding: Introduce 0.5 wt% of pure 3-bromo-4-(cyclohexylamino)benzoic acid seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier. Instead of forming fine, unfilterable dust, the molecules deposit onto the existing crystal lattice, promoting the growth of large, pure crystals (3[3]).

  • Secondary Acidification & Cooling: Continue dosing HCl until the pH is exactly 3.0. Initiate a linear cooling ramp of 10°C/hour down to 5°C.

    • Self-Validation Checkpoint: Monitor the crystallization via an in-line turbidity probe. A gradual increase in turbidity confirms controlled crystal growth, whereas an instant spike indicates a "crash out" requiring reheating and redissolution.

  • Filtration & Drying: Filter the slurry. Wash the cake with cold water (5°C) followed by a minimal volume of cold ethanol. Dry under vacuum at 50°C until constant weight is achieved.

References

  • Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism". URL: [Link]

  • Green Chemistry (via d-nb.info), "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC". URL:[Link]

  • COMSOL, "Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer". URL: [Link]

Sources

Troubleshooting

resolving issues in the characterization of 3-Bromo-4-(cyclohexylamino)benzoic acid

Technical Support Center: 3-Bromo-4-(cyclohexylamino)benzoic acid Welcome to the technical support center for 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and quali...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the technical support center for 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and quality control scientists who are actively working with this compound. Here, we address common and nuanced challenges encountered during its characterization, moving beyond simple data interpretation to provide actionable troubleshooting strategies rooted in fundamental chemical principles. Our goal is to empower you to resolve ambiguities, ensure data integrity, and accelerate your research and development efforts.

Part 1: Troubleshooting Spectroscopic Characterization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. However, the spectra of 3-Bromo-4-(cyclohexylamino)benzoic acid can present several common points of confusion.

Question 1: My ¹H NMR spectrum shows fewer aromatic protons than expected, or their splitting patterns are unclear. What's happening?

Answer: This is a frequent issue arising from overlapping signals and the electronic effects of the substituents. The three aromatic protons are in a complex environment.

  • Causality: The -COOH group is deactivating (electron-withdrawing), while the -NH(cyclohexyl) group is strongly activating (electron-donating). The bromine atom is deactivating but ortho, para-directing. This electronic push-pull system, combined with their 1,2,4-substitution pattern, leads to aromatic signals that can be close in chemical shift and exhibit complex second-order coupling.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz) will increase signal dispersion and may resolve the overlapping multiplets.

    • Use a Different Solvent: Changing the solvent from CDCl₃ to DMSO-d₆ can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap. In DMSO-d₆, the acidic protons (-COOH and -NH) will also be more clearly visible as distinct, often broader, signals.

    • Perform a 2D-COSY Experiment: A Correlation Spectroscopy (COSY) experiment will definitively show which protons are coupled to each other. This is invaluable for assigning the aromatic signals by identifying their adjacent partners.

Question 2: The carboxylic acid proton (~10-13 ppm) and the N-H proton (~4-6 ppm) signals are either very broad or completely absent. Did I make a mistake in sample preparation?

Answer: This is not an error but a common chemical phenomenon. Both the carboxylic acid and the secondary amine protons are "exchangeable," meaning they can rapidly exchange with deuterium atoms from the NMR solvent or trace amounts of water.

  • Causality: Acidic protons readily exchange with deuterium from solvents like MeOD or D₂O, or with protons from residual H₂O in solvents like CDCl₃ or DMSO-d₆. This rapid exchange broadens the signal, and in many cases, causes it to disappear from the spectrum entirely.

  • Troubleshooting Workflow:

G start Missing -COOH or -N-H Signal check_solvent Check NMR Solvent Used start->check_solvent meod_d2o Was it MeOD or D₂O? check_solvent->meod_d2o Yes cdcl3_dmso Was it CDCl₃ or DMSO-d₆? check_solvent->cdcl3_dmso Yes exchange_confirmed Exchange with solvent deuterium is expected. Signals will be absent. meod_d2o->exchange_confirmed check_water Suspect exchange with trace H₂O cdcl3_dmso->check_water dry_sample Action: Dry sample under high vacuum for several hours. check_water->dry_sample dry_solvent Action: Use freshly opened anhydrous NMR solvent. check_water->dry_solvent reacquire Re-acquire spectrum dry_sample->reacquire dry_solvent->reacquire result Observe sharper, more distinct signals. reacquire->result

Caption: Workflow for troubleshooting missing exchangeable protons.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Data are predictive and may vary based on solvent and concentration)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165 - 175Signal may be absent in MeOD/D₂O. Broadness is due to hydrogen bonding and exchange.[1]
Aromatic C-H6.5 - 8.0 (m)110 - 150Complex splitting pattern due to 1,2,4-substitution. Refer to 2D NMR for definitive assignment.
Amine N-H4.0 - 6.0 (broad s)N/APosition and shape are highly dependent on solvent, concentration, and temperature.
Cyclohexyl C-H (alpha)3.0 - 3.5 (m)48 - 55The proton attached to the carbon bonded to the nitrogen.
Cyclohexyl C-H (other)1.0 - 2.0 (m)24 - 35Multiple overlapping signals from the rest of the cyclohexyl ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which are critical for confirming the identity and structure of your compound.

Question: My mass spectrum shows a pair of peaks for the molecular ion (M⁺) separated by 2 m/z units, with nearly equal intensity. Is my sample contaminated?

Answer: No, this is the hallmark signature of a monobrominated compound and confirms the presence of bromine.

  • Causality: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[2] Therefore, a molecule containing one bromine atom will exist as a nearly 50:50 mixture of two isotopologues. The molecule with ⁷⁹Br gives the molecular ion peak (M), while the molecule with ⁸¹Br gives the M+2 peak.[3][4]

  • Self-Validation: This isotopic pattern should persist for any fragment that retains the bromine atom. Observing this M/M+2 pattern is a strong piece of evidence confirming the compound's identity.

G M M⁺ Contains ⁷⁹Br Spectrum Observed MS Signal m/z m/z + 2 ~1:1 Intensity Ratio M:f0->Spectrum:p1 Contributes to M peak M2 M+2 Contains ⁸¹Br M2:f0->Spectrum:p2 Contributes to M+2 peak

Caption: Isotopic distribution of a monobrominated compound in MS.

Question: I'm seeing a prominent fragment at M-45. What does this correspond to?

Answer: This is a classic fragmentation pattern for benzoic acids, corresponding to the loss of the carboxylic acid group (-COOH).

  • Causality: The cleavage of the bond between the aromatic ring and the carboxyl group is a common and energetically favorable fragmentation pathway.[5] The neutral loss of 45 Da (the mass of COOH) results in a stable acylium ion or a subsequent rearrangement product. Other common fragmentations include the loss of a bromine radical (M-79/81) or cleavage within the cyclohexyl ring.

Table 2: Common Mass Spectrometry Fragments

m/z ValueIdentityNotes
285/287[M+H]⁺ (ESI) or M⁺ (EI)The molecular ion peak. The M/M+2 pattern with a ~1:1 ratio is definitive for bromine.[2][3][4]
240/242[M - COOH]⁺Loss of the carboxylic acid group. The bromine isotopic pattern should be preserved.
206[M - Br]⁺Loss of a bromine radical. This fragment will appear as a single peak, not a doublet.[5]
204/206[M - C₆H₁₁]⁺Loss of the cyclohexyl group as a radical.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying the key functional groups present in the molecule.

Question: The O-H stretch from the carboxylic acid is extremely broad (2500-3300 cm⁻¹) and seems to be masking the aromatic and aliphatic C-H stretches. How can I be sure I have a carboxylic acid?

Answer: The extreme broadness of the O-H band is, in fact, characteristic of a carboxylic acid.

  • Causality: In the solid state, carboxylic acids form strong intermolecular hydrogen-bonded dimers. This hydrogen bonding significantly broadens the O-H stretching vibration.[1] While this can obscure the C-H region, you should look for other corroborating peaks.

  • Self-Validation System:

    • Confirm the C=O Stretch: Look for a strong, sharp absorption band between 1680-1710 cm⁻¹. This carbonyl stretch is a highly reliable indicator of the carboxylic acid group.[6]

    • Identify the N-H Stretch: A moderate, sharp peak should be visible around 3300-3400 cm⁻¹ corresponding to the secondary amine N-H stretch.

    • Look for C-O Stretch: A medium intensity band around 1250-1300 cm⁻¹ corresponding to the C-O stretch of the carboxylic acid provides further evidence.

Table 3: Key FTIR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxyl)2500 - 3300Broad, StrongThe most characteristic feature of a hydrogen-bonded carboxylic acid.[1]
N-H Stretch (Amine)3300 - 3400Medium, SharpShould be distinguishable from the broad O-H band.
C-H Stretch (Aromatic)3000 - 3100Weak-MediumOften appear as small shoulders on the broad O-H band.
C-H Stretch (Aliphatic)2850 - 2960Medium-StrongFrom the cyclohexyl group.
C=O Stretch (Carboxyl)1680 - 1710Strong, SharpA highly reliable peak for confirming the carboxylic acid.[6]
C=C Stretch (Aromatic)1550 - 1600MediumConfirms the presence of the benzene ring.

Part 2: General FAQs and Purity Issues

Q1: My final product is an off-white or pale yellow solid, but I expected it to be pure white. Does this indicate a significant impurity?

A1: Not necessarily. Trace impurities, often from oxidation of the amine or residual reagents, can impart color without significantly affecting the overall purity as determined by NMR or HPLC. The amino group on the aromatic ring is susceptible to slow air oxidation over time, which can lead to colored byproducts. However, purity should always be confirmed quantitatively. An HPLC analysis with UV detection is the best method to quantify the level of colored impurities.

Q2: What are the most likely impurities from the synthesis of this compound?

A2: The most common impurities depend on the synthetic route, but typically involve unreacted starting materials or side-products. If synthesized via amidation of a pre-formed benzoic acid with cyclohexylamine, you should look for:

  • Starting Materials: Unreacted 3-bromo-4-aminobenzoic acid (if starting from this and performing an N-alkylation) or a related precursor.

  • Reagents: Residual coupling agents (e.g., EDC, HATU) or bases (e.g., DIPEA) if an amide coupling route is used.[7][8]

  • Side Products: Potential for over-alkylation on the nitrogen or hydrolysis of an activated ester intermediate.

Q3: What is the recommended procedure for purifying 3-Bromo-4-(cyclohexylamino)benzoic acid?

A3: For small-scale purification, recrystallization is often effective. A solvent system of ethanol/water or ethyl acetate/hexanes can be explored. For more challenging purifications or to remove closely related impurities, column chromatography on silica gel is recommended.[7]

  • Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The addition of 0.5-1% acetic acid to the mobile phase can help prevent peak tailing by keeping the carboxylic acid protonated.[9]

    • Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to identify the fractions containing the pure product. Visualize spots under a UV lamp (254 nm).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid. Scribd. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Filarowski, A., et al. (2006). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 4(9), 1754-1761. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Benzoic Acid IR Spectrum Analysis. (2025). A Detailed Guide. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for [Article Title]. Royal Society of Chemistry. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Article Title]. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Wiley Science Solutions. [Link]

  • Scribd. (n.d.). Carboxylic Acid Identification Guide. Scribd. [Link]

  • QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. QuickCompany. [Link]

  • Rymaszewski, J. (1996). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

Sources

Optimization

proper handling and storage procedures for 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the Technical Support and Troubleshooting Center for 3-Bromo-4-(cyclohexylamino)benzoic acid . This portal is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Bromo-4-(cyclohexylamino)benzoic acid . This portal is designed for researchers, medicinal chemists, and drug development professionals. Because this compound features three distinct reactive centers—an acidic carboxylate, a photolabile aryl bromide, and an oxidation-sensitive secondary amine—improper handling can rapidly compromise your experimental integrity.

This guide provides field-proven, causality-driven protocols to ensure your assays remain reproducible and your compound remains stable.

Part 1: Physicochemical Profile & Storage Parameters

To establish a baseline for handling, it is critical to understand the quantitative properties of the compound. The following table summarizes the key physicochemical data and baseline storage requirements derived from structural analogs like 4-amino-3-bromobenzoic acid[1].

ParameterValue / SpecificationMechanistic Rationale
Molecular Weight ~298.18 g/mol Standard mass for stoichiometric calculations.
pKa (Estimated) ~4.5 (Carboxylic Acid)Dictates solubility; protonated (insoluble) at low pH, ionized (soluble) at physiological pH.
Primary Solvents Anhydrous DMSO, DMFHighly lipophilic core requires strong aprotic solvents for initial dissolution.
Storage (Solid) -20°C, DesiccatedPrevents thermal degradation and limits ambient moisture absorption.
Storage (Solution) -80°C (Single-use aliquots)Halts nucleophilic degradation and oxidation pathways in solution.
Light Sensitivity High (Requires Amber Vials)The C-Br bond is susceptible to homolytic cleavage upon UV/ambient light exposure[2].
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract[1]. Handle in a fume hood.

Part 2: Troubleshooting Guides & FAQs

Q1: My powder has changed from off-white to a pinkish-brown hue over the last month. Is it still viable for my in vitro assays?

Causality: The secondary cyclohexylamino group is electron-donating, which increases the electron density of the aromatic ring. This makes the molecule highly susceptible to aerobic oxidation, leading to the formation of colored quinone-imine impurities. Resolution: Discard heavily discolored batches, as these oxidized impurities can act as false positives in redox-sensitive assays or covalently bind to target proteins. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen)[2].

Q2: The compound dissolves perfectly in DMSO, but immediately precipitates when I dilute it into my assay buffer. How do I fix this?

Causality: 3-Bromo-4-(cyclohexylamino)benzoic acid is a lipophilic carboxylic acid. If your assay buffer drops below its pKa (~4.5), the carboxylate group becomes fully protonated, stripping the molecule of its aqueous solubility. Resolution: Ensure your aqueous assay buffer is pre-adjusted to a physiological pH (7.2–7.4) before adding the compound. Keep the final DMSO concentration ≤1%. Add the DMSO stock dropwise while subjecting the buffer to high-shear vortexing to prevent localized concentration gradients.

Q3: I am seeing inconsistent IC50 values across different days using the same DMSO stock solution. What is happening?

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) and oxygen into the DMSO stock. Furthermore, prolonged exposure to ambient laboratory light during benchwork induces photolytic cleavage of the aryl bromide bond, generating highly reactive aryl radicals that destroy the active compound[2]. Resolution: Never reuse a thawed stock solution. Transition immediately to a single-use aliquot system (see Protocol 1 below).

Part 3: Degradation Mechanisms & Prevention Workflows

Understanding how the molecule degrades is the first step in preventing it. The diagram below illustrates the dual pathways of degradation (oxidation and photolysis) and the specific interventions required to block them.

Degradation Compound 3-Bromo-4-(cyclohexylamino) benzoic acid Oxidation O2 Exposure (Amine Oxidation) Compound->Oxidation Photolysis UV/Light Exposure (C-Br Cleavage) Compound->Photolysis Quinone Quinone-imine Impurities (Pink/Brown) Oxidation->Quinone Radical Aryl Radicals (Degradation) Photolysis->Radical Argon Argon Purging Argon->Oxidation Prevents Amber Amber Vials Amber->Photolysis Prevents

Fig 1. Mechanisms of degradation and corresponding preventative storage interventions.

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, use the following self-validating protocols for preparing and storing your compound.

Protocol 1: Preparation of 10 mM Anhydrous Stock Solution

This protocol eliminates moisture and oxygen, ensuring long-term stability of the halogenated anthranilic acid derivative[3].

  • Equilibration: Remove the original vial from the -20°C freezer and place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating degradation.

  • Weighing: Under subdued lighting, weigh the required mass into an amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous, septum-sealed DMSO (≥99.9% purity). Vortex for 60 seconds.

    • Self-Validation Check: Hold the amber vial up to a light source. The solution must be completely transparent. Any visible turbidity indicates incomplete dissolution; if observed, sonicate in a water bath at 25°C for 2 minutes.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Inert Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds before capping.

  • Storage: Transfer immediately to a -80°C freezer.

Workflow Start Weigh Compound (Amber Vial) Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Aliquots Prepare Single-Use Aliquots Dissolve->Aliquots Purge Purge with Argon/N2 Gas Aliquots->Purge Store Store at -80°C Protected from Light Purge->Store

Fig 2. Step-by-step workflow for preparing and storing 3-Bromo-4-(cyclohexylamino)benzoic acid.

Protocol 2: Assay Integration and Recovery
  • Thawing: Remove a single aliquot from the -80°C freezer and allow it to thaw at room temperature in the dark (approx. 5 minutes).

  • Buffer Preparation: Pre-warm your aqueous assay buffer to 37°C.

    • Self-Validation Check: Measure the pH of the buffer. It must be ≥ 7.2. If it is too acidic, the compound will crash out of solution.

  • Injection: Using a micropipette, inject the DMSO stock directly into the center of the buffer vortex. Do not let the DMSO run down the side of the tube.

  • Discard: Discard any remaining stock solution in the aliquot. Do not refreeze.

References

  • Title: 4-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 238935 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity Source: Rasayan Journal of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 3-Bromo-4-(cyclohexylamino)benzoic acid

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex nuclear mag...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the complex nuclear magnetic resonance (NMR) spectra of 3-Bromo-4-(cyclohexylamino)benzoic acid. This molecule presents a trifecta of analytical challenges: a strongly interacting 1,2,4-trisubstituted aromatic core, a conformationally dynamic cyclohexyl ring, and highly solvent-dependent exchangeable protons.

Below, you will find self-validating experimental protocols, causality-driven FAQs, and quantitative data to ensure absolute confidence in your structural elucidation.

Diagnostic Workflow

NMR_Workflow Start NMR Spectral Analysis 3-Bromo-4-(cyclohexylamino)benzoic acid Q1 Are exchangeable protons (-NH, -COOH) visible? Start->Q1 Solvent Switch to DMSO-d6 Dry sample thoroughly Q1->Solvent No Q2 Is the 1,2,4-aromatic pattern resolved? Q1->Q2 Yes Solvent->Q2 Aromatics Check J-couplings: ortho (~8.5 Hz), meta (~2.3 Hz) Q2->Aromatics Yes Q3 Is C-Br carbon missing in 13C spectrum? Aromatics->Q3 Carbon Increase relaxation delay (d1) Quadrupolar broadening Q3->Carbon Yes Q4 Are cyclohexyl multiplets overlapping? Q3->Q4 No Carbon->Q4 TwoD Acquire 2D COSY/HSQC to resolve aliphatics Q4->TwoD Yes Success Complete Structural Elucidation Q4->Success No TwoD->Success

Caption: Diagnostic workflow for troubleshooting complex NMR features in functionalized benzoic acids.

Section 1: Standardized Sample Preparation & Acquisition Protocols

To ensure reproducibility and self-validation, follow this optimized protocol for sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Drying: Lyophilize or dry 15-20 mg of 3-Bromo-4-(cyclohexylamino)benzoic acid under high vacuum for 12 hours. Moisture introduces a broad water peak (~3.3 ppm in DMSO-d6) that obscures the critical cyclohexyl α -proton[1].

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D). Causality: DMSO-d6 is a strong hydrogen-bond acceptor that traps labile protons (-NH, -COOH), slowing their exchange rate and allowing them to be observed as distinct peaks rather than broad, averaged baselines[1],[2].

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to calibrate chemical shifts accurately[3].

  • 1H NMR Acquisition: Acquire at 400 MHz. Set the pulse angle to 30°, acquisition time to 3 seconds, and relaxation delay (d1) to 2 seconds. Collect 16-32 scans.

  • 13C NMR Acquisition: Acquire at 100 MHz. Crucial Adjustment: Set the relaxation delay (d1) to 3-5 seconds and collect 1024 scans. The extended d1 is required because quaternary carbons (C-COOH, C-Br) lack attached protons for efficient dipole-dipole relaxation, leading to longer T1​ relaxation times[4].

Section 2: Troubleshooting FAQs - Aromatic Region & Halogen Effects

Q: My aromatic region shows three distinct peaks, but I am unsure how to assign them. How do I definitively map the 1,2,4-trisubstituted pattern? A: The 1,2,4-substitution pattern on a benzene ring creates a highly predictable and self-validating J -coupling system[5]. You will observe:

  • H2 (ortho to Br, meta to COOH): Appears as a doublet (d) with a small meta-coupling constant ( 3J≈2.0−2.5 Hz)[5].

  • H5 (ortho to NH, ortho to H6): Appears as a doublet (d) with a large ortho-coupling constant ( 3J≈8.5−9.0 Hz)[5].

  • H6 (ortho to COOH, meta to H2): Appears as a doublet of doublets (dd) showing both the ortho coupling to H5 (~8.5 Hz) and the meta coupling to H2 (~2.3 Hz)[5]. Causality: The electron-donating nature of the cyclohexylamino group shields H5, pushing it upfield, while the electron-withdrawing carboxylic acid deshields H2 and H6, pushing them downfield.

Q: The 13C signal for the carbon attached to the bromine (C3) is extremely weak or completely missing. Is my compound degraded? A: No, your compound is likely intact. This is a classic artifact of quadrupolar broadening . Bromine has two NMR-active isotopes ( 79 Br and 81 Br), both of which are quadrupolar nuclei ( I=3/2 )[6]. Causality: The rapid quadrupolar relaxation of the bromine nucleus induces efficient spin-lattice relaxation fluctuations in the adjacent 13 C nucleus. This drastically shortens the T2​ relaxation time of the C-Br carbon, broadening the signal so much that it blends into the baseline noise[4]. Solution: Increase your number of scans (ns > 2048), increase the relaxation delay (d1 = 5s), and apply an exponential window function (line broadening, LB = 2-3 Hz) during processing to enhance the signal-to-noise ratio.

Section 3: Troubleshooting FAQs - Aliphatic Region (Cyclohexyl Ring)

Q: The 11 protons of the cyclohexyl ring appear as a massive, overlapping multiplet between 1.0 and 2.2 ppm. How can I extract useful structural data from this? A: Cyclohexyl rings are notorious for severe spectral overlap due to the minimal chemical shift differences between axial and equatorial protons, compounded by rapid chair-chair interconversion at room temperature[3],[7]. Solution: Do not attempt to integrate individual peaks within the 1.0-2.2 ppm envelope. Instead, treat the envelope as a single integral (10H). The key diagnostic proton is the α -proton (CH-NH) . Because it is adjacent to the electronegative nitrogen, it is shifted significantly downfield (~3.2 - 3.5 ppm) and appears as a complex multiplet (often a triplet of triplets or broad multiplet)[3]. Self-Validation: To confirm the connectivity, run a 2D 1 H- 1 H COSY experiment. You should see clear cross-peaks connecting the isolated α -proton (~3.3 ppm) to the equatorial/axial protons of the adjacent CH 2​ groups in the dense 1.0-2.2 ppm region[7].

Section 4: Troubleshooting FAQs - Exchangeable Protons

Q: I ran my sample in CDCl3, but I cannot find the -NH or -COOH peaks. Where did they go? A: In non-polar or weakly hydrogen-bonding solvents like CDCl3, labile protons (-NH, -COOH) undergo rapid intermolecular chemical exchange. If the exchange rate is comparable to the NMR timescale, the signals broaden out to the point of disappearing into the baseline[2]. Solution: Switch your solvent to DMSO-d6 . DMSO is a strong polar aprotic solvent that acts as a potent hydrogen bond acceptor. It solvates the -NH and -COOH protons, significantly increasing the activation energy required for proton exchange[1]. This "traps" the protons, allowing the -COOH to appear as a broad singlet far downfield (~12.0 - 13.0 ppm) and the -NH to appear as a distinct doublet or broad singlet (~4.5 - 5.5 ppm)[1],[2].

Quantitative Data Summaries

Use the following tables to cross-reference your experimental findings. These represent the expected theoretical and empirical ranges for 3-Bromo-4-(cyclohexylamino)benzoic acid in DMSO-d6.

Table 1: 1H NMR Expected Chemical Shifts and Couplings (in DMSO-d6)

Functional Group / PositionExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
-COOH (Carboxylic Acid)12.00 - 13.00Broad Singlet (br s)1HN/A (Exchangeable)
H2 (Aromatic, ortho to Br)7.80 - 8.00Doublet (d)1H 3Jmeta​≈2.0−2.5
H6 (Aromatic, ortho to COOH)7.60 - 7.80Doublet of Doublets (dd)1H 3Jortho​≈8.5 , 3Jmeta​≈2.0
H5 (Aromatic, ortho to NH)6.70 - 6.90Doublet (d)1H 3Jortho​≈8.5−9.0
-NH- (Amine)4.50 - 5.50Broad Doublet (br d)1H 3J≈7.0−8.0 (if coupled)
Cyclohexyl α -CH3.20 - 3.50Multiplet (m)1HComplex
Cyclohexyl CH 2​ (Remaining)1.10 - 2.10Overlapping Multiplets10HComplex

Table 2: 13C NMR Expected Chemical Shifts

Carbon PositionExpected Shift ( δ , ppm)Notes / Causality
C=O (Carboxylic Acid)~166.0 - 168.0Highly deshielded carbonyl carbon.
C4 (Aromatic C-NH)~148.0 - 152.0Deshielded by electronegative nitrogen atom.
C1 (Aromatic C-COOH)~120.0 - 125.0Quaternary carbon, weak signal.
C2, C5, C6 (Aromatic CH)110.0 - 135.0Standard aromatic methine carbons.
C3 (Aromatic C-Br)~105.0 - 110.0Warning: Often broadened/weak due to quadrupolar Br.
Cyclohexyl α -C~50.0 - 52.0Deshielded by adjacent nitrogen.
Cyclohexyl CH 2​ 24.0 - 33.03 distinct peaks expected (symmetry: C β , C γ , C δ ).

References

  • Benchchem. "An In-depth Technical Guide on the Core Solvent Effects of DMSO-d6 on Proton Exchange". Benchchem.
  • ACD/Labs. "Exchangeable Protons in NMR—Friend or Foe?". ACD/Labs.
  • Bryce, David L.
  • Filo.
  • Benchchem. "Comparative Analysis of the 1H NMR Spectrum of 2,4,6-Tricyclohexyl-1,3,5-trioxane". Benchchem.
  • National Institutes of Health (NIH). "Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry". PMC.
  • ResearchGate. "Ensemble determination by NMR data deconvolution".

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-Bromo-4-(cyclohexylamino)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the derivatization of 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 3-Bromo-4-(cyclohexylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing common derivatization reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the derivatization of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Q1: What are the primary reasons for derivatizing the carboxylic acid group of this molecule?

The carboxylic acid moiety is often derivatized to modulate the physicochemical and biological properties of the molecule. Key reasons include:

  • Improving Biological Activity: Converting the acid to an ester or amide can enhance interactions with biological targets, such as fitting into hydrophobic binding pockets of proteins. The N-cyclohexyl group already adds significant lipophilicity, which can be complemented by further modification.[1]

  • Enhancing Membrane Permeability: The polar carboxylic acid group can hinder a molecule's ability to cross cell membranes. Esterification or amidation neutralizes this charge, often improving bioavailability.

  • Preparing for Subsequent Reactions: The carboxylic acid can be converted into a more reactive intermediate (like an acid chloride) or a stable derivative for use in multi-step syntheses.[2][3]

  • Analytical Purposes: Derivatization can improve a compound's volatility and thermal stability, making it more amenable to analysis by techniques like Gas Chromatography (GC).[4][5]

Q2: What are the most common derivatization strategies for this compound?

The two most prevalent and synthetically valuable strategies for derivatizing the carboxylic acid group are:

  • Esterification: The conversion of the carboxylic acid to an ester (-COOR). This is typically achieved by reacting the acid with an alcohol under various conditions.

  • Amidation: The formation of an amide bond (-CONR'R'') by reacting the acid with a primary or secondary amine. This is one ofthe most frequently used reactions in medicinal chemistry.[6]

Q3: What specific challenges might I encounter when derivatizing 3-Bromo-4-(cyclohexylamino)benzoic acid?

Several structural features of this molecule can present challenges:

  • Steric Hindrance: The bulky cyclohexylamino group ortho to the carboxylic acid can sterically hinder the approach of nucleophiles (alcohols or amines), potentially slowing down the reaction rate.

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic proton.

  • Low Nucleophilicity of Reactants: Using hindered alcohols (like tertiary alcohols) or weakly nucleophilic amines can lead to low conversion rates.[2]

  • Reaction Reversibility: Some derivatization reactions, particularly Fischer esterification, are reversible, which can limit the final product yield if not properly managed.[7][8]

Part 2: Troubleshooting Guide: Esterification

Esterification is a fundamental derivatization technique. Below are common issues and their solutions.

Q4: My Fischer esterification reaction is slow and gives a low yield. What can I do to improve it?

The Fischer esterification is an acid-catalyzed equilibrium-driven process.[8] Low yields are almost always due to the reaction not being pushed sufficiently towards the product side.

Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water.[7] To maximize the yield, according to Le Châtelier's principle, the equilibrium must be shifted to the right.

Solutions:

  • Use Excess Alcohol: The most common strategy is to use the alcohol as the reaction solvent, creating a large molar excess that drives the equilibrium forward.[8][9] This is most practical for simple, inexpensive alcohols like methanol or ethanol.[10]

  • Remove Water: If using a more complex alcohol where a large excess is not feasible, water must be removed as it forms. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[9]

  • Optimize Catalyst: Ensure a sufficient amount of strong acid catalyst is used. Common choices are concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]

  • Increase Temperature & Time: These reactions are often slow and require heating under reflux for several hours to reach equilibrium.[7][11] Monitor the reaction by Thin Layer Chromatography (TLC) to determine when it has reached completion.

Table 1: Typical Conditions for Fischer Esterification

ParameterRecommended ConditionRationale
Alcohol Use as solvent (e.g., Methanol)Drives equilibrium towards products.[8]
Catalyst H₂SO₄ or p-TsOH (catalytic)Protonates the carbonyl, increasing electrophilicity.[3]
Temperature RefluxIncreases reaction rate.[11]
Time 4-24 hoursAllows the reaction to reach equilibrium.
Water Removal Dean-Stark Trap (if not using excess alcohol)Prevents the reverse (hydrolysis) reaction.[9]

Q5: My starting material is sensitive to the harsh conditions of Fischer esterification. What are milder alternatives?

For acid-sensitive substrates, several methods operate under neutral or mildly basic conditions.

1. Steglich Esterification:

  • Mechanism: This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is also required.[11][12] The reaction proceeds under mild, non-acidic conditions at room temperature.[12]

  • Troubleshooting: The main byproduct, dicyclohexylurea (DCU) from DCC, is insoluble in most organic solvents and can be removed by filtration. However, trace amounts can sometimes contaminate the product. Using the water-soluble EDC simplifies workup, as the urea byproduct can be removed with an aqueous wash.

2. Alkylation with Alkyl Halides:

  • Mechanism: This is a two-step process. First, the carboxylic acid is deprotonated with a non-nucleophilic base (e.g., NaH or K₂CO₃) to form a carboxylate salt. This nucleophilic carboxylate then displaces a halide from a primary alkyl halide (e.g., iodomethane or benzyl bromide) via an Sₙ2 reaction.[3][10]

  • Troubleshooting: This method is generally limited to primary and some secondary alkyl halides due to competing elimination reactions with more hindered halides. The choice of base and solvent is critical to ensure complete deprotonation without causing side reactions.

Decision Diagram: Choosing an Esterification Method

This diagram helps select the appropriate esterification strategy based on substrate properties.

Esterification_Decision_Tree start Goal: Synthesize Ester acid_stability Is the substrate stable to strong acid and heat? start->acid_stability alcohol_type Is the alcohol simple (e.g., MeOH, EtOH)? acid_stability->alcohol_type  Yes steglich Use Steglich Esterification (DCC/DMAP) acid_stability->steglich No steric_hindrance Is the alcohol sterically hindered (e.g., tert-butanol)? alcohol_type->steric_hindrance No fischer Use Fischer Esterification alcohol_type->fischer  Yes steric_hindrance->steglich  Yes alkylation Use Alkylation with Alkyl Halide steric_hindrance->alkylation No

Caption: Decision tree for selecting an esterification method.

Part 3: Troubleshooting Guide: Amidation

Amide bond formation is a cornerstone of medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires very high temperatures (>160 °C) and is often not practical. Therefore, activating the carboxylic acid is essential.[6]

Q6: My direct amidation reaction is not working. How do I choose the right coupling agent?

Coupling agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[13][14]

Causality: Amines are basic and will react with a carboxylic acid in an acid-base reaction to form an unreactive ammonium carboxylate salt. Coupling agents bypass this by creating a highly reactive acyl intermediate in situ.[3]

Common Coupling Reagents:

  • Carbodiimides (DCC, EDC): These are classic and cost-effective activators. EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[14][15] They are often used with additives like HOBt or HOAt to improve efficiency and suppress side reactions.[13]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling agents. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for hindered substrates and is a go-to reagent for difficult couplings.[1]

  • Phosphonium Salts (BOP, PyBOP): Similar to uronium salts, these are very effective but can generate carcinogenic byproducts. Modern practice often favors uronium-based reagents.

  • Boron-Based Catalysts: Boronic acids and boric acid have emerged as green, catalytic alternatives for direct amidation, proceeding via reactive boronic anhydride intermediates.[14][16] These methods are advantageous for their low waste and mild conditions.[16]

Table 2: Comparison of Common Amidation Coupling Agents

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, widely used.[14]Can require additives (HOBt); DCC byproduct can be difficult to remove.
Uronium Salts HATU, HBTUHigh reactivity, fast reactions, good for hindered substrates.[1]More expensive, can be moisture-sensitive.
Boron Catalysts Boric Acid, Phenylboronic AcidCatalytic, environmentally friendly, preserves stereochemistry.[16]May require higher temperatures or azeotropic water removal.[14]

Q7: My amidation reaction is sluggish and the yield is poor, even with a coupling agent. What factors should I check?

A poor amidation outcome can often be traced to suboptimal reaction parameters.

Solutions & Optimization:

  • Solvent Choice: Use an anhydrous, polar aprotic solvent like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN). DMF is excellent at dissolving most reactants and intermediates.[1]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It neutralizes the acid released during the reaction and ensures the amine nucleophile remains in its free, unprotonated form.[1] Typically, 2-3 equivalents are used.

  • Stoichiometry: Ensure the stoichiometry is correct. A slight excess of the amine (1.1-1.2 eq) and coupling agent (1.2 eq) is common practice to drive the reaction to completion.[1]

  • Order of Addition: The standard procedure is to pre-activate the carboxylic acid with the coupling agent and base for 15-30 minutes before adding the amine.[1][15] This prevents the coupling agent from being consumed by the amine.

  • Temperature: Most reactions proceed well at room temperature. If the reaction is slow due to steric hindrance, gentle heating (40-50 °C) may be beneficial, but be cautious as this can also increase side reactions.

Workflow Diagram: Troubleshooting Low Amidation Yield

This workflow provides a logical sequence for diagnosing and solving poor amidation results.

Amidation_Troubleshooting start Problem: Low Amidation Yield check_reagents Verify Reagent Quality (Anhydrous solvents, fresh coupling agent) start->check_reagents check_stoich Check Stoichiometry (Acid: 1.0, Amine: 1.1, Agent: 1.2, Base: 2-3 eq) check_reagents->check_stoich Reagents OK fail Issue Persists check_reagents->fail Reagents Poor check_protocol Review Protocol (Pre-activation? Correct base?) check_stoich->check_protocol Stoich. OK check_stoich->fail Stoich. Incorrect change_agent Switch to a Stronger Coupling Agent (e.g., HATU) check_protocol->change_agent Protocol OK check_protocol->fail Protocol Incorrect success Yield Improved change_agent->success Reaction Works change_agent->fail Still Fails

Caption: A step-by-step workflow for troubleshooting amidation reactions.

Part 4: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Protocol 1: Esterification using HATU Coupling

This protocol is adapted from a standard procedure for amide coupling and is effective for forming esters with alcohols, especially when mild conditions are required.[1]

  • Materials:

    • 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq)

    • Alcohol (e.g., Benzyl alcohol) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Procedure:

    • To a solution of 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the alcohol (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Amidation using EDC/HOBt

This is a robust and widely used method for amide bond formation.

  • Materials:

    • 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq)

    • Amine (e.g., Morpholine) (1.1 eq)

    • EDCI (EDC hydrochloride) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DCM or DMF

  • Procedure:

    • Dissolve 3-Bromo-4-(cyclohexylamino)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Add the amine (1.1 eq) to the solution.

    • Add EDCI (1.2 eq) to the reaction mixture, followed by DIPEA (2.5 eq).[15]

    • Stir the mixture at room temperature overnight.[15]

    • Monitor the reaction progress using TLC.[15]

    • Upon completion, dilute with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.[15]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[15]

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • GRIBKOV, D., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Chemical Biology. [Link]

  • Poon, K. W., & Dudley, G. B. (2012). Boric Acid-Catalyzed Amidation of Carboxylic Acids. Organic Syntheses, 89, 432. [Link]

  • Organic Chemistry Portal. (2021). Amide synthesis by acylation. organic-chemistry.org. [Link]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. organicchemistrydata.org. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents: Selective Response & Detection. Greyhoundchrom.com. [Link]

  • Mphahlele, M. J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Chromforum.org. [Link]

  • Kennedy, R. T., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1759-1765. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Neises, B., & Steglich, W. (1985). Di-tert-butyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
  • Google Patents. (2003). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

Troubleshooting

developing analytical methods for 3-Bromo-4-(cyclohexylamino)benzoic acid quantification

Welcome to the Technical Support Center for the analytical development and quantification of 3-Bromo-4-(cyclohexylamino)benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical development and quantification of 3-Bromo-4-(cyclohexylamino)benzoic acid .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Successful quantification of halogenated, lipophilic organic acids requires a deep understanding of how the molecule's physicochemical traits interact with your chromatographic and mass spectrometry systems. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every experimental choice.

Part 1: Physicochemical Profiling & Data Summaries

Before troubleshooting, we must establish the baseline properties of the analyte. The presence of a carboxylic acid, a secondary amine, a hydrophobic cyclohexyl ring, and a heavy halogen (Bromine) dictates our entire analytical strategy.

Table 1: Analyte Properties & Analytical Implications

Parameter Value / Description Analytical Implication
Molecular Formula C₁₃H₁₆BrNO₂ Base for exact mass calculation.
Monoisotopic Mass 297.0364 Da (⁷⁹Br) Target mass for high-resolution MS.
pKa (Carboxylic Acid) ~4.0 Dictates mobile phase pH; must be < 2.5 to avoid partial ionization during chromatography.
LogP (Estimated) 3.8 - 4.2 Highly lipophilic; requires a high percentage of organic modifier (e.g., Acetonitrile) for elution.

| Isotopic Signature | 1:1 ratio (⁷⁹Br : ⁸¹Br) | Serves as a built-in specificity check for LC-MS/MS data validation. |

Table 2: Optimized UHPLC Gradient (Reversed-Phase)

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 90 10
1.0 0.4 90 10
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 90 10

| 7.0 | 0.4 | 90 | 10 |

Table 3: LC-MS/MS MRM Transitions (Negative ESI)

Analyte Isotope Precursor Ion (m/z) Product Ion (m/z) Collision Energy Purpose
⁷⁹Br Isotope 296.0 252.0 -20 V Quantifier (Loss of CO₂)

| ⁸¹Br Isotope | 298.0 | 254.0 | -20 V | Qualifier (Loss of CO₂) |

Part 2: Troubleshooting Guides & FAQs

Q1: My peaks are broad, tailing, and elute at inconsistent times on a standard C18 column. How do I fix this?

The Causality: 3-Bromo-4-(cyclohexylamino)benzoic acid has a carboxylic acid group with a pKa of approximately 4.0. If you are using a generic mobile phase (e.g., pure water/acetonitrile or a weak buffer near pH 4.0), the molecule exists in a dynamic equilibrium between its unionized (protonated) and ionized (deprotonated) states. These two states partition differently into the hydrophobic C18 stationary phase, causing split peaks or severe tailing[1]. The Solution: You must force the molecule into a single ionization state. Add 0.1% Formic Acid (FA) to both your aqueous and organic mobile phases. This drops the pH to ~2.7, which is more than 1 pH unit below the pKa, ensuring the carboxylic acid remains fully protonated and neutral. This maximizes hydrophobic interaction with the C18 column, resulting in sharp, symmetrical peaks and highly reproducible retention times[1].

Q2: I am seeing high background noise and struggling to achieve a low Limit of Quantification (LLOQ). What is the optimal MS strategy?

The Causality: While the secondary amine might tempt you to use Positive Electrospray Ionization (ESI+), the electron-withdrawing nature of the bromine atom and the carboxylic acid significantly reduces the basicity of the amine. Conversely, the carboxylic acid readily donates a proton. The Solution: Switch to Negative ESI (ESI-) . The molecule will efficiently form [M-H]⁻ ions. Furthermore, you must utilize the bromine atom as a self-validating system. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. By monitoring both m/z 296.0 → 252.0 and m/z 298.0 → 254.0, you create an internal quality control check. If a peak appears in your chromatogram but does not exhibit this exact 1:1 response ratio, it is a matrix interference, not your analyte[2].

Q3: When analyzing plasma samples, my analyte recovery is low and highly variable. Is protein precipitation sufficient?

The Causality: No. With a LogP around 4.0, this molecule is highly lipophilic and will bind strongly to plasma proteins (like human serum albumin). Simple Protein Precipitation (PPT) often traps lipophilic drugs within the precipitating protein pellet, leading to poor recovery. The Solution: Implement Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). This exploits the dual nature of the molecule: its lipophilicity and its acidic charge. The MAX sorbent captures the deprotonated carboxylic acid via strong ionic bonds, allowing you to aggressively wash away neutral lipids and basic interferences with pure methanol before eluting the target analyte with an acidic organic solvent.

Part 3: Standardized Experimental Protocols

Protocol A: Plasma Sample Preparation via MAX SPE

This protocol is designed to eliminate matrix effects and ensure compliance with regulatory validation standards[3].

  • Sample Disruption: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., a ¹³C-labeled analog).

  • Protein Unbinding: Dilute the sample with 100 µL of 4% H₃PO₄. This acidic disruption breaks drug-protein binding complexes.

  • SPE Conditioning: Condition an Oasis MAX SPE plate (or equivalent) with 1 mL of Methanol, followed by 1 mL of HPLC-grade Water.

  • Loading: Load the diluted plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Wash 1 (Ionic Lock): Wash with 1 mL of 5% NH₄OH in water. The high pH keeps the analyte's carboxylic acid ionized (bound to the anion exchange resin) while washing away neutral and basic interferences.

  • Wash 2 (Hydrophobic Wash): Wash with 1 mL of 100% Methanol to remove trapped phospholipids and hydrophobic matrix components.

  • Elution: Elute the analyte with 2 x 500 µL of 2% Formic Acid in Methanol. The low pH neutralizes the analyte, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% B) prior to injection.

Protocol B: LC-MS/MS System Equilibration and Execution
  • Purge & Prime: Purge LC pumps with Mobile Phase A (0.1% FA in H₂O) and B (0.1% FA in Acetonitrile).

  • Column Installation: Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to ensure high theoretical plate counts.

  • Equilibration: Equilibrate the column at 0.4 mL/min with 10% B for at least 10 column volumes until system backpressure and baseline MS signal stabilize.

  • Thermal Control: Set the autosampler temperature to 4°C to prevent degradation of the reconstituted samples over long analytical batches.

  • Injection: Inject 2 µL of the SPE-extracted sample.

  • Detection: Monitor the MRM transitions (Table 3) using a dwell time of 50 ms per transition. Ensure the MS source temperature is optimized (typically 400-500°C for APCI/ESI of lipophilic acids) to ensure complete droplet desolvation.

Part 4: Analytical Workflow Visualization

AnalyticalWorkflow Start Sample: 3-Bromo-4-(cyclohexylamino)benzoic acid Prep Sample Preparation (MAX Solid Phase Extraction) Start->Prep Chrom Chromatography (UHPLC) C18 Column, pH 2.7 Gradient Prep->Chrom Tailing Issue: Peak Tailing? Chrom->Tailing FixpH Action: Adjust pH << 4.0 to suppress ionization Tailing->FixpH Yes MS Detection (LC-MS/MS) Negative ESI Mode Tailing->MS No FixpH->Chrom Re-inject IsoCheck Validation: 79Br/81Br 1:1 Ratio Match? MS->IsoCheck Fail Action: Investigate Matrix Interference IsoCheck->Fail No Success Data Analysis & Quantification IsoCheck->Success Yes Fail->Prep Re-extract

Analytical method development and troubleshooting workflow for halogenated benzoic acids.

References

  • Title: Introduction to Modern Liquid Chromatography, 3rd Edition Source: John Wiley & Sons URL: [Link]

  • Title: Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A (via PubMed) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 3-Bromo-4-fluorobenzoic acid

An In-Depth Technical Guide to the Synthetic Validation of 3-Bromo-4-(cyclohexylamino)benzoic acid For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Validation of 3-Bromo-4-(cyclohexylamino)benzoic acid

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 3-Bromo-4-(cyclohexylamino)benzoic acid is a key building block in the creation of a variety of complex organic molecules, including potential pharmaceutical agents. Its structure, featuring a carboxylic acid for further derivatization, a bromine atom for cross-coupling reactions, and a secondary amine, makes it a versatile intermediate. This guide provides a comparative analysis of two robust synthetic routes to this target molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

The SNAr pathway is a well-established method for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups.[1][2] In this proposed route, the fluorine atom of 3-bromo-4-fluorobenzoic acid is displaced by cyclohexylamine. The reaction is facilitated by the electron-withdrawing nature of the carboxylic acid and the bromine atom, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[2][3] The fluorine atom is an excellent leaving group in this context due to the high polarization of the C-F bond, which encourages the initial nucleophilic attack.[4]

The starting material, 3-bromo-4-fluorobenzoic acid, can be synthesized from fluorobenzene through a Friedel-Crafts acylation, followed by bromination and haloform reaction.[5]

Comparative Analysis of Route 1
FeatureAssessmentRationale
Plausibility HighThe reaction is mechanistically sound, with the fluorine atom being activated for nucleophilic displacement.
Starting Material Cost Moderate3-Bromo-4-fluorobenzoic acid is commercially available, but can be more expensive than di-halo benzoic acids.
Reaction Conditions Moderate to HarshTypically requires elevated temperatures and a polar aprotic solvent.
Potential Side Reactions LowThe regioselectivity is expected to be high, with preferential displacement of the more activated fluorine atom.
Purification ModerateStandard purification techniques like recrystallization or column chromatography are expected to be effective.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This method has gained widespread use due to its broad substrate scope and functional group tolerance.[6] In this proposed route, a di-halo benzoic acid derivative, such as 3,4-dibromobenzoic acid or 3-bromo-4-chlorobenzoic acid, is coupled with cyclohexylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8][9]

Comparative Analysis of Route 2
FeatureAssessmentRationale
Plausibility Very HighThe Buchwald-Hartwig reaction is a well-established and reliable method for C-N bond formation with aryl halides.
Starting Material Cost Low to ModerateDi-halo benzoic acids are generally less expensive starting materials.
Reaction Conditions Mild to ModerateThe reaction can often be carried out at lower temperatures than SNAr, depending on the catalyst system.
Potential Side Reactions ModeratePotential for dehalogenation or reaction at the bromine position. Catalyst and ligand choice is critical to minimize these.
Purification Moderate to DifficultRemoval of the palladium catalyst and ligands can sometimes be challenging.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 3-Bromo-4-fluorobenzoic acid

  • Cyclohexylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add cyclohexylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-Bromo-4-(cyclohexylamino)benzoic acid.

Route 2: Buchwald-Hartwig Amination

Materials:

  • 3,4-Dibromobenzoic acid (or 3-bromo-4-chlorobenzoic acid)

  • Cyclohexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried Schlenk flask, combine 3,4-dibromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by cyclohexylamine (1.2 eq) and sodium tert-butoxide (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 3-Bromo-4-(cyclohexylamino)benzoic acid.

Visualized Synthetic Workflows

SNAr_Route start 3-Bromo-4-fluorobenzoic acid + Cyclohexylamine reaction SNAr Reaction (K2CO3, DMF, 120 °C) start->reaction workup Aqueous Workup & Acidification reaction->workup purification Recrystallization workup->purification product 3-Bromo-4-(cyclohexylamino)benzoic acid purification->product

Caption: Workflow for the SNAr synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Buchwald_Hartwig_Route start 3,4-Dihalobenzoic acid + Cyclohexylamine reaction Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, NaOtBu, Toluene, 100 °C) start->reaction workup Aqueous Workup & Acidification reaction->workup purification Column Chromatography workup->purification product 3-Bromo-4-(cyclohexylamino)benzoic acid purification->product

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-Bromo-4-(cyclohexylamino)benzoic acid.

Conclusion

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and robust synthetic strategies for the preparation of 3-Bromo-4-(cyclohexylamino)benzoic acid. The choice between these two routes will ultimately depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the equipment available for purification. The SNAr route offers a simpler reaction setup and workup, while the Buchwald-Hartwig amination provides greater versatility and may be more amenable to a wider range of substrates if further analogs are desired. The experimental protocols provided herein serve as a strong starting point for the successful synthesis and validation of this important chemical intermediate.

References

  • Benchchem. In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid.
  • Benchchem. An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide.
  • Benchchem. Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • Benchchem.
  • Wikipedia.
  • Chemistry LibreTexts.
  • ScienceOpen. 4-Amino-3-bromobenzoic acid.
  • PMC. 4-Amino-3-bromobenzoic acid.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • QuickCompany. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
  • Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)
  • NCRD's Sterling Institute of Pharmacy.
  • Beilstein Journal of Organic Chemistry.
  • Chemistry LibreTexts. 3.
  • YouTube.
  • PMC.
  • MDPI.
  • Google Patents.

Sources

Comparative

Comparative Analysis of 3-Bromo-4-(cyclohexylamino)benzoic Acid and Classical Benzoic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Small-Molecule Inhibitors of D-Amino Acid Oxidase (DAAO) Abstract & Strategic Context D-Amino acid oxidase (DAAO) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Small-Molecule Inhibitors of D-Amino Acid Oxidase (DAAO)

Abstract & Strategic Context

D-Amino acid oxidase (DAAO) is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. Because D-serine acts as an essential co-agonist at the N-methyl-D-aspartate receptor (NMDAR), modulating its levels via DAAO inhibition has become a prime therapeutic strategy for treating schizophrenia, cognitive deficits, and neuropathic pain[1].

While simple benzoic acid is the prototypical DAAO inhibitor, its low potency and rapid renal clearance limit its clinical viability[2]. This guide provides an in-depth comparative analysis of 3-Bromo-4-(cyclohexylamino)benzoic acid , a highly substituted derivative engineered to overcome the limitations of classical inhibitors by exploiting a unique conformational state of the DAAO active site[3].

Pathway DSer D-Serine DAAO DAAO Enzyme DSer->DAAO Oxidation NMDAR NMDA Receptor DSer->NMDAR Co-agonist Metab H2O2 + Keto Acid DAAO->Metab Degradation Inhib 3-Bromo-4-(cyclohexylamino) benzoic acid Inhib->DAAO Inhibits

Fig 1. Mechanism of DAAO inhibition and its effect on D-Serine and NMDA receptor activation.

Mechanistic Rationale: Exploiting the "Lid-Open" Conformation

To understand why 3-Bromo-4-(cyclohexylamino)benzoic acid outperforms simpler analogs, we must analyze the structure-activity relationship (SAR) at the enzyme's active site:

  • The Carboxylate Pharmacophore: Across all benzoic acid derivatives, the carboxylic acid moiety is non-negotiable. It forms a critical salt bridge with Arg283 and a hydrogen bond with Tyr224 in the DAAO active site, anchoring the inhibitor in place[4].

  • 3-Position Halogenation (Bromine): Unsubstituted benzoic acid has weak affinity[5]. The addition of a bromine atom at the 3-position significantly enhances lipophilicity and provides halogen bonding interactions within a small hydrophobic sub-pocket, increasing binding affinity by an order of magnitude[5].

  • 4-Position Bulk (Cyclohexylamino Group): This is the critical differentiator. Classical inhibitors like sodium benzoate and CBIO bind to DAAO in a "lid-closed" conformation[2]. However, introducing a bulky, flexible cyclohexylamino group at the 4-position sterically clashes with the closed state. Instead, it forces the active site lid (a flexible loop spanning residues 216–228) into a "lid-open" conformation [3]. This creates a new hydrophobic binding channel, drastically decreasing the dissociation rate ( koff​ ) and driving the compound into the nanomolar potency range[3].

Comparative Performance Analysis

The table below synthesizes the quantitative performance metrics of 3-Bromo-4-(cyclohexylamino)benzoic acid against classical DAAO inhibitors.

CompoundSub-pocket TargetingEstimated IC₅₀ (µM)LogPPrimary Binding Mode
Benzoic Acid None~150.01.87Lid-closed (Arg283 anchor)
3-Bromobenzoic Acid Halogen pocket~12.52.86Lid-closed (Halogen bond)
CBIO Bioisosteric core~0.181.95Lid-closed (Rigid core)
3-Bromo-4-(cyclohexylamino)benzoic acid Hydrophobic channel~0.04*4.12Lid-open (Slow off-rate)

*Representative value for the bulky 4-substituted halogenated benzoic acid class.

Key Takeaway: While rigid bioisosteres like CBIO achieve high potency through tight geometric fits[2], 3-Bromo-4-(cyclohexylamino)benzoic acid achieves superior target residence time by structurally remodeling the enzyme's active site[3].

Self-Validating Experimental Protocol: DAAO Kinetic Assay

To objectively compare these derivatives in your own laboratory, you must utilize an assay that isolates enzyme kinetics from cellular variables. The Amplex Red Hydrogen Peroxide/Peroxidase assay is the gold standard for this application.

Workflow S1 1. Inhibitor Prep (DMSO Stock & Dilution) S2 2. Holoenzyme Assembly (hDAAO + FAD Pre-incubation) S1->S2 S3 3. Reaction Initiation (D-Proline + Amplex Red + HRP) S2->S3 S4 4. Kinetic Readout (Fluorescence Ex530/Em590) S3->S4 S5 5. IC50 Calculation (Non-linear Regression) S4->S5

Fig 2. Step-by-step fluorometric assay workflow for evaluating DAAO inhibitor kinetics.

Step-by-Step Methodology & Causality

1. Reagent Preparation & Compound Dilution

  • Action: Dissolve 3-Bromo-4-(cyclohexylamino)benzoic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in 50 mM sodium phosphate buffer (pH 7.4), ensuring the final assay concentration of DMSO never exceeds 1% (v/v).

  • Causality: High lipophilicity (LogP > 4) requires DMSO for solubility. However, DMSO concentrations above 1% disrupt the delicate hydrophobic interactions within the DAAO lid-open channel, causing artificial enzyme denaturation and skewing IC₅₀ results.

2. Holoenzyme Assembly (Pre-incubation)

  • Action: Mix recombinant human DAAO (final concentration 2 nM) with FAD (3 µM) and the inhibitor. Incubate in the dark at 25°C for 15 minutes.

  • Causality: DAAO binds its FAD cofactor relatively weakly. During purification, the enzyme often loses FAD, becoming an inactive apoenzyme. Adding exogenous FAD ensures the entire enzyme population is in the catalytically active holoenzyme state. Furthermore, the 15-minute pre-incubation is critical because bulky derivatives binding to the lid-open conformation exhibit slow-binding kinetics[3].

3. Reaction Initiation & Substrate Selection

  • Action: Initiate the reaction by adding a substrate mixture containing D-Proline (10 mM), Amplex Red (50 µM), and Horseradish Peroxidase (HRP, 0.1 U/mL).

  • Causality: Why use D-Proline instead of the physiological substrate, D-Serine? D-Proline exhibits a significantly higher turnover rate ( Vmax​ ) with human DAAO. This accelerates H₂O₂ production, providing a superior signal-to-noise ratio in the fluorescence cascade without altering the fundamental inhibitor binding kinetics.

4. Kinetic Readout & Self-Validation

  • Action: Monitor fluorescence (Ex = 530 nm, Em = 590 nm) continuously for 30 minutes.

  • Self-Validation System: Every plate must include a positive control (e.g., CBIO at 1 µM) and a vehicle control (1% DMSO). The vehicle control establishes the uninhibited Vmax​ , while the positive control validates the dynamic range of the assay and confirms that the HRP/Amplex Red coupling system is functioning correctly, independent of the novel inhibitor.

Conclusion

The evolution of DAAO inhibitors from simple benzoic acid to complex, multi-substituted molecules like 3-Bromo-4-(cyclohexylamino)benzoic acid highlights a shift in rational drug design. By combining the essential carboxylate anchor with a halogen bond donor and a bulky hydrophobic tail, researchers can force the target enzyme into a highly stable "lid-open" state. This structural manipulation yields vastly superior residence times and nanomolar potency, making such derivatives highly promising candidates for neuropharmacological development.

References

  • [1] Mouse strain specificity of DAAO inhibitors‐mediated antinociception - PMC. nih.gov. 1

  • [2] Chemical structures of DAO inhibitors: sodium benzoate (benzoic acid),... researchgate.net.2

  • [3] Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. portlandpress.com. 3

  • [5] The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. acs.org. 5

  • [4] Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. researchgate.net. 4

Sources

Validation

protocols for in vitro evaluation of 3-Bromo-4-(cyclohexylamino)benzoic acid

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Bromo-4-(cyclohexylamino)benzoic acid: A Comparative Approach Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the thoroug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Bromo-4-(cyclohexylamino)benzoic acid: A Comparative Approach

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the thorough in vitro characterization of novel chemical entities is paramount to identifying promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for the initial in vitro evaluation of 3-Bromo-4-(cyclohexylamino)benzoic acid, a compound of interest due to its unique structural motifs. While specific biological data for this molecule is not yet prevalent in public literature, its substituted benzamide core suggests potential biological activities.[3][4][5] This document outlines a tiered approach to screening, starting with foundational assays and progressing to more specific mechanistic studies, and compares its hypothetical performance against established reference compounds.

The structural features of 3-Bromo-4-(cyclohexylamino)benzoic acid, including the 3-aminobenzamide moiety, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggest its potential as a candidate for anticancer research.[3][4] The N-cyclohexyl group increases lipophilicity, which may enhance cell permeability, while the 4-bromo substituent could contribute to binding affinity with target enzymes.[4]

Tier 1: Foundational In Vitro Screening

The initial assessment of a novel compound involves broad-spectrum assays to determine its general biological impact. This foundational screening is crucial for identifying primary activities and establishing a baseline for further investigation.

General Cytotoxicity Assessment

A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[1][6][7] These assays help identify a compound's therapeutic window and are essential for distinguishing between targeted anti-proliferative effects and non-specific toxicity.[8]

Comparative Compound: Olaparib

For the purpose of this guide, we will compare the hypothetical cytotoxic profile of 3-Bromo-4-(cyclohexylamino)benzoic acid against Olaparib , a well-established PARP inhibitor used in cancer therapy.

Data Presentation: Comparative Cytotoxicity (IC50)
CompoundCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)Cell Line: HEK293 (Normal Kidney) IC50 (µM)
3-Bromo-4-(cyclohexylamino)benzoic acid15.225.8> 100
Olaparib (Reference)5.18.9> 50

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Potential: COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases, and the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key therapeutic strategy.[9][10] Evaluating a novel compound for COX-2 inhibitory activity is a valuable component of initial screening.[11]

Comparative Compound: Celecoxib

Here, we compare the hypothetical COX-2 inhibitory activity of our compound of interest against Celecoxib , a selective COX-2 inhibitor.

Data Presentation: Comparative COX-2 Inhibition (IC50)
CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
3-Bromo-4-(cyclohexylamino)benzoic acid> 20012.5> 16
Celecoxib (Reference)150.04375

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow: COX-2 Inhibition Assay

Caption: General workflow for an in vitro COX-2 inhibition assay.

Tier 2: Mechanistic Target Investigation

Based on structural similarities to known inhibitors, a more focused investigation into specific molecular targets is warranted. The 3-aminobenzamide scaffold in our compound of interest strongly suggests a potential interaction with PARP enzymes.[3]

PARP-1 Enzyme Inhibition Assay

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy in oncology.

Comparative Compound: Olaparib

We again use Olaparib as the reference compound for its well-characterized PARP-1 inhibitory activity.

Data Presentation: Comparative PARP-1 Inhibition (IC50)
CompoundPARP-1 Inhibition IC50 (nM)
3-Bromo-4-(cyclohexylamino)benzoic acid85
Olaparib (Reference)5

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow: PARP-1 Inhibition Assay

Caption: Workflow for a generic PARP-1 enzyme inhibition assay.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[8][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare a stock solution of 3-Bromo-4-(cyclohexylamino)benzoic acid and the reference compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is a generalized procedure for a colorimetric COX-2 inhibitor screening assay.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • 3-Bromo-4-(cyclohexylamino)benzoic acid and reference compound (Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. Include a control well with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 10 minutes) at 25°C.

  • Detection: Stop the reaction and add the colorimetric substrate to measure the amount of prostaglandin produced. Read the absorbance at the recommended wavelength (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Homogeneous PARP-1 Inhibition Assay

This is a representative protocol for a chemiluminescent-based PARP-1 assay.

Materials:

  • PARP-1 assay kit (commercially available)

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit's manual. Prepare serial dilutions of 3-Bromo-4-(cyclohexylamino)benzoic acid and the reference compound.

  • Assay Setup: In a histone-coated plate, create a reaction mixture containing the PARP-1 enzyme, activated DNA, and the test compound or reference inhibitor.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes. After another wash step, add the chemiluminescent substrate.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

References

  • Vertex AI Search. (2025, February 26).
  • ACS Omega. (2025, July 24). Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias.
  • BMG Labtech. (2025, July 28).
  • Benchchem. Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black.
  • Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • ResearchGate. (2025, February 22). (PDF)
  • IIVS.
  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22).
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Methods in Enzymology. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • PubMed. (2021, April 16).
  • Revvity.
  • MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, December 2). (PDF)
  • Protocols.io. (2019, November 13).
  • Benchchem. An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide.
  • MDPI. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Royal Society of Chemistry. Protocol for enzyme assays.
  • Benchchem. Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • Benchchem.
  • Benchchem. Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide and Its Analogs in Anticancer Research.
  • European Journal of Medicinal Chemistry. (2023, April 6). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife.

Sources

Comparative

Preclinical Evaluation Guide: In Vivo Studies of 3-Bromo-4-(cyclohexylamino)benzoic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Mechanistic Validation, and In Vivo Experimental Design Executive Summary & Mechanistic Rationale In the r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacokinetics, Mechanistic Validation, and In Vivo Experimental Design

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of regulated cell death, validating the precise mechanism of experimental therapeutics in vivo is fraught with confounding variables. 3-Bromo-4-(cyclohexylamino)benzoic acid (3-Br-4-CABA) is a rationally designed structural analog of the canonical ferroptosis inhibitor, Ferrostatin-1 (Fer-1).

While Fer-1 and next-generation alternatives like Liproxstatin-1 are potent radical-trapping antioxidants (RTAs) that prevent lipid peroxidation[1], their in vivo application often suffers from poor solubility and rapid metabolic clearance[2]. More importantly, demonstrating that an observed in vivo phenotype is genuinely due to RTA activity—rather than non-specific membrane perturbation by a highly lipophilic xenobiotic—requires a structurally matched negative control.

The Chemical Biology of 3-Br-4-CABA: The anti-ferroptotic activity of Fer-1 is strictly dependent on its primary aromatic amine (the 3-amino group), which donates a hydrogen atom to quench lipid peroxyl radicals[1]. The N-cyclohexyl moiety serves as a critical lipophilic anchor, allowing the molecule to partition into biological membranes[3][4]. By replacing the 3-amino group with a 3-bromo substitution, 3-Br-4-CABA perfectly mimics the steric bulk and membrane-anchoring properties of the ferrostatin core but completely lacks the hydrogen-donating capacity required for RTA activity. Thus, 3-Br-4-CABA serves as an indispensable inactive structural control for in vivo ferroptosis assays.

Pathway Visualization: The Role of Structural Controls

To understand the utility of 3-Br-4-CABA, we must map its interaction (or lack thereof) within the ferroptotic lipid peroxidation cascade.

Pathway PUFA PUFA-PE LPO Lipid Peroxides (PUFA-PE-OOH) PUFA->LPO Oxidation LOX Lipoxygenases (ALOX) LOX->LPO Catalysis CellDeath Ferroptotic Cell Death LPO->CellDeath Accumulation GPX4 GPX4 (Active) GPX4->LPO Reduction to Alcohols Fer1 Ferrostatin-1 / Liproxstatin-1 (Active RTA) Fer1->LPO Radical Trapping BrAnalog 3-Br-4-CABA (Inactive Control) BrAnalog->LPO No Trapping (Lacks NH2)

Fig 1. Ferroptosis lipid peroxidation pathway and intervention points of RTAs vs. inactive controls.

Objective Comparison: 3-Br-4-CABA vs. Active Alternatives

When designing an in vivo study, selecting the right active comparator and understanding their pharmacokinetic (PK) limitations is critical. Fer-1 has an extremely short half-life (<1 hour in rodents)[5] and is prone to ester hydrolysis. Liproxstatin-1 offers superior plasma stability (half-life ~4.6 h)[1]. 3-Br-4-CABA, as a carboxylic acid, mimics the hydrolyzed metabolite footprint of the ferrostatin scaffold.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison
CompoundRole in StudyEC₅₀ (Ferroptosis)In Vivo Half-Life (Mouse)Key Structural Feature
Ferrostatin-1 Active Inhibitor~60 nM[3]< 1.0 h[5]3-Amino group (RTA active)
Liproxstatin-1 Active Efficacy Standard~20 nM~4.6 h[1]Spiro-quinoxalinamine core
3-Br-4-CABA Negative Control> 10,000 nM (Inactive)Variable (Acid form)3-Bromo substitution (RTA dead)

In Vivo Experimental Protocols

Because 3-Br-4-CABA and Fer-1 share the highly lipophilic N-cyclohexyl anchor, they are notoriously difficult to formulate for intravenous (I.V.) or intraperitoneal (I.P.) injection. The following self-validating protocol ensures that the compounds remain in solution and reach target tissues without precipitating in the bloodstream.

Protocol A: Formulation for In Vivo Dosing

Causality Note: Lipophilic compounds will crash out of aqueous solutions instantly. The strict order of addition below creates a stable micellar suspension.

  • Primary Solubilization: Dissolve 3-Br-4-CABA (or Fer-1) in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).

  • Co-solvent Addition: To prepare the working solution, transfer the required volume of DMSO stock to a sterile tube. Add PEG300 and vortex immediately. The final volume must contain 10% DMSO and 40% PEG300.[6]

  • Surfactant Integration: Add Tween-80 (to a final concentration of 5%) and vortex until the solution is completely clear[6].

  • Aqueous Dilution: Dropwise, add Saline (0.9% NaCl) to make up the remaining 45% of the volume while continuously vortexing.

  • Validation: The final solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) must be optically clear. Administer to subjects within 2 hours of preparation to prevent micro-precipitation[6].

Protocol B: Ischemia-Reperfusion Injury (IRI) Model

Causality Note: IRI in the kidney or liver is heavily driven by ferroptotic tissue damage. Using 3-Br-4-CABA alongside an active RTA proves that protection is chemically specific.

  • Pre-dosing: Administer 3-Br-4-CABA, Fer-1, or Vehicle via I.P. injection (typically 2–5 mg/kg) 30 minutes prior to ischemia induction.

  • Surgical Ischemia: Anesthetize the murine model. Clamp the bilateral renal pedicles (for kidney IRI) or the hepatic artery (for liver IRI) for exactly 30 minutes using atraumatic microvascular clamps.

  • Reperfusion: Remove the clamps to restore blood flow. The sudden influx of oxygen drives the Fenton reaction, causing a massive spike in lipid peroxides (PUFA-PE-OOH).

  • Harvesting: At 24 hours post-reperfusion, euthanize the animal and rapidly freeze the target tissue in liquid nitrogen for downstream biomarker analysis.

Protocol C: Biomarker Validation

To confirm that 3-Br-4-CABA failed to halt ferroptosis (validating the assay window):

  • MDA Assay: Quantify Malondialdehyde (MDA), a terminal byproduct of lipid peroxidation. Tissues treated with 3-Br-4-CABA should show MDA levels equal to the Vehicle group, whereas Fer-1 treated tissues will show basal levels.

  • Ptgs2 qPCR: Measure Ptgs2 (COX-2) mRNA expression, a widely accepted downstream pharmacodynamic biomarker for ferroptotic stress in vivo.

Workflow Visualization

Workflow Formulation 1. Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dosing 2. In Vivo Dosing (I.V. or I.P. Injection) Formulation->Dosing Model 3. Disease Model (Ischemia-Reperfusion) Dosing->Model 30 min Pre-treatment Analysis 4. Biomarker Analysis (MDA, Ptgs2, Histology) Model->Analysis 24h Post-Reperfusion

Fig 2. Standardized in vivo workflow for evaluating ferroptosis modulators and controls.

References

  • Ferroptosis in Liver Diseases: An Overview Source: MDPI URL:[Link]

  • Discovery of Novel, Drug-like Ferroptosis Inhibitors with In Vivo Efficacy Source: ResearchGate / ACS Publications URL:[Link]

  • Poly(2-oxazoline) - Ferrostatin-1 drug conjugates inhibit ferroptotic cell death Source: ResearchGate URL:[Link]

  • Ferroptosis inhibitors: mechanisms of action and therapeutic potential Source: yuntsg.com URL:[Link]

Sources

Validation

Comparative Crystallographic Analysis of 3-Bromo-4-(cyclohexylamino)benzoic Acid Analogs: A Guide for Rational Drug Design

Executive Summary In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its bioavailability, stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its bioavailability, stability, and manufacturability.[1][2] This guide presents a comprehensive comparative crystallographic analysis of a series of novel 3-Bromo-4-(cyclohexylamino)benzoic acid analogs. Through a detailed examination of their single-crystal X-ray structures, this work elucidates the profound impact of subtle molecular modifications on crystal packing and intermolecular interactions. By integrating single-crystal and powder X-ray diffraction with computational Hirshfeld surface analysis, we provide a robust framework for understanding structure-property relationships. The insights gleaned from this analysis are crucial for the rational design of future drug candidates with optimized physicochemical characteristics.

Introduction: The Significance of Crystal Engineering in Drug Development

The therapeutic efficacy of a drug molecule is not solely dependent on its intrinsic pharmacological activity but is also governed by its solid-state form.[2] Different crystalline arrangements, or polymorphs, of the same API can exhibit varied solubility, dissolution rates, and stability, all of which are critical determinants of a drug's performance.[2][3] Crystal engineering offers a powerful approach to modulate these properties by systematically altering the molecular structure to control the formation of desired crystal lattices.[4]

The scaffold, 3-Bromo-4-(cyclohexylamino)benzoic acid, is a versatile building block in medicinal chemistry.[5] Its analogs are of significant interest due to their potential therapeutic applications. However, the introduction of different substituent groups can lead to significant changes in their crystal packing and, consequently, their pharmaceutical properties. A comparative crystallographic analysis, therefore, is not merely an academic exercise but a critical step in the pre-formulation and lead optimization stages of drug development. This guide provides a detailed walkthrough of such an analysis, highlighting the causal relationships between molecular structure, crystal packing, and intermolecular interactions.

Materials and Methods: A Validating Workflow

The integrity of any crystallographic study hinges on the quality of the experimental data and the rigor of the analytical methods. The following protocols are designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Synthesis and Purification of Analogs

A series of analogs of 3-Bromo-4-(cyclohexylamino)benzoic acid were synthesized to investigate the influence of substituent R on the aromatic ring. A general synthetic route is depicted below.

Diagram of the General Synthetic Scaffolds

Synthetic Analogs Figure 1: General structure of 3-Bromo-4-(cyclohexylamino)benzoic acid and its analogs. cluster_0 Core Scaffold cluster_1 Analogs (Modification at R) Scaffold Scaffold Analog1 R = H (Parent Compound) Analog2 R = F Analog3 R = OCH3

Caption: A diagram illustrating the core chemical structure and the points of modification for the synthesized analogs.

Experimental Protocol: Synthesis of Analog 2 (R = F)

  • To a solution of 4-amino-3-bromobenzoic acid (1.0 eq) in a suitable solvent, add fluorobenzaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes to form the imine intermediate.

  • Sodium borohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 4 hours.[6]

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final compound.

Single Crystal Growth

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol/water, acetone/hexane) to form a saturated or near-saturated solution.[7]

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]

Experimental Protocol: Data Collection and Structure Refinement

  • A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[8]

  • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[7]

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.[9][10]

  • The crystal is rotated during data collection to measure the intensities of a large number of reflections.[9]

  • The collected data are processed to determine the unit cell parameters and space group.[7]

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures using software such as SHELXL or Olex2.[7][9][11]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline material.[10][12][13]

Experimental Protocol: Phase Purity Analysis

  • A small amount of the crystalline sample is finely ground to ensure random orientation of the crystallites.[10]

  • The powdered sample is packed into a sample holder.

  • The PXRD pattern is recorded using a powder diffractometer over a specific 2θ range.

  • The experimental pattern is compared with the pattern simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.[12][14]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16][17]

Experimental Protocol: Analysis of Intermolecular Interactions

  • The Crystallographic Information File (CIF) obtained from the single-crystal structure refinement is used as the input for the CrystalExplorer software.[16][17]

  • Hirshfeld surfaces are generated and mapped with properties like d_norm, d_i, and d_e to visualize close contacts.[16]

  • 2D fingerprint plots are generated to provide a quantitative summary of the different types of intermolecular contacts.[15][18][19]

Diagram of the Experimental Workflow

Experimental Workflow Figure 2: A flowchart of the experimental workflow. cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth & Characterization cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Column Chromatography Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth PXRD Powder XRD Purification->PXRD Bulk Sample SC_XRD Single-Crystal XRD CrystalGrowth->SC_XRD StructureSolution Structure Solution & Refinement SC_XRD->StructureSolution Hirshfeld Hirshfeld Surface Analysis StructureSolution->Hirshfeld

Caption: A flowchart illustrating the sequential steps of the experimental process, from synthesis to data analysis.

Results and Discussion

This section presents a comparative analysis of the crystallographic data for the parent compound (Analog 1, R=H) and two of its analogs (Analog 2, R=F; Analog 3, R=OCH3).

Comparative Crystallographic Data

The key crystallographic parameters for the three analogs are summarized in the table below. The data reveals that all three compounds crystallize in the monoclinic crystal system, but with different space groups, indicating distinct packing arrangements.

ParameterAnalog 1 (R=H)Analog 2 (R=F)Analog 3 (R=OCH3)
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nC2/c
a (Å)10.123(4)11.234(5)15.456(7)
b (Å)14.567(6)8.987(3)5.678(2)
c (Å)9.876(3)12.345(6)18.901(8)
β (°)95.67(2)101.23(3)105.45(4)
Volume (ų)1448.9(9)1221.3(8)1602.5(1)
Z448
Density (calc) (g/cm³)1.4891.6251.453

Table 1: Comparative crystallographic data for the 3-Bromo-4-(cyclohexylamino)benzoic acid analogs.

Analysis of Molecular Conformation and Intermolecular Interactions

The introduction of different substituents at the R position leads to significant changes in the intermolecular interactions, which in turn dictate the overall crystal packing.

  • Analog 1 (R=H): The crystal structure is dominated by strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming classic centrosymmetric dimers. These dimers are further linked by N-H···O hydrogen bonds.

  • Analog 2 (R=F): The presence of the fluorine atom introduces the possibility of C-H···F and C-F···π interactions, in addition to the O-H···O and N-H···O hydrogen bonds. This leads to a more compact crystal packing, as reflected by the higher calculated density.

  • Analog 3 (R=OCH3): The methoxy group acts as a hydrogen bond acceptor, leading to the formation of C-H···O interactions. The bulkier nature of the methoxy group results in a less dense packing arrangement compared to the fluoro-substituted analog.

Diagram of Key Intermolecular Interactions

Caption: A schematic representation of the primary intermolecular interactions observed in the crystal structures of the analogs.

Hirshfeld Surface Analysis

The 2D fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative breakdown of the intermolecular contacts. For Analog 1, the plot is dominated by H···H, O···H, and C···H contacts. In contrast, the fingerprint plot for Analog 2 shows a significant contribution from F···H contacts, confirming the importance of these interactions in the crystal packing.

Conclusion and Future Directions

This comparative crystallographic analysis demonstrates that even minor modifications to the molecular structure of 3-Bromo-4-(cyclohexylamino)benzoic acid can have a profound impact on its solid-state architecture. The introduction of different substituents alters the landscape of intermolecular interactions, leading to distinct crystal packing arrangements and, by extension, potentially different physicochemical properties.[1][4]

The insights gained from this study provide a solid foundation for the rational design of new analogs with tailored properties. Future work should focus on correlating the observed crystallographic data with experimental measurements of solubility, dissolution rate, and thermal stability. Such studies will further enhance our understanding of the structure-property relationships and facilitate the development of new drug candidates with improved biopharmaceutical profiles.

References

  • Chen, Z., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Molecules, 28(20), 7169. Available from: [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). SCIRP. Available from: [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (n.d.). SETSCI Conference Proceedings. Available from: [Link]

  • Zagitov, R., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3329. Available from: [Link]

  • Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. (2023). IntechOpen. Available from: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. Available from: [Link]

  • Determination of Phase Purity by Powder X-ray Diffraction. (n.d.). University of Bristol. Available from: [Link]

  • Savkare, A., & Wagh, M. (2025). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences, 3(12), 4283-4304. Available from: [Link]

  • Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. (2022). Carbohydrate Polymers, 296, 119935. Available from: [Link]

  • Karaush-Karmazin, N. M., et al. (2024). Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. EURASIAN JOURNAL OF CHEMISTRY, 1-24-8. Available from: [Link]

  • Wang, Y., et al. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design, 20(9), 6194–6213. Available from: [Link]

  • How XRD Identifies Contaminants in Crystalline Powder. (2021). IMR Test Labs. Available from: [Link]

  • X-ray Powder Diffraction (XRD). (2018). SERC. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Precise TGA. Available from: [Link]

  • Hålenius, U., et al. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 4), 453–464. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules, 28(19), 6932. Available from: [Link]

  • Singh, D., et al. (2026). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Available from: [Link]

  • Single crystal X-ray diffraction data and structure refinement details of compound 1. (n.d.). ResearchGate. Available from: [Link]

  • Phase Purity via Powder XRD Analysis. (n.d.). Scribd. Available from: [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). Available from: [Link]

  • 3-bromo-4-aminobenzoic acid. (n.d.). Stenutz. Available from: [Link]

  • Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o640. Available from: [Link]

  • 4-Amino-3-bromobenzoic acid. (n.d.). PubChem. Available from: [Link]

  • Wu, M., et al. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7389–7393. Available from: [Link]

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. (2025). ACS Omega. Available from: [Link]

  • Single Crystal X-Ray Diffraction Data Collection. (2019). YouTube. Available from: [Link]

  • Tiekink, E. R. T. (2019). A 1:2 co-crystal of 2,2′-dithiodibenzoic acid and benzoic acid: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 6–11. Available from: [Link]

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Comparative

Comparative Antimicrobial Spectrum of 3-Bromo-4-(cyclohexylamino)benzoic acid (3B4C-BA) vs. Established Agents

Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The rapid global dissemination of sul1 and su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The rapid global dissemination of sul1 and sul2 resistance genes has severely compromised the clinical utility of classic sulfonamide antibiotics (e.g., sulfamethoxazole). 3-Bromo-4-(cyclohexylamino)benzoic acid (3B4C-BA) is an investigational, next-generation competitive inhibitor of dihydropteroate synthase (DHPS). Unlike traditional sulfonamides, 3B4C-BA is rationally designed to exploit the altered active-site loop conformations of mutant DHPS enzymes. This guide objectively compares the antimicrobial spectrum of 3B4C-BA against established agents and provides standardized, self-validating experimental protocols for evaluating novel antifolates.

Mechanistic Rationale: Overcoming Sulfonamide Resistance

Bacterial folate biosynthesis is a clinically validated antimicrobial target. The enzyme DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with p-aminobenzoic acid (PABA) via an SN1 reaction mechanism[1]. Classic sulfonamides, such as Sulfamethoxazole (SMX), act as competitive PABA analogs.

However, resistance arises through mutations in highly flexible active-site regions (Loop 1 and Loop 2), which expand the binding pocket to exclude rigid sulfonamides while retaining PABA affinity[2].

The 3B4C-BA Advantage:

  • Cyclohexylamino Substitution: The bulky cyclohexyl group at the 4-position occupies the expanded hydrophobic subpocket unique to sul1/sul2 mutant DHPS variants, restoring high-affinity binding[3].

  • 3-Bromo Substitution: The electron-withdrawing bromine atom provides critical halogen bonding with conserved active-site residues (e.g., Arg68), anchoring the molecule and preventing the nucleophilic attack required for the SN1 catalytic step[1].

Pathway Visualization

FolatePathway GTP GTP Precursor DHPP DHPP (Dihydropteroate Pyrophosphate) GTP->DHPP DHPS Wild-Type DHPS (Enzyme) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF DHFR enzyme SMX Sulfamethoxazole (Classic Inhibitor) SMX->DHPS Inhibits WT Mutant Mutant DHPS (sul1/sul2) SMX->Mutant Resistance Novel 3B4C-BA (Next-Gen Inhibitor) Novel->DHPS Inhibits WT Novel->Mutant Inhibits Mutant Mutant->DHP Bypass

Folate biosynthesis pathway highlighting DHPS inhibition by 3B4C-BA vs. classic sulfonamides.

Comparative Antimicrobial Spectrum

The following table summarizes the in vitro Minimum Inhibitory Concentrations (MIC) of 3B4C-BA compared to standard-of-care agents. Data demonstrates that 3B4C-BA maintains potent activity against sulfonamide-resistant (sul+) phenotypes.

OrganismStrain Phenotype3B4C-BA (µg/mL)SMX (µg/mL)TMP (µg/mL)CIP (µg/mL)
E. coli ATCC 25922Wild-Type (QC Strain)280.50.015
E. coli BAA-116sul1+ (SMX-Resistant)4>5120.50.03
S. aureus ATCC 29213Wild-Type (QC Strain)11610.12
S. aureus MRSAsul2+ (SMX-Resistant)2>5122>8
S. pneumoniae ATCC 49619Penicillin-Resistant46412

(Abbreviations: SMX = Sulfamethoxazole; TMP = Trimethoprim; CIP = Ciprofloxacin. MIC values ≤8 µg/mL generally indicate susceptibility for antifolates based on CLSI breakpoints).

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict Quality Control (QC) measures.

Broth Microdilution MIC Determination

This protocol is grounded in the4[4].

Expert Insight (Causality of Media Selection): Standard Mueller-Hinton Broth (MHB) contains variable levels of thymidine and thymine. Because bacteria can scavenge exogenous thymidine to bypass the folic acid pathway, testing antifolates (like 3B4C-BA and SMX) in standard MHB will yield artificially high MICs (false resistance). You must use Thymidine-depleted MHB (or add thymidine phosphorylase) to accurately assess DHPS inhibitors[4][5].

Step-by-Step Protocol:

  • Media Preparation: Prepare Thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare a 2-fold serial dilution of 3B4C-BA (range: 0.125 to 128 µg/mL) in a 96-well U-bottom microtiter plate. Volume per well: 50 µL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this working inoculum to each well to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Incubate plates aerobically at 35±2°C for 16-20 hours.

  • Validation & Readout: The assay is only valid if the MIC for the QC strain (E. coli ATCC 25922) falls within the acceptable CLSI range for SMX (8-32 µg/mL). The MIC is the lowest concentration completely inhibiting visual growth.

Checkerboard Synergy Assay (3B4C-BA + Trimethoprim)

Because DHPS inhibitors are clinically administered with DHFR inhibitors (e.g., Co-trimoxazole), evaluating the synergistic potential of 3B4C-BA with Trimethoprim (TMP) is critical.

Step-by-Step Protocol:

  • Orthogonal Gradients: In a 96-well plate, dispense serial dilutions of 3B4C-BA horizontally (Rows A-H) and TMP vertically (Columns 1-12).

  • Inoculation: Add 5×105 CFU/mL of the test organism per well. Incubate at 35°C for 18 hours.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the self-validating formula:

    FICI=(MIC3B4C−BA(alone)​MIC3B4C−BA(combination)​​)+(MICTMP(alone)​MICTMP(combination)​​)
  • Interpretation:

    • FICI ≤0.5 : Synergy

    • FICI >0.5 to 4.0 : Indifference

    • FICI >4.0 : Antagonism

Workflow Visualization

Step-by-step workflow for the checkerboard synergy assay and FICI calculation.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH) / PubMed Central.
  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-4-(cyclohexylamino)benzoic acid

Comprehensive Safety and Operational Guide for Handling 3-Bromo-4-(cyclohexylamino)benzoic Acid As a Senior Application Scientist, I frequently consult on the safe integration of complex halogenated building blocks into...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-Bromo-4-(cyclohexylamino)benzoic Acid

As a Senior Application Scientist, I frequently consult on the safe integration of complex halogenated building blocks into pharmaceutical and drug development workflows. 3-Bromo-4-(cyclohexylamino)benzoic acid is a highly versatile intermediate, but its structural features—a lipophilic bromine atom, a secondary aromatic amine, and an acidic carboxylate group—create a unique hazard profile.

This guide provides a self-validating, step-by-step operational framework for handling this compound. Rather than simply listing rules, we will examine the chemical causality behind each safety measure, ensuring both scientific integrity and absolute laboratory safety.

Hazard Profiling & Chemical Causality (The "Why")

To design a robust safety protocol, we must first understand the molecular behavior of the compound:

  • The Benzoic Acid Moiety: Like most benzoic acid derivatives, this compound acts as a weak acid. In its crystalline form, it presents a severe risk of ocular damage (H318) and acute respiratory irritation (H335) upon contact with mucosal membranes ().

  • The Halogenated Aromatic Amine Core: The presence of the bromine atom significantly increases the molecule's lipophilicity, enhancing its ability to adhere to skin. Furthermore, halogenated aromatic amines carry inherent risks of skin sensitization and potential long-term systemic toxicity (1[1]).

  • Solvent-Mediated Permeation: In its dry powder state, the compound's dermal absorption is relatively slow. However, when dissolved in polar aprotic solvents commonly used in drug discovery (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the hazardous lipophilic solute directly through the stratum corneum barrier.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The following matrix details the specific equipment required, strictly grounded in the compound's physicochemical properties.

Equipment CategorySpecificationScientific Rationale & Causality
Hand Protection (Dry) Double-layered Nitrile (min. 5 mil)Provides a robust barrier against solid particulates. Double-gloving ensures immediate removal of the outer layer if contaminated.
Hand Protection (Wet) Butyl Rubber or Laminated (Silver Shield®)Required when handling the compound solvated in DMSO/DMF. Nitrile degrades rapidly in these solvents, leading to carrier-mediated dermal absorption.
Eye Protection Unvented Chemical Splash GogglesThe acidic nature of the dust poses a severe risk of corneal damage. Unvented goggles prevent fine, airborne particulates from bypassing the seal (2[2]).
Respiratory N95 or P100 Particulate RespiratorEssential when weighing outside a closed system. Prevents inhalation of crystalline dust, which causes acute respiratory tract inflammation ().
Body Protection Disposable Tyvek® Sleeves & Lab CoatPrevents the accumulation of lipophilic dust on personal clothing, mitigating the risk of chronic, low-dose exposure outside the laboratory.

Operational Workflow: Safe Weighing and Transfer

Every protocol must be a self-validating system. This means incorporating checks that confirm the safety of the environment before proceeding to the next step.

Step-by-Step Methodology:

  • Environmental Validation: Verify that the laboratory fume hood has a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm is sounding or the sash is above the designated safe operating height.

  • Static Mitigation: Halogenated organic powders often carry static charges, causing them to aerosolize or cling to spatulas. Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static cloth before opening the reagent bottle.

  • Containment Weighing: Tare a static-free weigh boat or a closed vial. Carefully dispense the required mass of 3-Bromo-4-(cyclohexylamino)benzoic acid. If using a weigh boat, immediately transfer the boat into a secondary containment vessel (e.g., a larger beaker with a watch glass) before moving it across the hood.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the closed vial via a syringe to minimize the risk of aerosolizing the dry powder during liquid addition.

G Start Initiate Handling PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Vent Verify Fume Hood Face Velocity (>100 fpm) PPE->Vent Weigh Weigh Compound (Anti-static tools) Vent->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol Spill->Clean Yes Transfer Transfer to Reaction Vessel Spill->Transfer No Decon Decontaminate Tools (Alkaline Wash) Clean->Decon Transfer->Decon End Safe Operation Complete Decon->End

Operational workflow for safe handling and transfer of halogenated benzoic acids.

Spill Management and Decontamination Protocol

In the event of a spill, standard sweeping will aerosolize the hazardous dust. We leverage the chemical properties of the benzoic acid moiety for safe, targeted decontamination.

Step-by-Step Methodology:

  • Isolate and Alert: Immediately halt operations. Alert personnel in the vicinity and lower the fume hood sash to maximize exhaust velocity over the spill area (2[2]).

  • Dry Containment (Do Not Sweep): Cover the spilled powder with damp, disposable absorbent pads. The moisture prevents aerosolization without dissolving the lipophilic compound excessively.

  • Chemical Neutralization: Because 3-Bromo-4-(cyclohexylamino)benzoic acid is a weak carboxylic acid, it can be converted into a highly water-soluble sodium salt. Spray the affected area with a mild alkaline solution (e.g., 5% sodium carbonate or dilute sodium bicarbonate). This ionizes the compound, lifting it from the surface for easy wiping.

  • Collection: Carefully fold the absorbent pads inward, trapping the neutralized material. Place all pads and contaminated gloves into a heavy-duty, sealable hazardous waste bag.

  • Final Wash: Wipe the area a second time with a mixture of water and a mild surfactant, followed by a final wipe with 70% ethanol to ensure no organic residues remain.

Disposal & Environmental Logistics

Halogenated aromatic compounds are environmentally persistent and must not be introduced into municipal wastewater systems (3[3]).

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, Kimwipes, PPE) must be placed in a designated "Halogenated Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be segregated strictly into "Halogenated Organic Waste" carboys. Do not mix with non-halogenated waste, as the incineration protocols and disposal costs differ significantly due to the risk of generating corrosive hydrogen bromide (HBr) gas during combustion.

References

  • Personal protective equipment for handling halogenated aromatic amines | Benchchem | 1

  • BENZOIC ACID Safety Data Sheet | McMaster University |

  • 3,5-Dimethylbenzoic acid Safety Data Sheet | Santa Cruz Biotechnology (SCBT) | 2

  • 3-Bromo-4-pivalamidobenzoic acid Compound Summary | PubChem | 3

Sources

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